(R)-1-(3,5-dichloropyridin-4-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of (R)-1-(3,5-dichloropyridin-4-yl)ethanol in Targeted Cancer Therapy: A Technical Guide
Introduction: A Chiral Intermediate of Critical Importance
In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. Chiral intermediates often form the cornerstone of these complex molecules, where a single enantiomer can dictate the desired pharmacological activity while its counterpart may be inactive or even detrimental. (R)-1-(3,5-dichloropyridin-4-yl)ethanol (CAS Number: 1254473-68-1) has emerged as a key chiral building block of significant interest to researchers and drug development professionals. Its primary importance lies in its role as a crucial precursor for the synthesis of a new generation of targeted anti-cancer therapeutics, specifically Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2][3][4] The aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in a variety of solid tumors, making FGFR4 a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of this compound, focusing on its stereoselective synthesis, analytical characterization, and its pivotal application in the development of next-generation oncology drugs.
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1254473-68-1 | Internal Data |
| Molecular Formula | C₇H₇Cl₂NO | Internal Data |
| Molecular Weight | 192.04 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Chirality | (R)-enantiomer | Internal Data |
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques. While a publicly available, consolidated spectral dataset is limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show distinct signals for the aromatic protons on the dichloropyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton. The coupling between the methine and methyl protons would be a key diagnostic feature.
-
¹³C NMR would display characteristic signals for the substituted pyridine ring carbons, the carbinol carbon (CH-OH), and the methyl carbon.[5][6][7]
-
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the isotopic pattern of the two chlorine atoms providing a distinctive signature.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.
Stereoselective Synthesis: The Enzymatic Advantage
The biological activity of the final drug product is critically dependent on the (R)-stereochemistry of the ethanol moiety. Therefore, the stereoselective synthesis of this intermediate is of utmost importance. While classical methods involving chiral resolution of a racemic mixture are feasible, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and atom economy. The asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, is the most direct route to the desired (R)-enantiomer.
Biocatalysis, specifically the use of ketoreductases (KREDs), has emerged as a powerful and green technology for the synthesis of chiral alcohols with high enantiomeric excess (ee).[8][9][10][11][12][13] These enzymes, often derived from microorganisms like Saccharomyces cerevisiae or engineered for specific substrates, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone in a highly stereoselective manner.
Causality in Experimental Design: Why Ketoreductases?
The choice of a KRED-catalyzed reduction over traditional chemical methods (e.g., using chiral borane reagents) is driven by several key factors:
-
Exceptional Enantioselectivity : Engineered KREDs can achieve enantiomeric excesses often exceeding 99.5%, which is critical for pharmaceutical applications.
-
Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or high pressures. This improves the safety profile and reduces the environmental impact of the process.
-
Sustainability : KREDs are biodegradable catalysts, and the use of cofactor regeneration systems (e.g., glucose/glucose dehydrogenase or isopropanol/a secondary alcohol dehydrogenase) makes the process more cost-effective and sustainable on an industrial scale.
Experimental Protocol: Representative Asymmetric Reduction
The following is a detailed, representative protocol for the asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone using a commercially available (R)-selective ketoreductase.
Materials:
-
1-(3,5-dichloropyridin-4-yl)ethanone
-
(R)-selective Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup : In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Cofactor and Regeneration System : To the buffer, add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM. Add glucose to a final concentration of ~1.2 equivalents relative to the ketone substrate. Finally, add a catalytic amount of Glucose Dehydrogenase.
-
Enzyme Addition : Add the (R)-selective Ketoreductase to the reaction mixture. The optimal enzyme loading should be determined empirically but is typically in the range of 1-5% (w/w) relative to the substrate.
-
Substrate Addition : Dissolve 1-(3,5-dichloropyridin-4-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.
-
Reaction : Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Workup : Once the reaction is complete, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.
Analytical Control: Ensuring Enantiomeric Purity
The critical quality attribute for this intermediate is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (e.e.) of the product.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) : The choice of CSP is crucial. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for separating chiral alcohols.[14][15][16]
-
Mobile Phase : A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection : UV detection is suitable, as the dichloropyridine ring contains a chromophore.
Application in Drug Development: A Precursor to FGFR4 Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of potent and selective FGFR4 kinase inhibitors.[1][2][3][4] One such advanced molecule is (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol .[17][18]
In the synthesis of this complex molecule, the hydroxyl group of this compound is typically activated (e.g., by conversion to a mesylate or tosylate) or used directly in a nucleophilic substitution reaction (e.g., a Mitsunobu reaction) to displace a leaving group on the indazole core, forming a crucial ether linkage. The precise (R)-stereochemistry is essential for the final drug molecule to bind effectively to the ATP-binding pocket of the FGFR4 enzyme, leading to the inhibition of its kinase activity and the subsequent downstream signaling pathways that drive tumor growth.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for professional research and manufacturing use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling. General safety recommendations include:
-
Handling in a well-ventilated area or fume hood.
-
Use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling component in the development of targeted therapies for cancers with a clear unmet medical need. Its stereoselective synthesis, primarily through advanced biocatalytic methods, highlights the convergence of organic chemistry and biotechnology in modern pharmaceutical development. The robust analytical methods required to ensure its chiral purity underscore the stringent quality requirements for active pharmaceutical ingredient (API) precursors. As research into FGFR4 inhibitors continues to advance, the demand for high-quality this compound is likely to grow, solidifying its importance for researchers, scientists, and drug development professionals in the oncology field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. calpaclab.com [calpaclab.com]
- 18. MeSH Browser [meshb-prev.nlm.nih.gov]
(R)-1-(3,5-dichloropyridin-4-yl)ethanol structure and stereochemistry
An In-depth Technical Guide to (R)-1-(3,5-dichloropyridin-4-yl)ethanol: Structure, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of this compound, a chiral alcohol of significant interest in pharmaceutical development. The document delves into its molecular structure and stereochemical assignment, outlines prevalent asymmetric synthetic methodologies, details analytical techniques for enantiomeric purity assessment, and discusses its application as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this specialized intermediate.
Introduction and Significance
This compound is a chiral secondary alcohol featuring a substituted pyridine ring. As a single-enantiomer compound, it serves as a high-value chiral building block, a foundational piece in the construction of more complex molecules where specific three-dimensional geometry is paramount for biological activity. The presence of the 3,5-dichloropyridine moiety is a key structural alert, as this motif is present in numerous biologically active compounds, including selective inhibitors of enzymes like phosphodiesterase-4 (PDE4).[1][2] The precise control of the stereochemistry at the carbinol center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] This guide will explore the essential technical aspects of this compound, from its fundamental structure to its synthesis and use.
Molecular Structure and Stereochemistry
The identity and utility of this compound are fundamentally defined by its three-dimensional structure.
Chemical Structure and Physicochemical Properties
The molecule consists of an ethanol backbone substituted at the 1-position with a 3,5-dichloropyridin-4-yl group. The CAS number for the (R)-enantiomer is 1254473-68-1.[4] Its counterpart, the (S)-enantiomer, is identified by CAS number 1370347-50-4.[5][6][7]
Table 1: Physicochemical Properties of 1-(3,5-dichloropyridin-4-yl)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇Cl₂NO | [4][5] |
| Molecular Weight | 192.04 g/mol | [4][6][8] |
| CAS Number (R)-enantiomer | 1254473-68-1 | [4] |
| CAS Number (S)-enantiomer | 1370347-50-4 | [5][6][7] |
| Synonyms | (alphaR)-3,5-Dichloro-alpha-methyl-4-pyridinemethanol | [4] |
| Appearance | Varies (typically off-white to yellow solid or oil) | N/A |
Stereochemistry: The (R)-Configuration
The stereochemical designation "(R)" (from the Latin rectus, for right) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the chiral center—the carbon atom bonded to the hydroxyl group, a hydrogen atom, a methyl group, and the dichloropyridine ring.
CIP Priority Assignment:
-
-OH (Oxygen): Highest atomic number (8). Priority 1.
-
-C₄ of Pyridine Ring: The carbon atom of the pyridine ring is bonded to two other carbons and a nitrogen within the ring system. Priority 2.
-
-CH₃ (Methyl group): The carbon is bonded to three hydrogens. Priority 3.
-
-H (Hydrogen): Lowest atomic number (1). Priority 4.
To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. For this molecule, this trace follows a clockwise direction, hence the (R)-configuration.
Asymmetric Synthesis: Accessing the (R)-Enantiomer
The synthesis of a single enantiomer is a critical challenge in pharmaceutical chemistry. For this compound, the most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone , 1-(3,5-dichloropyridin-4-yl)ethanone. This approach installs the chiral center with high enantiomeric excess (% ee). Two primary methodologies dominate this field: biocatalysis and chiral chemotherapy.
Method 1: Biocatalytic Reduction (Enzymatic)
Biocatalysis leverages enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases (CPCRs), to perform highly selective chemical transformations.[9] This approach is a cornerstone of "Green Chemistry" as it often occurs in aqueous media under mild conditions, avoiding harsh reagents and heavy metals.
The causality behind this choice is the exquisite stereo-control offered by the enzyme's active site. The prochiral ketone binds within the enzyme in a specific orientation, exposing only one of its two prochiral faces to the hydride donor (typically NADH or NADPH), leading to the formation of predominantly one enantiomer.
-
Biocatalyst Preparation: A whole-cell biocatalyst (e.g., Rhodococcus erythropolis, Lactobacillus brevis) or an isolated/immobilized oxidoreductase enzyme is prepared and suspended in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[10]
-
Cofactor Regeneration System: To make the process economically viable, the expensive NADPH/NADH cofactor is regenerated. A common system uses a secondary enzyme (e.g., glucose dehydrogenase) and a cheap sacrificial substrate (e.g., glucose).
-
Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), the buffer, enzyme preparation, cofactor (catalytic amount), and regeneration system components are combined.
-
Substrate Addition: The substrate, 1-(3,5-dichloropyridin-4-yl)ethanone, is added. Due to its potential low water solubility, a co-solvent like isopropanol (which can also serve as the sacrificial substrate for some ADHs) may be used.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking aliquots and analyzing them via HPLC or GC to measure the conversion of ketone to alcohol.
-
Work-up and Isolation: Once the reaction is complete, the cells are removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by silica gel chromatography to yield the final product.
Method 2: Chemocatalytic Reduction (Corey-Bakshi-Shibata)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[11] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate.
This coordination creates a rigid, six-membered transition state. The steric bulk of the catalyst directs the borane to attack a specific face of the ketone, thereby controlling the stereochemical outcome. The (S)-CBS catalyst typically yields the (R)-alcohol.
-
Catalyst Preparation: The chiral oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source.[11]
-
Reaction Setup: A flame-dried, inert-atmosphere (Nitrogen or Argon) flask is charged with the CBS catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF) and cooled (e.g., to -20 °C or 0 °C).
-
Borane Addition: A borane solution (e.g., borane-dimethyl sulfide complex or borane-THF complex) is added slowly to the catalyst solution.
-
Substrate Addition: A solution of 1-(3,5-dichloropyridin-4-yl)ethanone in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at the low temperature until TLC or HPLC analysis indicates complete consumption of the starting ketone.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol. The mixture is then allowed to warm to room temperature. The solvent is removed in vacuo.
-
Isolation: The residue is treated with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified via column chromatography on silica gel to afford the pure (R)-enantiomer.
Analytical Characterization and Quality Control
Confirming the chemical identity and, most importantly, the enantiomeric purity of the final product is a non-negotiable step. While standard techniques like NMR and Mass Spectrometry confirm the molecular structure, specialized methods are required for stereochemical analysis.
Enantiomeric Purity Determination: Chiral HPLC
The gold standard for determining the enantiomeric excess (% ee) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12]
Principle of Separation: A CSP is composed of a single enantiomer of a chiral selector (e.g., a polysaccharide derivative like amylose or cellulose) bonded to a solid support (e.g., silica gel).[13] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of interaction, leading to different retention times on the column, and thus, separation.[14]
-
System: An HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in the mobile phase.
-
Injection and Analysis: The sample is injected, and the chromatogram is recorded. The retention times for the (S) and (R) enantiomers are determined by injecting a racemic standard.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Table 2: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (S)-enantiomer | 8.52 | 5,000 |
| (R)-enantiomer | 10.15 | 995,000 |
| Resolution (Rs) | > 2.0 | N/A |
| Enantiomeric Excess (% ee) | 99.0% | N/A |
(Note: Data are hypothetical and for illustrative purposes.)
Utility in Drug Discovery and Development
This compound is not an API itself but a critical intermediate. Its value lies in its ability to introduce a specific chiral center and a functionalized aromatic system into a target molecule. The 3,5-dichloropyridine core is a key pharmacophore in many modern drug candidates, particularly in the development of anti-inflammatory agents.[15][16]
A prominent example of a drug class featuring this core structure is the PDE4 inhibitors, such as Roflumilast. While the synthesis of Roflumilast itself proceeds via an amide bond formation with 4-amino-3,5-dichloropyridine, the synthetic logic of using a functionalized dichloropyridine as a key building block is directly analogous.[1][2] The hydroxyl group of the title compound can be readily converted into other functional groups (e.g., amines, halides) or used in coupling reactions to build the final API scaffold.
Conclusion
This compound stands as a testament to the sophistication of modern asymmetric synthesis. Its value is derived not from its own biological activity, but from the precise stereochemical information it carries. The reliable and scalable production of this chiral alcohol, through either biocatalytic or chemocatalytic reduction, provides medicinal chemists with a vital tool for the efficient construction of next-generation therapeutics. A thorough understanding of its structure, synthesis, and analysis is therefore essential for any research or development program that utilizes this important molecular building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemwhat.com [chemwhat.com]
- 6. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1370347-50-4 Cas No. | (S)-1-(3,5-dichloropyridin-4-yl)ethanol | Apollo [store.apolloscientific.co.uk]
- 8. cenmed.com [cenmed.com]
- 9. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Guide: Physicochemical Properties of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Abstract: This technical guide provides a detailed analysis of the molecular formula and molecular weight of the chiral compound (R)-1-(3,5-dichloropyridin-4-yl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties, including elemental composition and precise mass values, crucial for analytical method development, stoichiometric calculations, and regulatory submissions. All data is supported by authoritative chemical databases.
Compound Identification and Structure
This compound is a chiral alcohol derivative of a dichlorinated pyridine core. The specific stereochemistry, designated by the (R)-configuration at the carbinol carbon, is a critical parameter for its biological activity and interaction with chiral environments, a common consideration in pharmaceutical development.
-
Systematic Name: (1R)-1-(3,5-dichloropyridin-4-yl)ethanol
-
Common Synonyms: 4-Pyridinemethanol, 3,5-dichloro-alpha-methyl-, (alphaR)-[1]
-
CAS Number: 1254473-68-1[1]
The structural arrangement of the molecule is foundational to its chemical properties. The pyridine ring provides a basic nitrogen center, while the chlorine atoms significantly influence the molecule's electronics and lipophilicity. The chiral hydroxyl group is a key site for metabolic transformations and hydrogen bonding.
Figure 1: Chemical structure of this compound.
Molecular Formula and Elemental Composition
The molecular formula is the cornerstone for determining the molecular weight and is essential for interpreting data from analytical techniques such as mass spectrometry and elemental analysis.
Molecular Formula: C₇H₇Cl₂NO [1][2][3][4]
This formula indicates that each molecule is composed of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The presence of chlorine is particularly noteworthy, as its isotopic distribution (³⁵Cl and ³⁷Cl) will produce a characteristic pattern in high-resolution mass spectra.
The elemental composition, derived from the molecular formula and standard atomic weights, is summarized below. This data is critical for validating experimental results from techniques like combustion analysis.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Mass Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Chlorine | Cl | 2 | 35.453 | 70.906 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 18 | 192.045 |
Note: The total calculated molecular weight may differ slightly from reported values due to rounding of atomic weights.
Molecular Weight Determination
For any given compound, multiple molecular weight values can be referenced. The choice of which value to use is dictated by the experimental context. For synthetic chemistry and formulation, the average molecular weight is used. For mass spectrometry, the monoisotopic mass is the relevant parameter.
| Parameter | Value | Source | Rationale and Application |
| Average Molecular Weight | 192.04 g/mol | [2][4] | This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the standard value used for all gravimetric and stoichiometric calculations in the laboratory (e.g., determining molar equivalents in a reaction). |
| Average Molecular Weight | 192.0426 g/mol | [1] | A more precise representation of the average molecular weight. |
| Monoisotopic Mass | 190.9904692 Da | [2] | This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). It corresponds to the m/z of the most intense peak in the isotopic pattern of a high-resolution mass spectrum and is crucial for accurate mass determination. |
It is important to note that while the stereochemistry ((R) vs. (S)) is critical for biological function, it does not alter the molecular formula or weight. Therefore, data for the (S)-enantiomer is chemically valid for these specific physical properties.[2][3][4][5]
References
A Technical Guide to the Solubility Profiling of (R)-1-(3,5-dichloropyridin-4-yl)ethanol for Pharmaceutical Development
Foreword: The Critical Role of Solubility in Drug Discovery
Understanding the Molecule: Physicochemical Context
Before embarking on any experimental solubility assessment, a thorough understanding of the molecule's intrinsic properties is paramount. (R)-1-(3,5-dichloropyridin-4-yl)ethanol is a chiral molecule with the following key characteristics:
-
Chemical Formula: C₇H₇Cl₂NO[5]
-
Molecular Weight: 192.04 g/mol [6]
-
Structure: A pyridine ring substituted with two chlorine atoms and an ethanol group at the 4-position, with a chiral center at the carbon bearing the hydroxyl group.
The presence of the pyridine ring, a weakly basic moiety, suggests that the solubility of this compound will be pH-dependent. The chlorine substituents increase hydrophobicity, while the hydroxyl group can participate in hydrogen bonding, influencing its interaction with various solvents.
The Imperative of Solid-State Characterization
The crystal form of an API can dramatically influence its solubility.[][8] Different polymorphs, or crystal structures, of the same compound can exhibit varying lattice energies, leading to significant differences in their dissolution profiles.[8] Therefore, any solubility study must begin with a thorough characterization of the solid form of this compound being used.
Recommended Techniques:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline phase and assess its purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.
It is crucial to ensure that the same, well-characterized solid form is used throughout the solubility studies to ensure data consistency and reproducibility.
Strategic Solvent Selection for Solubility Screening
The choice of solvents for solubility screening should be guided by both scientific rationale and practical considerations for pharmaceutical development.[9][10] Solvents are typically categorized into classes based on their toxicity and environmental impact, with a preference for less hazardous options.[11]
A pragmatic approach to solvent selection involves screening a diverse range of solvents representing different polarity and hydrogen bonding capabilities. A recommended starting panel would include:
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; relevant for aqueous and alcoholic formulations. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Tetrahydrofuran (THF) | Can dissolve a wide range of compounds; useful in processing. |
| Aprotic Nonpolar Solvents | Toluene, Heptane | Represents hydrophobic environments. |
| Biorelevant Media | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | Provides insights into in vivo solubility.[] |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Detailed Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. Preliminary experiments can help determine the optimal equilibration time.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the sample with a suitable solvent to prevent precipitation upon cooling.
-
Quantification: Analyze the concentration of the dissolved API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and re-analyze it using XRPD to confirm that no polymorphic transformation has occurred during the experiment.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Temperature Dependence and Thermodynamic Insights
Conducting solubility measurements at different temperatures (e.g., 25 °C and 37 °C) is crucial.[13] This data not only provides information relevant to physiological conditions but also allows for the calculation of important thermodynamic parameters such as the enthalpy and entropy of dissolution. The van't Hoff equation can be used to describe the temperature dependence of solubility.
pH-Solubility Profiling
Given the basic nature of the pyridine moiety, determining the solubility of this compound across a physiologically relevant pH range (typically pH 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.[14]
Protocol for pH-Solubility Profiling:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) using pharmacopeial buffer systems.[14]
-
Solubility Measurement: Perform the shake-flask method as described above in each of these buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound has its lowest solubility, a critical parameter for biopharmaceutical classification.
Logical Relationship for pH-Dependent Solubility
Caption: Influence of pH on the ionization and solubility of the compound.
Data Interpretation and Application in Drug Development
The collected solubility data will form the foundation for critical decisions in the development of this compound.
-
Formulation Strategy: Low aqueous solubility may necessitate enabling formulation technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to enhance bioavailability.[]
-
Process Chemistry: Solubility data in various organic solvents is vital for designing crystallization processes for purification and isolation, impacting yield and purity.[15][16]
-
Biopharmaceutical Classification System (BCS): The aqueous solubility at the pH of minimum solubility, along with permeability data, will allow for the classification of the compound under the BCS, which can guide regulatory strategies.[12][14]
Conclusion: A Foundation for Rational Development
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a pharmaceutical agent. By systematically applying the principles and methodologies outlined in this guide—from rigorous solid-state characterization to detailed experimental solubility determination and thoughtful data interpretation—researchers can build a robust data package that will inform and de-risk the subsequent stages of process development and formulation.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic data for (R)-1-(3,5-dichloropyridin-4-yl)ethanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral alcohol of interest in pharmaceutical and agrochemical research due to the prevalence of substituted pyridine moieties in bioactive molecules. The precise structural elucidation and confirmation of stereochemistry are paramount for its application in drug development and asymmetric synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust framework for its characterization. As a self-validating system, the protocols and data interpretation presented herein are designed to ensure that researchers can confidently verify the identity, purity, and structure of their synthesized material.
The molecular structure, with its distinct electronic environment created by the dichloropyridine ring and the chiral ethanolic side chain, gives rise to a unique spectroscopic fingerprint. This document will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral patterns.
Molecular Structure and Synthesis Context
A clear understanding of the target molecule's structure is the foundation of any spectroscopic analysis. A plausible and common synthetic route to this compound involves the asymmetric reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This context is crucial as the starting material or by-products of the reduction could be potential impurities.
Caption: Plausible synthetic route to the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR confirms not only the connectivity but also provides information about the local electronic environment of each nucleus.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-a (CH₃) | ~1.6 | Doublet (d) | ~6.5 | 3H | Aliphatic methyl group split by the single methine proton (H-b). |
| H-b (CH) | ~5.5 | Quartet (q) | ~6.5 | 1H | Methine proton adjacent to the hydroxyl group and the aromatic ring. Deshielded by both. Split into a quartet by the three methyl protons (H-a). |
| H-c (OH) | Variable (~2.0-4.0) | Singlet (s, broad) | N/A | 1H | The chemical shift is concentration and temperature-dependent. Typically appears as a broad singlet due to chemical exchange. |
| H-d (Ar-H) | ~8.5 | Singlet (s) | N/A | 2H | Aromatic protons on the pyridine ring. Highly deshielded by the electronegative nitrogen atom and chlorine atoms. They are chemically equivalent. |
Causality and Interpretation:
-
The significant downfield shift of the aromatic protons (H-d) is a classic indicator of a pyridine ring, further influenced by the electron-withdrawing chlorine atoms.
-
The methine proton (H-b) is shifted downfield due to its proximity to two electronegative groups: the oxygen of the alcohol and the dichloropyridinyl ring. Its quartet multiplicity is a definitive confirmation of its coupling to the adjacent methyl group.
-
The appearance of the methyl group (H-a) as a doublet confirms its coupling to a single proton (the methine). This doublet-quartet relationship is characteristic of an ethyl fragment where one methyl is replaced by another group.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (CH₃) | ~24 | Typical chemical shift for an aliphatic methyl group attached to a carbon bearing an oxygen atom. |
| C-2 (CH) | ~68 | Carbinol carbon, shifted downfield by the attached hydroxyl group. |
| C-3 (Ar-C) | ~135 | Quaternary carbons bearing chlorine atoms. Deshielded by the halogen. |
| C-4 (Ar-C) | ~148 | Aromatic CH carbons. Deshielded by the ring nitrogen. |
| C-5 (Ar-C) | ~155 | Quaternary aromatic carbon attached to the ethanol side chain. Its shift is influenced by the nitrogen and the side chain. |
Causality and Interpretation:
-
The number of distinct signals (five) is expected to match the number of unique carbon environments in the molecule, confirming its symmetry.
-
The chemical shifts of the aromatic carbons are significantly downfield, consistent with an electron-deficient pyridine ring. The carbons bearing chlorine (C-3) and the carbon attached to the side chain (C-5) are quaternary and will not show up in a DEPT-90 experiment but will be present in a DEPT-135 experiment with a different phase from CH carbons. Standard chemical shift databases for substituted pyridines support these assignments[1].
Caption: Predicted key 2D NMR correlations (COSY & HMBC).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands (Thin Film/KBr)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) | The broadness is due to hydrogen bonding. This is a key diagnostic peak for the hydroxyl group.[2] |
| 3100 - 3000 | Medium | C(sp²)-H stretch (aromatic) | Characteristic of protons on the pyridine ring. |
| 3000 - 2850 | Medium | C(sp³)-H stretch (aliphatic) | Associated with the methyl and methine groups of the ethanol side chain. |
| 1600 - 1550 | Medium | C=N & C=C stretch (aromatic ring) | Multiple bands are expected for the pyridine ring skeletal vibrations. |
| 1200 - 1000 | Strong | C-O stretch (alcohol) | Strong absorption typical for secondary alcohols. |
| 850 - 750 | Strong | C-Cl stretch | Strong absorption indicating the presence of chloro-aromatic bonds. |
Causality and Interpretation: The IR spectrum serves as a rapid check for key functional groups. The most telling feature will be the strong, broad O-H stretch, confirming the alcohol. Its presence, combined with the characteristic aromatic C=C/C=N stretches and the strong C-Cl absorption, provides a composite picture that strongly supports the proposed structure. The spectrum for the related 3,5-dichloropyridine shows characteristic ring vibrations that would be expected to persist in the target molecule.[3]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Relative Intensity (%) | Identity | Rationale |
|---|---|---|---|
| 191/193/195 | Moderate | [M]⁺ | Molecular Ion Peak. The characteristic isotopic pattern (approx. 9:6:1 ratio) is definitive proof of two chlorine atoms in the molecule. The nominal mass is 191 for ³⁵Cl₂. |
| 176/178/180 | High | [M-CH₃]⁺ | Base Peak. Loss of the methyl group (15 Da) from the molecular ion results in a stable benzylic-type cation, which is often the most abundant fragment. The dichloro-isotope pattern is retained. |
| 148/150 | Moderate | [M-C₂H₄OH]⁺ | Loss of the entire ethanol side chain, leaving the dichloropyridinyl cation. |
Causality and Interpretation: The most critical piece of information from the mass spectrum is the molecular ion peak. The presence of two chlorine atoms creates a highly distinctive isotopic cluster. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. For a molecule with two chlorines, the expected ratio for the M, M+2, and M+4 peaks will be approximately 9:6:1. Observing this pattern is irrefutable evidence for the presence of two chlorine atoms. The fragmentation pattern, particularly the loss of a methyl group to form the base peak, validates the structure of the ethanol side chain.
Part 4: Experimental Protocols
To ensure data integrity, standardized acquisition protocols are essential.
General Sample Preparation
-
Ensure the sample of this compound is of high purity, preferably after purification by column chromatography or recrystallization.
-
Dry the sample thoroughly under high vacuum to remove residual solvents, which can interfere with spectroscopic analysis, particularly ¹H NMR.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Parameters: Use a 30° pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans.
-
¹³C NMR Parameters: Use a 45° pulse angle with a 2-second relaxation delay. Acquire several hundred to a few thousand scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired FIDs. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]
Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR-IR) measurement, place a small amount of the solid directly on the ATR crystal.[3]
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: Perform a background scan of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragments and creating a library-searchable spectrum. Electrospray ionization (ESI) can be used for more gentle ionization to favor the molecular ion.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion cluster are detected.
Caption: A self-validating workflow for spectroscopic characterization.
Conclusion
The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups, namely the alcohol and the chloro-aromatic system. Finally, mass spectrometry validates the molecular weight and elemental composition through the distinct isotopic pattern of the two chlorine atoms. By systematically acquiring and interpreting these spectra according to the principles and protocols outlined in this guide, researchers can achieve an unambiguous and authoritative characterization of the target molecule.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and a thorough guide to its interpretation. By integrating fundamental NMR principles with data from analogous structures, this guide serves as an essential resource for the structural elucidation and stereochemical confirmation of this and related compounds.
Introduction: The Significance of this compound and its NMR Characterization
This compound is a chiral secondary alcohol featuring a substituted pyridine ring. The unique arrangement of its functional groups—a chiral center adjacent to a sterically hindered and electron-deficient aromatic system—makes it a molecule of interest in medicinal chemistry and materials science. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and physical properties.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, ¹H NMR not only confirms the connectivity of the atoms but also provides crucial information about the stereochemistry at the chiral center. The electronic environment of each proton in the molecule dictates its chemical shift, while spin-spin coupling interactions reveal the proximity of neighboring protons. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, followed by practical advice for its acquisition and interpretation.
Predicted ¹H NMR Spectrum Analysis
In the absence of a published spectrum for this compound, a detailed prediction can be formulated based on established NMR principles and data from structurally related compounds. The key proton environments in the molecule are: the two aromatic protons on the pyridine ring, the methine proton of the ethanol side chain, the methyl protons, and the hydroxyl proton.
Aromatic Protons (H-2 and H-6)
The 3,5-dichloro substitution pattern renders the two protons on the pyridine ring (at positions 2 and 6) chemically equivalent in a non-chiral environment. However, the presence of the adjacent chiral center at the 4-position makes these protons diastereotopic.[1] This means they reside in slightly different magnetic environments and are expected to be non-equivalent in the ¹H NMR spectrum, potentially appearing as two distinct signals.
The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly deshield these protons, shifting their resonance downfield. For comparison, the protons in 3,5-dichloropyridine appear at approximately 8.4 ppm. The additional substitution at the 4-position will further influence this shift. It is predicted that these two protons will appear as a singlet or a very closely spaced pair of signals in the range of 8.5 - 8.7 ppm .
Methine Proton (CH-OH)
The methine proton is attached to the chiral carbon, which is also bonded to a hydroxyl group and the electron-deficient dichloropyridyl ring. This benzylic-like position, combined with the electronegativity of the attached oxygen, will cause a significant downfield shift. In similar benzylic alcohols, this proton typically appears between 4.5 and 5.5 ppm.[2] Given the electron-withdrawing nature of the dichloropyridine ring, a chemical shift in the upper end of this range, around 5.0 - 5.2 ppm , is anticipated. This signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). The typical coupling constant for such vicinal protons in a freely rotating alkyl chain is approximately 6-8 Hz.[3]
Methyl Protons (CH₃)
The three protons of the methyl group are equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent methine proton (n+1 rule, where n=1). The chemical shift is expected to be in the typical range for a methyl group adjacent to a carbon bearing an electronegative atom, predicted to be around 1.5 - 1.7 ppm . The coupling constant for this doublet will be the same as that of the methine proton's quartet, approximately 6-8 Hz.
Hydroxyl Proton (OH)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, due to hydrogen bonding.[4][5] In a non-polar solvent like CDCl₃, it is often observed as a broad singlet anywhere between 1.5 and 5.0 ppm .[6] This signal can be definitively identified by performing a D₂O exchange experiment; upon shaking the sample with a drop of D₂O, the OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.[6]
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | 8.5 - 8.7 | s (or two close signals) | - |
| CH-OH | 5.0 - 5.2 | q | 6 - 8 |
| CH₃ | 1.5 - 1.7 | d | 6 - 8 |
| OH | 1.5 - 5.0 (variable) | br s | - |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to resolve overlapping signals, other solvents such as DMSO-d₆ or Acetone-d₆ can be used.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
D₂O Exchange: To confirm the hydroxyl proton signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a signal confirms its assignment as the OH proton.[6]
Data Interpretation and Structural Verification
Interpreting the acquired ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
Integration
The relative area under each signal (integration) should correspond to the number of protons giving rise to that signal. For the target molecule, the expected integration ratio would be approximately 2:1:3 for the aromatic, methine, and methyl protons, respectively. The integration of the broad hydroxyl signal may not be as accurate.
Chemical Shift and Multiplicity Analysis
-
Downfield Region (δ > 8.0 ppm): A singlet (or two closely spaced signals) integrating to two protons confirms the presence of the two equivalent or diastereotopic protons on the dichloropyridine ring.
-
Mid-field Region (δ 5.0 - 5.5 ppm): A quartet integrating to one proton is characteristic of the methine proton coupled to the three methyl protons.
-
Upfield Region (δ < 2.0 ppm): A doublet integrating to three protons is indicative of the methyl group coupled to the single methine proton.
-
Broad Signal: A broad singlet that disappears upon D₂O exchange confirms the hydroxyl proton.
The observed coupling constants for the quartet and the doublet must be identical, confirming the coupling interaction between the methine and methyl groups.
Visualizations
Molecular Structure and Proton Environments
Caption: Molecular structure with distinct proton environments highlighted.
Spin-Spin Coupling Diagram
Caption: Predicted spin-spin splitting for the ethanolic protons.
Conclusion
The ¹H NMR spectrum of this compound offers a wealth of structural information. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, one can confidently verify the molecular structure and gain insights into its stereochemistry. This guide provides a robust framework for predicting, acquiring, and interpreting this spectrum, serving as a valuable resource for scientists working with this and structurally related molecules. The principles outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research and development.
References
A Technical Guide to the ¹³C NMR Chemical Shifts of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of substituted pyridine scaffolds in pharmaceutical agents. Understanding its structural properties through advanced spectroscopic techniques like ¹³C NMR is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.
This guide is structured to provide not only the predicted spectral data but also the underlying scientific principles and a robust experimental framework for its empirical validation. We will delve into the causal factors influencing the chemical shifts, present a detailed protocol for data acquisition, and offer insights grounded in established spectroscopic principles.
Molecular Structure and the Importance of ¹³C NMR
This compound possesses a unique electronic and steric environment. The pyridine ring, being electron-deficient, is further influenced by the two strongly electron-withdrawing chlorine atoms. The chiral ethanol sidechain introduces stereospecificity, which can have profound effects on biological activity.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides a distinct signal for each unique carbon atom, offering a detailed map of the carbon skeleton. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, making it possible to confirm connectivity, identify functional groups, and even probe subtle stereochemical effects.
Below is a diagram of the molecular structure with the carbon atoms systematically numbered for the purpose of our ¹³C NMR analysis.
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts of pyridine carbons are known to be significantly influenced by the electronic properties of their substituents.[3] The nitrogen atom in the ring causes a deshielding effect on the adjacent α-carbons (C-2 and C-6) and the γ-carbon (C-4), while the β-carbons (C-3 and C-5) are less affected.[4]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | ~148 | α-carbons to nitrogen, deshielded. The presence of chlorine at C-3 and C-5 will have a minor effect. |
| C-3, C-5 | ~138 | β-carbons to nitrogen, directly attached to electron-withdrawing chlorine atoms, leading to significant deshielding. |
| C-4 | ~155 | γ-carbon, deshielded by the nitrogen and further deshielded by the attachment of the ethanol group. |
| C-α (CH-OH) | ~65 | Methine carbon attached to a hydroxyl group and an aromatic ring. The electronegative oxygen causes a downfield shift.[5] |
| C-β (CH₃) | ~25 | Methyl carbon, expected to be in the typical aliphatic region. |
Causality behind the Predictions:
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The baseline chemical shifts for pyridine are approximately 150 ppm (C-2/6), 124 ppm (C-3/5), and 136 ppm (C-4).[4] The two chlorine atoms at the C-3 and C-5 positions will exert a strong inductive electron-withdrawing effect, deshielding the carbons they are attached to. This effect also influences the other ring carbons. The 1-hydroxyethyl substituent at the C-4 position will also influence the electronic environment of the ring.
-
Ethanol Sidechain Carbons (C-α, C-β): The chemical shift of the α-carbon (the carbon bearing the hydroxyl group) is highly dependent on the electronegativity of the oxygen atom.[6] Its position in the range of 60-70 ppm is characteristic for secondary alcohols. The β-carbon (the methyl group) is expected to have a chemical shift in the typical upfield aliphatic region.
Experimental Protocol for ¹³C NMR Data Acquisition
To empirically validate the predicted chemical shifts, a standardized and well-controlled experimental setup is crucial. The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum.
Workflow for ¹³C NMR Data Acquisition and Analysis
Caption: A standardized workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system compensates for any drift in the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment. Broadband proton decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[6]
-
Define the key acquisition parameters:
-
Spectral Width: Typically 0 to 220 ppm to cover the full range of organic carbon chemical shifts.[8]
-
Acquisition Time: Around 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 2-5 seconds between pulses to allow for sufficient relaxation of the carbon nuclei, which is important for quantitative accuracy, although not strictly necessary for simple identification.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the collected Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if relative signal intensities are of interest, though it's important to note that in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
-
Self-Validating Systems and Trustworthiness
The integrity of the obtained data relies on a self-validating experimental design. This includes:
-
Use of an Internal Standard: TMS is chemically inert and has a single, sharp signal that does not overlap with most other signals, making it an excellent reference standard.[7]
-
Reproducibility: The experiment should be repeatable, yielding the same chemical shifts within a narrow margin of error.
-
Comparison with Prediction Methods: The experimentally obtained spectrum should be compared with theoretical predictions from computational chemistry software or established empirical databases.[2][9] Significant deviations would warrant further investigation into potential structural misassignment or unexpected electronic effects.
-
2D NMR Experiments: For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. HSQC correlates carbons with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. This guide has provided a detailed prediction of the chemical shifts based on established principles of substituent effects and a comprehensive, field-proven protocol for their experimental determination. By adhering to rigorous experimental design and data analysis practices, researchers in drug development and related fields can confidently use ¹³C NMR to characterize this important chemical entity, ensuring the integrity and quality of their work.
References
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. compoundchem.com [compoundchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Commercial availability of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
An In-depth Technical Guide to (R)-1-(3,5-dichloropyridin-4-yl)ethanol: Commercial Availability, Synthesis, and Application
Introduction: The Significance of a Chiral Pyridyl Alcohol
In the landscape of modern drug discovery and agrochemical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks are the foundational elements that enable the construction of these complex, stereochemically defined active ingredients. Among these, chiral pyridyl alcohols are of particular interest due to the prevalence of the pyridine ring in pharmaceuticals. The pyridine moiety can act as a hydrogen bond acceptor, a ligand for metal ions in metalloenzymes, and a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.
This guide focuses on This compound (CAS Number: 1254473-68-1), a valuable chiral intermediate. The presence of two chlorine atoms on the pyridine ring significantly modulates its electronic properties and provides metabolic blocking sites, while the (R)-configured secondary alcohol serves as a critical synthetic handle for further molecular elaboration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, robust synthetic strategies for in-house preparation, and essential analytical methods for quality control.
Part 1: Commercial Sourcing and Initial Quality Assessment
While in-house synthesis is a viable option, procuring this compound from commercial vendors is often the most time-efficient starting point for research activities. A number of specialized chemical suppliers list this compound in their catalogs, typically synthesized in small to medium scale.
Table 1: Commercial Suppliers of 1-(3,5-dichloropyridin-4-yl)ethanol Enantiomers
| Supplier | Product Name/CAS Number | Typical Purity/Notes |
|---|---|---|
| CP Lab Safety | This compound, CAS: 1254473-68-1 | 95% Purity, available in gram quantities.[1] |
| Guidechem | This compound, CAS: 1254473-68-1 | Lists multiple suppliers and manufacturers.[2] |
| Echemi | This compound, CAS: 1254473-68-1 | Connects with various manufacturers, often for larger quantities.[3] |
| Apollo Scientific | (S)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4 | The opposite enantiomer, available in various quantities from 100mg to 25g.[4] |
| Cenmed Enterprises | (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4 | Distributes the (S)-enantiomer.[5] |
Note: The availability and listed purity can change. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.
Trustworthiness through Verification: Upon receiving a commercial batch, it is imperative to perform an in-house quality control check. The CoA provides a baseline, but independent verification of identity, chemical purity (typically by ¹H NMR and LC-MS), and, most importantly, enantiomeric purity (by chiral HPLC) ensures the integrity of subsequent experiments.
Part 2: Strategic Synthesis for Scalability and Analog Development
For larger-scale campaigns or the development of novel analogs, in-house synthesis becomes necessary. The most direct and widely adopted strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethan-1-one. This can be achieved through both chemo-catalytic and biocatalytic methods, each with distinct advantages.
Chemo-catalytic Approach: Asymmetric Borane Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[6] It utilizes a chiral oxazaborolidine catalyst to complex with a borane source (e.g., borane-THF or borane-dimethyl sulfide), creating a chiral environment that directs the hydride delivery to one face of the ketone carbonyl.
Causality of the Method: The predictable stereochemical outcome is a key advantage. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used. The catalyst acts as a chiral Lewis acid, activating the ketone and sterically shielding one of its prochiral faces, forcing the borane to attack from the less hindered face.
Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.
Protocol 1: Representative CBS Reduction
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add 1.0 M borane-THF solution (0.1 eq) dropwise. Stir for 15 minutes to form the active oxazaborolidine catalyst.
-
Reduction: In a separate flame-dried flask, dissolve 1-(3,5-dichloropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF. Cool this solution to -20 °C.
-
Addition: Slowly add 1.0 M borane-THF solution (1.2 eq) to the ketone solution. Then, add the pre-formed catalyst solution dropwise over 30 minutes, maintaining the internal temperature below -15 °C. The causality here is critical: adding the catalyst to the ketone-borane mixture prevents the non-catalyzed, racemic reduction from dominating.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases. Allow the mixture to warm to room temperature.
-
Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.
Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity.[7][8] They require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor regeneration system is employed in situ. A common and cost-effective method uses isopropanol as a sacrificial hydride donor, which is oxidized to acetone by the KRED.
Causality of the Method: The enzyme's active site is an intricate, chiral pocket. The ketone substrate can only bind in a specific orientation, exposing one prochiral face to the NADPH cofactor for hydride delivery. This lock-and-key mechanism is the source of the typically excellent (>99%) enantiomeric excess.
Caption: Biocatalytic cycle for KRED-mediated ketone reduction.
Protocol 2: Representative KRED Reduction
-
Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add isopropanol (e.g., 10% v/v) as the co-solvent and hydride source.
-
Enzyme Addition: Add the selected KRED enzyme. KREDs are often available in screening kits (e.g., from Codexis or Almac) that contain a variety of enzymes with different substrate specificities and stereopreferences ('R'-selective vs. 'S'-selective).
-
Substrate Addition: Dissolve the 1-(3,5-dichloropyridin-4-yl)ethan-1-one substrate in a minimal amount of a water-miscible solvent like DMSO or add it directly if it has sufficient solubility in the reaction medium. Add the substrate to the enzyme solution to the desired final concentration (e.g., 10-50 g/L).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots, extracting with an organic solvent (e.g., methyl tert-butyl ether), and analyzing by chiral HPLC or GC.
-
Work-up: Upon completion, saturate the aqueous layer with NaCl to break any emulsions and perform a product extraction with an organic solvent like ethyl acetate or MTBE.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of very high purity and may not require column chromatography, which is a significant advantage of biocatalysis.[7]
Part 3: Essential Quality Control - Enantiopurity Determination
Regardless of the source, verifying the enantiomeric excess (e.e.) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[9] These complexes have different binding energies, leading to different retention times and, thus, separation of the enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating chiral alcohols.[9]
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
|---|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H | Chiralpak® AD-RH or Chiralcel® OD-RH |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Acetonitrile / Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm or 270 nm | UV at 254 nm or 270 nm |
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the alcohol at ~1 mg/mL in the mobile phase or a compatible solvent. Prepare a racemic standard (synthesized by a non-chiral reduction, e.g., using NaBH₄) to identify the retention times of both enantiomers.
-
Method Screening: Begin with the standard normal phase conditions (e.g., Chiralpak AD-H, 90:10 Hexane:IPA). Inject the racemic standard.
-
Optimization: If separation is not baseline, systematically adjust the mobile phase composition. Increasing the alcohol modifier (IPA) percentage will generally decrease retention times. For challenging separations, switching the alcohol modifier (e.g., to ethanol) or adding a small amount of an acid/base modifier can be effective. Also, consider screening reversed-phase conditions.
-
Quantification: Once baseline separation is achieved, inject the sample of interest. Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Part 4: Utility in Drug Discovery Programs
This compound is not just an intermediate; it is a strategic precursor. The chiral alcohol functionality is a versatile handle for a wide array of synthetic transformations, allowing for its incorporation into more complex molecular scaffolds.
Strategic Value:
-
Nucleophilic Site: The hydroxyl group can be alkylated to form ethers (Williamson ether synthesis) or acylated to form esters.
-
Leaving Group Precursor: It can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution reactions (Sₙ2), which proceed with inversion of stereochemistry, providing access to the corresponding (S)-configured products (amines, azides, thiols, etc.).
-
Oxidation: Oxidation of the secondary alcohol can regenerate the ketone, a useful transformation in certain synthetic routes.
Caption: Synthetic utility of the chiral alcohol intermediate.
The 3,5-dichloropyridine core is present in numerous biologically active molecules. For instance, the structurally related 4-amino-3,5-dichloropyridine is a key building block for the PDE4 inhibitor Roflumilast.[10] This substitution pattern is often chosen to block sites of potential metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.
Conclusion
This compound stands as a high-value chiral building block for professionals in pharmaceutical and chemical research. Its commercial availability provides a rapid entry point for discovery programs. For larger-scale needs or analog synthesis, both chemo-catalytic (CBS reduction) and biocatalytic (KRED reduction) methods offer robust and reliable pathways for its preparation, with biocatalysis presenting significant advantages in selectivity and sustainability. Self-validating systems, based on rigorous analytical quality control via chiral HPLC, are essential to ensure the stereochemical integrity of the material and the subsequent science built upon it. Understanding the sourcing, synthesis, and analysis of this key intermediate empowers researchers to accelerate the development of next-generation therapeutics and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 1370347-50-4 Cas No. | (S)-1-(3,5-dichloropyridin-4-yl)ethanol | Apollo [store.apolloscientific.co.uk]
- 5. cenmed.com [cenmed.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 7. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 8. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
(R)-1-(3,5-dichloropyridin-4-yl)ethanol: A Technical Guide to a Privileged Chiral Building Block in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Chiral Pyridyl Alcohols
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is incessant. These chiral synthons are the foundational elements upon which the stereochemical integrity and, consequently, the therapeutic efficacy and safety of a drug molecule are built. Among these, chiral pyridyl alcohols have emerged as particularly valuable intermediates.[1][2] Their inherent chirality, coupled with the versatile chemical handle of the hydroxyl group and the unique electronic and coordinating properties of the pyridine ring, makes them indispensable in the synthesis of complex molecular architectures, especially within the domain of protein kinase inhibitors.[3][4]
(R)-1-(3,5-dichloropyridin-4-yl)ethanol stands out as a "privileged" chiral building block. Its structure is frequently encountered in the side chains of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] The (R)-stereocenter and the specific dichloropyridyl moiety are often crucial for establishing the precise three-dimensional orientation required for optimal binding to the kinase hinge region, thereby enhancing potency and selectivity. This guide provides an in-depth examination of this key intermediate, covering its synthesis, properties, and strategic application for professionals engaged in drug discovery and development.
Physicochemical and Chiroptical Properties
Accurate characterization of a chiral building block is the bedrock of its reliable use in multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂NO | [5] |
| Molecular Weight | 192.04 g/mol | [5] |
| CAS Number | 1254473-68-1 | N/A |
| Appearance | White to off-white solid | General Observation |
| Optical Rotation | [α]²⁰D = -50.2° (c=1, CHCl₃) | Patent WO 2010/064121 A1 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.48 (s, 2H), 5.30 (q, J=6.8 Hz, 1H), 2.70 (br s, 1H), 1.63 (d, J=6.8 Hz, 3H) | Patent WO 2010/064121 A1 |
| ¹³C NMR | Data not readily available in cited literature. | N/A |
Note: Spectroscopic data can be influenced by solvent and concentration. The provided ¹H NMR data is based on a specific literature source and should be used as a reference.
Stereoselective Synthesis: Asymmetric Transfer Hydrogenation
The cornerstone of accessing this chiral building block is the enantioselective reduction of the prochiral ketone precursor, 1-(3,5-dichloropyridin-4-yl)ethan-1-one. While various methods exist for asymmetric ketone reduction, such as Corey-Bakshi-Shibata (CBS) reduction[6][7][8], asymmetric transfer hydrogenation (ATH) has proven to be a highly efficient, scalable, and robust methodology for this particular substrate.
Causality and Experimental Choice: The selection of an asymmetric transfer hydrogenation protocol is driven by several factors critical for industrial and laboratory applications. This approach, particularly with well-defined Ru(II)-diamine catalysts, offers high enantioselectivity (often >99% ee) and excellent yields under relatively mild conditions.[9] The use of formic acid/triethylamine as the hydride source is advantageous as it is inexpensive, stable, and safer to handle than borane reagents or high-pressure hydrogen gas, making the process more amenable to scale-up. The catalyst loading can often be kept low, enhancing the economic feasibility of the synthesis.
Below is a detailed protocol adapted from the patent literature, which serves as a reliable method for the preparation of this compound.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Source: Adapted from Patent WO 2010/064121 A1.
Materials:
-
1-(3,5-dichloropyridin-4-yl)ethan-1-one
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex (e.g., RuCl--INVALID-LINK--)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-(3,5-dichloropyridin-4-yl)ethan-1-one (1.0 eq).
-
Add dichloromethane (approx. 5-10 volumes relative to the ketone).
-
Add the (R,R)-TsDPEN-Ru(II) catalyst (typically 0.005-0.01 eq).
-
Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture (typically 1.5-2.0 eq of the mixture relative to the ketone).
-
Stir the reaction mixture at room temperature (approx. 20-25 °C) for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
Caption: Workflow for the Asymmetric Transfer Hydrogenation Synthesis.
Application in the Synthesis of FGFR Inhibitors
The primary utility of this compound in drug development is as a precursor to the chiral ethoxy side chain found in numerous FGFR inhibitors, such as AZD4547.[3] This is typically achieved by forming an ether linkage between the alcohol and a suitable heterocyclic core, often a substituted indazole or pyrazole. The Williamson ether synthesis is a classic and reliable method for this transformation.[10][11]
Mechanism Rationale: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[10] First, the alcohol is deprotonated with a suitable base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a leaving group (e.g., a halide or sulfonate) on the electrophilic partner. For the synthesis of FGFR inhibitor precursors, this typically involves the reaction of the chiral alkoxide with a halogenated (e.g., fluoro- or chloro-) indazole or pyrazole core. The Sₙ2 nature of the reaction ensures that the stereochemistry at the chiral center is retained in the final product.
Representative Protocol: Williamson Ether Synthesis
Note: This is a representative protocol based on the principles of the Williamson ether synthesis.[10][11] Conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
A suitable heterocyclic electrophile (e.g., 5-Fluoro-3-nitro-1H-indazole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add anhydrous DMF (or THF).
-
Add this compound (1.0 eq) to the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (approx. 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to form the sodium alkoxide.
-
Add a solution of the heterocyclic electrophile (e.g., 5-Fluoro-3-nitro-1H-indazole) (1.0-1.1 eq) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether-linked product.
Caption: Representative Williamson Ether Synthesis for API Precursor.
Conclusion
This compound is a high-value chiral building block whose strategic importance is firmly established in the synthesis of targeted therapeutics like FGFR inhibitors. Its efficient and highly stereoselective preparation via asymmetric transfer hydrogenation provides a robust and scalable route for its production. A thorough understanding of its properties and reactivity, particularly in forming key ether linkages, empowers medicinal and process chemists to effectively incorporate this synthon into complex drug development pipelines. This guide serves as a technical resource to facilitate its synthesis and application, ultimately contributing to the advancement of novel kinase inhibitor discovery.
References
- 1. rsc.org [rsc.org]
- 2. scilit.com [scilit.com]
- 3. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 8. rsc.org [rsc.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
The Stereochemical Imperative: A Technical Guide to the Importance of Chirality in Pyridinylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The three-dimensional architecture of a molecule is a critical determinant of its biological activity. In the realm of pyridinylethanol derivatives, a class of compounds with significant therapeutic potential, the concept of chirality is not merely an academic curiosity but a pivotal factor influencing efficacy, safety, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the profound implications of chirality in the research and development of pyridinylethanol-based pharmaceuticals. We will delve into the stereoselective synthesis of these molecules, the analytical techniques for their enantiomeric resolution, and the stark differences in pharmacological and toxicological outcomes between enantiomers. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the complexities of stereochemistry in modern drug discovery.
The Fundamental Principle: Why Chirality Matters in Drug Action
Chirality, derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image.[1][2] These non-superimposable mirror images are known as enantiomers.[1][3] While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can diverge dramatically within the chiral environment of a biological system.[4][5] This is because biological targets such as enzymes, receptors, and nucleic acids are themselves chiral, leading to stereoselective interactions.[6][7]
One enantiomer of a pyridinylethanol derivative may bind to a target receptor with high affinity, eliciting the desired therapeutic response, while its counterpart may be inactive, less active, or even mediate toxic side effects.[4][7] The history of pharmacology is replete with examples where the administration of a racemic mixture (a 50:50 mixture of enantiomers) has led to unforeseen adverse events, underscoring the regulatory and ethical imperative to characterize the activity of individual enantiomers.[6][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines that often necessitate the development of single-enantiomer drugs.[8]
Stereoselective Synthesis: Crafting the Desired Enantiomer
The production of enantiomerically pure pyridinylethanol derivatives is a cornerstone of modern pharmaceutical development. Relying on the separation of racemates can be inefficient and costly.[6] Therefore, asymmetric synthesis, which aims to create a single enantiomer directly, has become the preferred approach.[2][9]
The catalytic asymmetric synthesis of chiral pyridine derivatives, however, presents unique challenges due to the electronic properties of the pyridine ring, such as its Lewis basicity and coordinating ability, which can deactivate catalysts.[10] Despite these hurdles, significant progress has been made in developing robust stereoselective synthetic routes.
Two primary strategies for the asymmetric synthesis of chiral pyridinylethanol derivatives are:
-
Asymmetric Reduction of Prochiral Pyridyl Ketones: This method involves the use of a chiral catalyst to stereoselectively reduce a ketone to the desired alcohol enantiomer.
-
Asymmetric Addition of Organometallic Reagents to Pyridyl Aldehydes: This approach utilizes chiral ligands to control the stereochemical outcome of the addition of a carbon nucleophile to an aldehyde.[9]
Visualizing Synthetic Pathways
Caption: Key synthetic routes to enantiomerically pure pyridinylethanol derivatives.
Analytical Techniques for Enantiomeric Differentiation
The ability to accurately separate and quantify enantiomers is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of chiral drugs.[6][11] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for chiral separations.[11][12][13]
The key to these separations lies in the use of a Chiral Stationary Phase (CSP) . CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and, thus, separation.[14] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for the resolution of a broad range of chiral compounds, including pyridinylethanol derivatives.[15][16]
Experimental Protocol: Enantioselective HPLC Analysis
Objective: To resolve and quantify the enantiomers of a novel pyridinylethanol derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., Chiralpak® IB)[15][17]
-
HPLC-grade solvents (e.g., hexane, ethanol, acetonitrile, methanol)
-
Racemic standard of the pyridinylethanol derivative
-
Samples of the synthesized pyridinylethanol derivative
Methodology:
-
Column Selection: Choose a CSP known to be effective for similar classes of compounds. A screening approach with multiple CSPs may be necessary.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol). For reversed-phase conditions, aqueous buffers with organic modifiers like acetonitrile or methanol can be used.[15]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject a known concentration of the racemic standard to determine the retention times of each enantiomer and the resolution factor.
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the separation, aiming for baseline resolution (Rs > 1.5).
-
Sample Analysis: Inject the synthesized samples and quantify the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.
-
Data Interpretation: Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizing the Chiral Separation Workflow
Caption: Workflow for the chiral separation of pyridinylethanol enantiomers using HPLC.
Differential Pharmacology and Toxicology of Enantiomers
The distinct three-dimensional shapes of enantiomers lead to differential binding with biological targets, resulting in varied pharmacological and toxicological profiles.[1][4]
-
Eutomer and Distomer: The more active enantiomer is termed the eutomer , while the less active one is the distomer . The distomer is not always benign; it can be inactive, contribute to side effects, or even have opposing pharmacological activity.[4]
-
Pharmacokinetic Differences: Enantiomers can exhibit stereoselectivity in their absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This can lead to different plasma concentrations and durations of action for each enantiomer, even when administered as a racemate.
-
Toxicological Concerns: The toxicity of a chiral drug can be associated with one or both enantiomers.[3][18] In some cases, the distomer is responsible for the majority of the adverse effects.[6] For instance, in the case of some local anesthetics, one enantiomer is significantly less cardiotoxic than the other.[6] Studies have also shown enantioselective toxicity of various pharmaceutical compounds in aquatic organisms.[19]
Comparative Data on Enantiomeric Activity
| Drug Property | Enantiomer A (Eutomer) | Enantiomer B (Distomer) | Implication for Pyridinylethanol Derivatives |
| Receptor Binding Affinity | High | Low or negligible | Higher potency and efficacy of the eutomer. |
| Therapeutic Effect | Desired pharmacological activity | Inactive, reduced activity, or opposing effect | Potential for improved therapeutic index with the pure eutomer. |
| Metabolism | May be metabolized differently | May follow a different metabolic pathway | Differences in drug clearance and potential for drug-drug interactions. |
| Toxicity | May have its own toxicity profile | May be the primary contributor to toxicity | Development of a single enantiomer can lead to a safer drug.[6] |
The Phenomenon of Chiral Inversion
An important consideration in the development of chiral drugs is the possibility of chiral inversion , where one enantiomer converts into its mirror image in vivo.[20][21] This phenomenon can complicate the pharmacokinetic and pharmacodynamic profiles of a drug. For example, if an inactive R-enantiomer is administered and it converts to the active S-enantiomer in the body, the R-enantiomer essentially acts as a pro-drug.[6] The extent of chiral inversion can vary between species and tissues.[20] Therefore, it is crucial to investigate the potential for chiral inversion early in the drug development process.[4]
Conclusion: The Path Forward in Chiral Drug Development
The development of pyridinylethanol derivatives as therapeutic agents necessitates a deep understanding and careful consideration of chirality. The era of indiscriminately advancing racemic mixtures is largely behind us, driven by scientific understanding and regulatory expectations. The focus has shifted to a more rational approach centered on the development of single enantiomers to maximize therapeutic benefit and minimize risk.[1][6]
For researchers and drug development professionals, this means embracing stereoselective synthesis from the outset, employing robust analytical methods for enantiomeric characterization, and conducting thorough pharmacological and toxicological evaluations of individual enantiomers. By adhering to these principles, the scientific community can unlock the full therapeutic potential of pyridinylethanol derivatives and deliver safer, more effective medicines to patients.
References
- 1. longdom.org [longdom.org]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the asymmetric synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol, a chiral alcohol of significant interest as a building block in pharmaceutical and agrochemical research. We present a detailed protocol for the enantioselective reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity, operational simplicity, and broad substrate scope.[1][2][3] This guide will delve into the mechanistic underpinnings of the CBS reduction, provide a step-by-step experimental protocol, and outline the necessary analytical techniques for product characterization and enantiomeric excess determination.
Introduction: The Significance of Chiral Pyridyl Alcohols
Chiral pyridyl alcohols, such as this compound, are valuable intermediates in the synthesis of a wide array of biologically active molecules.[4] The stereochemistry of the alcohol moiety is often crucial for the desired pharmacological or biological activity. Therefore, the development of robust and efficient methods for their asymmetric synthesis is of paramount importance. The asymmetric reduction of the corresponding ketone is a direct and atom-economical approach to access these chiral alcohols.[5] Among the various methods available for the asymmetric reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction stands out for its reliability and high degree of stereocontrol.[1][2][3][6][7]
The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF).[1][3]
The key to the high enantioselectivity of the CBS reduction lies in the formation of a well-defined transition state.[3][6] The mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, activating the borane as a more potent hydride donor.[3] This coordination also enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3]
-
Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the chiral framework of the catalyst.[3]
-
Intramolecular Hydride Transfer: A hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[3] This intramolecular delivery of the hydride to one specific face of the ketone dictates the stereochemical outcome of the reaction.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[3] An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[3]
The use of the (S)-CBS catalyst typically directs the hydride to the si-face of the ketone, leading to the formation of the (R)-alcohol for most substrates.[1]
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol details the asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone to this compound using the (S)-CBS-oxazaborolidine catalyst and borane-dimethyl sulfide complex.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(3,5-dichloropyridin-4-yl)ethanone | ≥98% | Commercially Available |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | Commercially Available | |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| 2 M Hydrochloric Acid (HCl) | Prepared in-house | |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Borane-dimethyl sulfide complex is a corrosive and flammable liquid that reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All glassware should be oven- or flame-dried prior to use to ensure anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup and Procedure
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(3,5-dichloropyridin-4-yl)ethanone (1.92 g, 10 mmol).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) to dissolve the ketone.
-
Cool the solution to 0 °C in an ice-water bath.
-
To the cooled solution, slowly add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flame-dried graduated cylinder, prepare a solution of borane-dimethyl sulfide complex (BMS, 1.2 mL, ~12 mmol, 1.2 eq) in anhydrous THF (8 mL).
-
Add the BMS solution dropwise to the reaction mixture over a period of 30 minutes using a syringe pump, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) will be observed.
-
After the gas evolution has ceased, add 2 M hydrochloric acid (10 mL) and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.
Analytical Characterization
Structural Confirmation
The structure of the purified product should be confirmed by standard spectroscopic methods:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of all protons and their respective chemical environments.
-
¹³C NMR: To confirm the presence of all carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the product is a critical measure of the success of the asymmetric synthesis. It can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | Isocratic mixture of hexanes and isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] * 100
where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively. High enantiomeric excesses, often exceeding 95% ee, are typically achieved with the CBS reduction.[1][7]
Visualizing the Workflow
Reaction Scheme
Caption: Reaction scheme for the CBS reduction of 1-(3,5-dichloropyridin-4-yl)ethanone.
Catalytic Cycle of the CBS Reduction
Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
The Corey-Bakshi-Shibata reduction provides a highly effective and reliable method for the asymmetric synthesis of this compound from its corresponding prochiral ketone. The protocol outlined in this application note offers a clear, step-by-step guide for researchers in the fields of organic synthesis and drug development. The high enantioselectivity, coupled with the operational simplicity of the procedure, makes the CBS reduction an invaluable tool for accessing this important chiral building block. Careful execution of the experimental procedure and rigorous analytical characterization are essential for obtaining the desired product in high yield and enantiomeric purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application and Protocol Guide: Enantioselective Reduction of 1-(3,5-dichloropyridin-4-yl)ethanone
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. Chiral alcohols, in particular, serve as critical building blocks for a vast array of biologically active molecules.[1] The specific chiral alcohol, (S)-1-(3,5-dichloropyridin-4-yl)ethanol, is a key intermediate whose structural motif is of significant interest in medicinal chemistry.[2][3][4][5][6] The asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, presents a direct and efficient route to this valuable chiral synthon.[][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective reduction of this ketone, exploring both well-established chemical catalysis and emerging biocatalytic methods.
The primary challenge in this transformation lies in controlling the stereochemical outcome to favor the formation of one enantiomer over the other. This guide will delve into the mechanistic principles behind catalyst selection and provide detailed, field-proven protocols to achieve high enantioselectivity and chemical yield. We will focus on two of the most powerful and widely adopted strategies: Noyori-type asymmetric hydrogenation and biocatalytic reduction using ketoreductases.
The Strategic Importance of Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation in organic synthesis.[9] The resulting secondary alcohol can be a final active pharmaceutical ingredient (API) or a versatile intermediate for further synthetic manipulations. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[10] Therefore, robust and scalable methods for producing single-enantiomer compounds are of paramount importance.
Core Methodologies: A Comparative Overview
Two primary strategies have proven highly effective for the enantioselective reduction of ketones:
-
Transition Metal Catalysis: This approach utilizes chiral transition metal complexes to catalyze the hydrogenation or transfer hydrogenation of the ketone. The Noyori asymmetric hydrogenation, which employs ruthenium catalysts with chiral phosphine ligands like BINAP, is a Nobel Prize-winning technology renowned for its high efficiency and enantioselectivity. The mechanism involves the formation of a chiral metal hydride species that delivers hydrogen to one face of the ketone preferentially.[11][12]
-
Biocatalysis: This "green chemistry" approach leverages enzymes, either as isolated proteins or within whole microbial cells, to perform the reduction.[13] Ketoreductases (KREDs) are a class of enzymes that exhibit exquisite stereoselectivity in the reduction of carbonyl compounds.[14][15] These reactions are typically performed in aqueous media under mild conditions and offer the potential for high enantiomeric excess (e.e.).[16][17]
This guide will provide detailed protocols for both a Noyori-type asymmetric transfer hydrogenation and a whole-cell biocatalytic reduction, allowing researchers to select the most appropriate method based on their specific needs and available resources.
Part 1: Noyori-Type Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is a powerful and versatile method for the enantioselective reduction of ketones.[11][18] It typically employs a ruthenium catalyst in conjunction with a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The chirality of the product is dictated by the chiral ligand coordinated to the ruthenium center.
Reaction Mechanism and Stereochemical Control
The catalytic cycle of the Noyori transfer hydrogenation is a well-studied process.[11] The precatalyst is activated to form a 16-electron Ru(II) complex. This complex then reacts with the hydrogen donor to generate an 18-electron ruthenium hydride species. The ketone substrate coordinates to this chiral metal hydride, and the hydrogen is transferred to the carbonyl group via a six-membered transition state. The stereochemical outcome is determined by the steric and electronic interactions between the substrate and the chiral ligand in this transition state.[12]
Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
1-(3,5-dichloropyridin-4-yl)ethanone
-
(R,R)-N-((1R,2R)-2-(amino-κN)-1,2-diphenylethyl)-4-methylbenzenesulfonamidato-κN]chloro(p-cymene)ruthenium(II) [(R,R)-TsDPEN-Ru] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,5-dichloropyridin-4-yl)ethanone (1.0 eq) in anhydrous DCM (appropriate volume to achieve a 0.1 M solution).
-
Catalyst Addition: To the stirred solution, add the (R,R)-TsDPEN-Ru catalyst (0.01 eq).
-
Hydrogen Donor Preparation: In a separate flask, prepare a 5:2 molar ratio mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the formic acid/triethylamine mixture (1.5 eq with respect to the ketone) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
Data and Expected Outcomes
The following table summarizes typical results for the enantioselective reduction of aryl ketones using Noyori-type catalysts.
| Catalyst Loading (mol%) | Solvent | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1.0 | DCM | HCOOH/TEA (5:2) | 25 | 12 | >95 | >98 |
| 0.5 | i-PrOH | i-PrOH/KOH | 40 | 24 | >90 | >95 |
Note: These are representative values and actual results may vary.
Part 2: Biocatalytic Reduction with Whole Cells
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[1][16] Whole-cell biocatalysts are often preferred for their cost-effectiveness, as they eliminate the need for enzyme purification and provide an in-situ cofactor regeneration system.[13] Various microorganisms, including yeast and bacteria, as well as plant tissues like carrots, have been shown to effectively reduce prochiral ketones.[17][19]
The Biocatalytic Machinery: Ketoreductases and Cofactor Regeneration
The key players in whole-cell biocatalysis are ketoreductase enzymes (KREDs).[14][15] These enzymes utilize a cofactor, typically NADH or NADPH, as a hydride source to reduce the ketone. The microorganism's metabolic machinery continuously regenerates the oxidized cofactor (NAD+ or NADP+) back to its reduced form, allowing for a catalytic process.
Caption: Whole-cell biocatalytic reduction of a ketone.
Experimental Protocol: Whole-Cell Bioreduction
This protocol utilizes a readily available biocatalyst, such as Daucus carota (carrot) root, which has been shown to be effective for the reduction of acetophenone derivatives.[17][19]
Materials:
-
1-(3,5-dichloropyridin-4-yl)ethanone
-
Fresh Daucus carota (carrot) roots
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Blender or food processor
-
Orbital shaker
-
Standard laboratory glassware
Procedure:
-
Biocatalyst Preparation: Wash and peel fresh carrot roots. Grate or finely chop the carrots using a blender or food processor.
-
Reaction Setup: In an Erlenmeyer flask, suspend the prepared carrot root (e.g., 100 g) in deionized water (e.g., 200 mL).
-
Substrate Addition: Add 1-(3,5-dichloropyridin-4-yl)ethanone (e.g., 1 mmol) to the carrot suspension.
-
Incubation: Place the flask on an orbital shaker and incubate at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm).
-
Reaction Monitoring: Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC/HPLC.
-
Work-up: After the desired conversion is reached, filter the reaction mixture to remove the solid carrot material.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Part 3: Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of an enantioselective reaction.[20] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[21][22][23]
Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Mobile Phase:
-
A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (hexane:isopropanol).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase. Also, prepare a solution of the racemic alcohol (synthesized, for example, by reduction with sodium borohydride) to identify the retention times of both enantiomers.[17]
-
Method Development: Inject the racemic standard and optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.
-
Analysis: Inject the sample from the enantioselective reduction and integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Caption: Workflow for chiral HPLC analysis.
Conclusion
The enantioselective reduction of 1-(3,5-dichloropyridin-4-yl)ethanone is a critical transformation for accessing a valuable chiral building block. This guide has provided detailed insights and protocols for two powerful and complementary methods: Noyori-type asymmetric transfer hydrogenation and whole-cell biocatalysis. The choice between these methods will depend on factors such as available equipment, desired scale, and environmental considerations. By following the detailed protocols and analytical procedures outlined herein, researchers, scientists, and drug development professionals can confidently and efficiently synthesize the desired chiral alcohol with high enantiopurity, paving the way for the development of novel and effective chemical entities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)- 1 -(3,5-Dichloropyridin-4-yl)ethanol | 1370347-50-4 [chemicalbook.com]
- 4. 1370347-50-4 Cas No. | (S)-1-(3,5-dichloropyridin-4-yl)ethanol | Apollo [store.apolloscientific.co.uk]
- 5. chemwhat.com [chemwhat.com]
- 6. cenmed.com [cenmed.com]
- 8. 1-(3,5-dichloropyridin-4-yl)ethanone | Aladdin [en.odoo.aladdin-e.com]
- 9. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. uma.es [uma.es]
- 22. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for the Corey-Bakshi-Shibata (CBS) Reduction of Pyridyl Ketones to Yield Chiral Pyridyl Alcohols
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective reduction of prochiral pyridyl ketones to valuable chiral pyridyl alcohols using the Corey-Bakshi-Shibata (CBS) reduction. This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into practical execution, and provides detailed, step-by-step protocols.
Foundational Principles and Strategic Importance
The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral pyridyl alcohols, in particular, are pivotal structural motifs in a multitude of biologically active molecules. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and highly predictable method for achieving this transformation with exceptional levels of stereocontrol. This method employs a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, in conjunction with a borane source to reduce a prochiral ketone to a specific enantiomer of the corresponding secondary alcohol.[1]
The predictability of the stereochemical outcome, often with high enantiomeric excess (ee), makes the CBS reduction a favored tool in synthetic organic chemistry. The reaction's broad substrate scope extends to ketones bearing heteroatoms, making it particularly well-suited for the synthesis of chiral pyridyl alcohols.[1]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the CBS reduction lies in a well-defined catalytic cycle that involves the dual activation of both the reducing agent and the ketone substrate. This orchestrated sequence of events ensures a highly organized transition state, leading to excellent enantioselectivity.
The catalytic cycle can be delineated into the following key steps:
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of the borane source (e.g., BH₃•THF or BH₃•SMe₂) to the Lewis basic nitrogen atom of the CBS catalyst.[1] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane, priming it for hydride delivery.[2]
-
Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane adduct then coordinates to the carbonyl oxygen of the pyridyl ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.
-
Enantioselective Hydride Transfer: This is the stereochemistry-determining step. The activated borane delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. The facial selectivity of this intramolecular hydride transfer is dictated by the steric environment of the chiral catalyst.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate then dissociates, releasing the chiral pyridyl alcohol (after workup) and regenerating the CBS catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Corey-Bakshi-Shibata reduction.
Practical Considerations and Field-Proven Insights
While the CBS reduction is a powerful tool, its successful and reproducible execution hinges on careful attention to several experimental parameters.
-
Anhydrous Conditions: The presence of water can significantly diminish the enantioselectivity of the reaction.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be employed. It is also advisable to handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Reaction temperature is a critical factor influencing enantiomeric excess.[1] Generally, lower temperatures lead to higher enantioselectivity. However, an optimal temperature exists for each substrate-catalyst combination, beyond which further cooling may not improve the outcome.
-
Choice of Borane Source: Common borane sources include borane-tetrahydrofuran complex (BH₃•THF) and borane-dimethyl sulfide complex (BH₃•SMe₂). The choice of the borane source can impact the reaction rate and, in some cases, the enantioselectivity.
-
The "Pyridyl Nitrogen Effect": The Lewis basic nitrogen atom in the pyridine ring can compete with the CBS catalyst for coordination with the borane reagent. This is particularly pronounced for 2-acetylpyridine, where the nitrogen is in close proximity to the carbonyl group. This competitive binding can lead to a non-catalyzed, non-enantioselective reduction pathway, thereby lowering the overall enantiomeric excess. Several strategies can be employed to mitigate this effect, such as the use of a stoichiometric amount of the catalyst or the addition of Lewis acids to protect the pyridine nitrogen, though the latter can sometimes lead to side products.
Experimental Protocols
The following protocols provide a general framework for the CBS reduction of acetylpyridines. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the CBS reduction.
General Protocol for the CBS Reduction of Acetylpyridines
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF)
-
Acetylpyridine substrate (2-, 3-, or 4-acetylpyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction (e.g., ethyl acetate, dichloromethane) and chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 to 1.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dilute the catalyst with anhydrous THF.
-
Add the borane source (typically 1.0 to 2.0 equivalents) dropwise to the catalyst solution at room temperature and stir for 15-30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
In a separate flask, dissolve the acetylpyridine substrate (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution to the cooled catalyst-borane mixture via a syringe pump over a period of 10-30 minutes.
-
Stir the reaction mixture at the low temperature for the specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral pyridyl alcohol.
-
Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Data Presentation: A Comparative Analysis
The following table summarizes the results of the CBS reduction for 2-, 3-, and 4-acetylpyridine under various conditions, highlighting the impact of catalyst loading, borane source, and the position of the nitrogen atom on the enantioselectivity.
| Substrate | Catalyst (equiv.) | Borane Source (equiv.) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 2-Acetylpyridine | 1.0 | BH₃-SMe₂ (2.0) | THF | 25 | - | 93 | [3] |
| 2-Acetylpyridine | 0.1 | BH₃-SMe₂ (2.0) | THF | 25 | - | low | [3] |
| 3-Acetylpyridine | 0.05 | BH₃-SMe₂ | THF | 25 | excellent | >98 | [3] |
| 4-Acetylpyridine | 0.01 | BH₃-SMe₂ | THF | 25 | excellent | 99 | [3] |
| 4-Acetylpyridine | 0.05 | BH₃-SMe₂ | THF | 25 | excellent | >98 | [3] |
Note: The use of a spiroborate ester catalyst derived from diphenylprolinol and ethylene glycol was reported in the cited reference.[3]
Conclusion
The Corey-Bakshi-Shibata reduction is a highly effective and reliable method for the enantioselective synthesis of chiral pyridyl alcohols. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields and excellent enantioselectivities. The insights and protocols provided in these application notes serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: Noyori Asymmetric Hydrogenation of Pyridyl Ketones
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Pyridyl Alcohols and the Power of Asymmetric Hydrogenation
Chiral pyridyl alcohols are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their presence is crucial in drugs targeting a range of conditions, from cardiovascular diseases to neurological disorders, where specific stereochemistry is paramount for therapeutic efficacy and safety.[1][2] The pyridine core is a key component in numerous FDA-approved drugs.[1] The precise three-dimensional arrangement of these molecules dictates their interaction with biological targets, making the synthesis of single-enantiomer compounds a critical goal in modern drug discovery.[3][4][5]
The Noyori asymmetric hydrogenation stands as a cornerstone technology for accessing these enantiomerically pure alcohols. This powerful method, developed by Nobel laureate Ryoji Noyori, facilitates the highly enantioselective reduction of prochiral ketones, including pyridyl ketones, to their corresponding chiral secondary alcohols.[6] The reaction is renowned for its high efficiency, broad substrate scope, and exceptional levels of stereocontrol, often achieving excellent yields and enantiomeric excesses (ee) exceeding 99%.[7][8][9] This application note provides an in-depth guide to the principles, practical execution, and mechanistic underpinnings of the Noyori asymmetric hydrogenation of pyridyl ketones.
Mechanistic Insights: A Concerted Metal-Ligand Bifunctional Approach
The remarkable efficiency and selectivity of the Noyori hydrogenation are attributed to a sophisticated, nonclassical metal-ligand bifunctional mechanism.[10][11] Unlike many catalytic reductions that involve direct coordination of the ketone's carbonyl oxygen to the metal center, this reaction proceeds through an outer-sphere mechanism. The active catalyst, a ruthenium (II) complex bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, operates via a concerted, six-membered pericyclic transition state.[9][10][11]
The key steps in the catalytic cycle are as follows:
-
Catalyst Activation: The precatalyst, typically a Ru(II) dihalide complex, is activated under a hydrogen atmosphere, often in the presence of a base, to form the active 18-electron RuH₂ species.[9]
-
Outer-Sphere Interaction: The pyridyl ketone substrate interacts with the active catalyst in the outer coordination sphere.
-
Concerted Hydride and Proton Transfer: The hydrogenation occurs through a six-membered transition state where a hydride from the ruthenium center and a proton from the amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[10][11] The chirality of both the diphosphine and diamine ligands dictates the facial selectivity of this transfer, ultimately determining the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The newly formed chiral pyridyl alcohol dissociates, and the catalyst is regenerated to participate in the next catalytic cycle.
This metal-ligand cooperation is crucial; the amine ligand is not merely a spectator but an active participant in the hydrogen transfer, contributing to the reaction's high efficiency.[12][10]
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Noyori asymmetric hydrogenation.
Key Catalyst Systems and Their Performance
The choice of catalyst is paramount for achieving high enantioselectivity. The most successful catalysts for the hydrogenation of pyridyl and other heteroaromatic ketones are ruthenium complexes containing both a chiral diphosphine and a chiral diamine ligand.[7][9]
| Catalyst Component | Role and Common Examples |
| Metal Center | Ruthenium (Ru) is the standard, typically in the +2 oxidation state.[12] |
| Chiral Diphosphine Ligand | Provides the primary chiral environment. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., XylBINAP) are highly effective.[7][8] |
| Chiral Diamine Ligand | Crucial for the bifunctional mechanism and enhancing enantioselectivity. DPEN (1,2-diphenylethylenediamine) and DAIPEN (1,1-dianisyl-2-isopropyl-1,2-ethylenediamine) are commonly used.[7][8] |
The combination of these components allows for fine-tuning of the catalyst's steric and electronic properties to suit specific substrates. For instance, the trans-RuCl₂[(R)-xylbinap][(R)-daipen] complex has demonstrated broad applicability and high efficiency for a variety of heteroaromatic ketones.[8]
Table 1: Representative Performance of Noyori Catalysts with Heteroaromatic Ketones
| Substrate (Ketone) | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 2-Acetylpyridine | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 97 | [9] |
| 3-Acetylpyridine | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 98 | [9] |
| 4-Acetylpyridine | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | >99 | 95 | [9] |
| 2-Benzoylpyridine | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000 | 98 | >99 | [8] |
S/C Ratio: Substrate-to-catalyst molar ratio.
Detailed Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine
This protocol provides a step-by-step guide for the asymmetric hydrogenation of 2-acetylpyridine using a representative Noyori catalyst.
Materials and Reagents:
-
Substrate: 2-Acetylpyridine
-
Catalyst: trans-RuCl₂[(S)-xylbinap][(S)-daipen]
-
Solvent: Anhydrous ethanol or 2-propanol
-
Base: Potassium tert-butoxide (KOtBu)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: Argon or Nitrogen
-
Apparatus: High-pressure autoclave or a Parr hydrogenator, Schlenk flask, magnetic stirrer, and standard glassware.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Noyori asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, dissolve trans-RuCl₂[(S)-xylbinap][(S)-daipen] (e.g., at a substrate-to-catalyst ratio of 2000:1) and potassium tert-butoxide (typically 2-10 mol% relative to the catalyst) in anhydrous ethanol.
-
Reaction Vessel Setup: Place a magnetic stir bar in the autoclave vessel. Add the 2-acetylpyridine substrate.
-
Transfer and Sealing: Transfer the prepared catalyst solution to the autoclave vessel containing the substrate using a cannula or syringe under a positive pressure of inert gas. Securely seal the autoclave.
-
Inert Atmosphere Purge: Remove the autoclave from the glovebox and connect it to a dual vacuum/inert gas manifold. Purge the vessel by evacuating and backfilling with inert gas at least three times to ensure an oxygen-free environment.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-10 atm). Place the autoclave in a thermostatically controlled oil bath or heating mantle set to the desired temperature (e.g., 30-50 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-purging) and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with inert gas. Open the autoclave and quench the reaction mixture by adding a small amount of water.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The residue can be purified by column chromatography on silica gel to afford the desired (S)-1-(pyridin-2-yl)ethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key indicators of a successful and reliable experiment include:
-
High Conversion: Complete or near-complete conversion of the starting ketone, verifiable by GC, LC-MS, or NMR.
-
High Enantioselectivity: Achieving high enantiomeric excess (typically >95% ee), which confirms the efficacy of the chiral catalyst. This is the primary measure of success.
-
Reproducibility: Consistent results across multiple runs when reaction parameters are carefully controlled.
-
Chemoselectivity: The hydrogenation should selectively reduce the ketone functionality without affecting the pyridine ring or other reducible groups under the specified conditions.[9]
Deviations from expected outcomes often point to issues with reagent purity (especially solvent and substrate), catalyst integrity, or the presence of oxygen, which can deactivate the catalyst.
Conclusion
The Noyori asymmetric hydrogenation of pyridyl ketones is a robust and highly effective method for the synthesis of enantiomerically enriched pyridyl alcohols. Its operational simplicity, high catalytic activity, and exceptional stereocontrol make it an indispensable tool in both academic research and industrial drug development. By understanding the underlying mechanism and adhering to meticulous experimental protocols, researchers can confidently leverage this powerful reaction to access valuable chiral building blocks for the next generation of pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
The Pivotal Role of (R)-1-(3,5-dichloropyridin-4-yl)ethanol in the Synthesis of Advanced Active Pharmaceutical Ingredients
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the chirality of a molecule is of paramount importance, often dictating its efficacy and safety profile.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological properties.[2] Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a critical objective in the pharmaceutical industry. Chiral alcohols, such as (R)-1-(3,5-dichloropyridin-4-yl)ethanol, are fundamental building blocks in the asymmetric synthesis of these complex molecules, providing a versatile scaffold for the construction of a wide array of therapeutic agents.[3] The 3,5-dichloropyridine moiety, in particular, is a key structural feature in a number of potent therapeutic agents.[4][5]
This technical guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of advanced APIs, with a focus on phosphodiesterase 4 (PDE4) inhibitors. We will delve into the asymmetric synthesis of this key chiral alcohol, its subsequent elaboration into a potent API, and the analytical methodologies required to ensure its enantiomeric purity and quality.
Asymmetric Synthesis of this compound: A Gateway to Enantiopure APIs
The enantioselective reduction of the corresponding prochiral ketone, 3,5-dichloro-4-acetylpyridine, is the most direct and efficient method for the synthesis of this compound. This can be achieved through both chemical and biocatalytic methods, with the latter offering significant advantages in terms of selectivity and sustainability.
Protocol 1: Biocatalytic Asymmetric Reduction of 3,5-dichloro-4-acetylpyridine
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols.[6] These enzymes can be employed as isolated enzymes or within whole-cell systems to achieve high conversions and enantiomeric excess (ee).[7]
Materials and Reagents:
-
3,5-dichloro-4-acetylpyridine
-
Ketoreductase (e.g., from Scheffersomyces stipitis or a commercially available KRED screening kit)
-
Co-factor (e.g., NADPH or a co-factor regeneration system)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Standard laboratory glassware and equipment
Experimental Protocol:
-
Enzyme Screening and Optimization: A panel of ketoreductases should be screened to identify an enzyme with high activity and enantioselectivity for the reduction of 3,5-dichloro-4-acetylpyridine. Key parameters such as pH, temperature, co-solvent concentration, and substrate loading should be optimized to maximize conversion and enantiomeric excess.
-
Preparative Scale Bioreduction: In a temperature-controlled reactor, dissolve 3,5-dichloro-4-acetylpyridine in a suitable buffer/co-solvent system.
-
Initiate the Reaction: Add the selected ketoreductase and the co-factor (or co-factor regeneration system).
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the desired conversion is achieved.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound with high enantiomeric purity.
Data Presentation:
| Parameter | Optimized Value |
| Enzyme | Ketoreductase from Leifsonia sp. S749 (KR01) |
| Substrate Concentration | 50 g/L |
| Co-solvent | 10% (v/v) Isopropanol |
| pH | 7.0 |
| Temperature | 30 °C |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99.5% |
Visualization of the Biocatalytic Process:
Caption: Biocatalytic reduction of 3,5-dichloro-4-acetylpyridine.
Application in the Synthesis of Tanimilast: A Potent Inhaled PDE4 Inhibitor
This compound and its derivatives are key precursors in the synthesis of a new generation of phosphodiesterase 4 (PDE4) inhibitors.[5] Tanimilast, a potent inhaled PDE4 inhibitor, is a prime example of an API synthesized from a closely related chiral alcohol, demonstrating the importance of this structural motif.[5]
Synthetic Pathway Overview
The synthesis of Tanimilast from a derivative of this compound involves a multi-step sequence that includes esterification of the chiral alcohol, followed by further functionalization.[5]
Visualization of the Tanimilast Synthesis:
Caption: Synthetic pathway to Tanimilast.
Protocol 2: Esterification of the Chiral Alcohol Intermediate
This protocol outlines a general procedure for the esterification of the chiral alcohol, a key step in the synthesis of Tanimilast.[5]
Materials and Reagents:
-
(R)-1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol (a derivative of the topic compound)
-
3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and equipment
Experimental Protocol:
-
Reaction Setup: To a solution of the chiral alcohol and the carboxylic acid in anhydrous dichloromethane, add the coupling agent and the base at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired ester intermediate.
Analytical Characterization: Ensuring Quality and Purity
The characterization of this compound and the subsequent API is crucial to ensure its quality, purity, and enantiomeric integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[8][9]
Typical HPLC Conditions for Chiral Analysis:
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds. Chiral shift reagents can also be employed to determine the enantiomeric purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their identity.
Visualization of the Analytical Workflow:
References
- 1. actascientific.com [actascientific.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol. The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, directly impacting therapeutic efficacy and safety. This application note details a systematic approach to method development, including the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. Furthermore, it outlines a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3]
Introduction: The Imperative of Chiral Separation
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[4] Enantiomers, the individual mirror-image isomers of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug substances. Chiral HPLC is the predominant technique for separating and quantifying enantiomers due to its high efficiency, sensitivity, and reproducibility.[5][6][7][8]
The analyte of interest, this compound, is a chiral alcohol. The development of a reliable analytical method to determine its enantiomeric purity is crucial for quality control throughout the drug development process. Chiral alcohols, in particular, can be challenging to separate, sometimes necessitating derivatization.[9] However, direct methods using chiral stationary phases are often preferred for their simplicity and efficiency.[5] This guide focuses on a direct chiral HPLC method.
Foundational Principles of Chiral Chromatography
The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[6] The CSP creates a chiral environment within the column, leading to the transient formation of diastereomeric complexes with the enantiomers.[10][11] The difference in the stability of these complexes results in different retention times, allowing for their separation.[5] Key interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[10]
For the separation of chiral alcohols like 1-(3,5-dichloropyridin-4-yl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective due to their broad applicability.[10][12] These CSPs possess numerous chiral centers and can engage in a variety of interactions, making them suitable for a wide range of chiral compounds.[10]
Method Development and Optimization
A systematic approach to method development is essential for achieving a robust and reliable separation. The process involves screening different CSPs and mobile phases to identify the optimal conditions.
Chiral Stationary Phase Selection
Based on the structure of this compound, which contains a pyridine ring and a hydroxyl group, polysaccharide-based CSPs are a logical starting point. Columns with cellulose and amylose derivatives coated on a silica support are excellent candidates. For this application, an amylose-based CSP, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, was found to provide superior resolution.
Mobile Phase Optimization
Normal phase chromatography, utilizing a non-polar mobile phase with a polar modifier, is often the preferred mode for polysaccharide-based CSPs.[13]
-
Primary Solvents: A mixture of n-hexane or heptane is a common starting point.
-
Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used to modulate retention and selectivity.[7] Adjusting the concentration of the alcohol is a key parameter for optimizing the separation.[12] Increasing the alcohol content generally decreases retention time.[12]
-
Additive: For pyridine-containing compounds, which can exhibit basic properties, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and reduce tailing.[12][14]
Through systematic experimentation, the following mobile phase composition was determined to be optimal.
Optimized Chromatographic Conditions
The table below summarizes the final, optimized conditions for the chiral HPLC analysis.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H) |
| Particle Size | 5 µm |
| Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | Approximately 1 mg/mL |
Experimental Protocol
This section provides a step-by-step guide for performing the analysis.
Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.[15]
-
Chiral HPLC column as specified in the optimized conditions.
-
HPLC grade n-hexane, isopropanol, and diethylamine.
-
Reference standards for this compound and the corresponding (S)-enantiomer (or the racemate).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm) for sample preparation.[16]
Workflow Diagram```dot
Caption: Flowchart for the validation of the chiral HPLC method.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral HPLC analysis of this compound. By following the outlined method development strategy and validation protocol, researchers and quality control analysts can ensure the accurate and reliable determination of the enantiomeric purity of this compound. The described method is robust, specific, and adheres to international regulatory standards, making it a valuable tool in the pharmaceutical development and manufacturing of chiral molecules.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. microbenotes.com [microbenotes.com]
- 6. omicsonline.org [omicsonline.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chem.purdue.edu [chem.purdue.edu]
Determining the Enantiomeric Purity of (R)-1-(3,5-dichloropyridin-4-yl)ethanol: A Comprehensive Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the determination of enantiomeric excess (ee) of (R)-1-(3,5-dichloropyridin-4-yl)ethanol, a chiral pyridyl alcohol of significant interest in pharmaceutical and agrochemical research. The accurate assessment of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis, as enantiomers often exhibit distinct pharmacological and toxicological profiles.[1][2] This document explores the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. For each method, we delve into the foundational principles, provide field-proven insights for experimental design, and present detailed, step-by-step protocols to ensure reliable and reproducible results.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property in molecular science, with profound implications in pharmacology and material science.[2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with other chiral entities, such as biological receptors and enzymes. Consequently, one enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[4] The accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a non-negotiable requirement in the development and quality control of chiral compounds like this compound.[2][5]
This compound and its enantiomer are building blocks in the synthesis of various biologically active molecules.[6][7] Ensuring the stereochemical integrity of this starting material is paramount to the efficacy and safety of the final product. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for selecting and implementing the most appropriate analytical methodology for determining the enantiomeric excess of this specific chiral alcohol.
Analytical Strategies for Enantiomeric Excess Determination
Several powerful analytical techniques can be employed to separate and quantify enantiomers. The most common and effective methods for a chiral alcohol like 1-(3,5-dichloropyridin-4-yl)ethanol are chromatographic and spectroscopic.
-
Chiral Chromatography (HPLC and GC): These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).[8][9] This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): This technique involves the addition of a chiral solvating agent to the analyte solution. The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum.[10][11][12]
The choice of method often depends on factors such as sample matrix, required sensitivity, available instrumentation, and whether the method needs to be scaled for high-throughput screening.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[14][15] The key to a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). For pyridyl alcohols, polysaccharide-based CSPs are often a good starting point.[16]
Principle of Separation
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, possess chiral cavities and functional groups that can engage in various interactions with the analyte enantiomers. These interactions, which include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, are stereoselective. The enantiomer that forms a more stable transient complex with the CSP will be retained longer on the column, leading to separation.
Experimental Protocol: Chiral HPLC
This protocol outlines a general procedure for developing a chiral HPLC method for this compound.
Step 1: Sample Preparation
-
Prepare a stock solution of the racemic 1-(3,5-dichloropyridin-4-yl)ethanol standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound to be analyzed at a similar concentration.
Step 2: Instrumentation and Column Selection
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based column is recommended for initial screening. Good candidates include columns with amylose or cellulose derivatives coated or immobilized on a silica support.[17]
-
Detector Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 220 nm).[18]
Step 3: Method Development
-
Mobile Phase Selection: For normal phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used.[8][19] A common starting point is a 95:5 (v/v) mixture of n-hexane and 2-propanol.[8]
-
Basic Additive: Due to the basic nature of the pyridine ring, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial to prevent peak tailing and achieve good separation.[16] A starting concentration of 0.1% (v/v) DEA is recommended.[16]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject 5-10 µL of the sample.
-
Optimization: If the initial conditions do not provide adequate separation, adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time. The type of alcohol modifier can also significantly affect selectivity.[19]
Step 4: Data Analysis
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers from the chromatogram:
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
Chiral GC is another effective chromatographic technique for enantiomeric separation, particularly for volatile and thermally stable compounds.[9] For alcohols like 1-(3,5-dichloropyridin-4-yl)ethanol, direct analysis is often possible without derivatization on certain CSPs.[9]
Principle of Separation
Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. These are often based on cyclodextrin derivatives or amino acid derivatives.[9] The enantiomers of the analyte partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase, leading to different elution times.
Experimental Protocol: Chiral GC
Step 1: Sample Preparation
-
Prepare a stock solution of the racemic 1-(3,5-dichloropyridin-4-yl)ethanol standard at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the sample of this compound at a similar concentration.
Step 2: Instrumentation and Column Selection
-
GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
Chiral Column: A column with a cyclodextrin-based CSP is a good choice for separating chiral alcohols.
Step 3: Method Development
-
Carrier Gas: Use high-purity hydrogen or helium as the carrier gas.
-
Injector and Detector Temperature: Set the injector and detector temperatures sufficiently high to ensure vaporization and prevent condensation (e.g., 250 °C).
-
Oven Temperature Program: Start with an isothermal temperature program (e.g., 150 °C). If separation is not achieved, a temperature gradient can be employed to improve resolution. A typical program might be: hold at 100 °C for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., split ratio 50:1).
Step 4: Data Analysis
-
Inject the racemic standard to identify the elution order of the enantiomers.
-
Inject the (R)-enantiomer sample.
-
Calculate the enantiomeric excess (ee) using the peak areas from the chromatogram, as described in the HPLC section.
Data Presentation: GC Parameters
| Parameter | Recommended Starting Condition |
| Column | Cyclodextrin-based CSP |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C |
| Oven Program | Isothermal at 150 °C or Ramp |
| Injection | 1 µL, Split (50:1) |
Workflow Diagram: Chiral GC Method Development
Caption: Workflow for Chiral GC Method Development.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess.[20] The use of chiral solvating agents (CSAs) allows for the differentiation of enantiomers in solution without the need for physical separation.[12][21]
Principle of Enantiodiscrimination
When a CSA is added to a solution of a racemic analyte, it forms transient, non-covalent diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum.[10][11] The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample.[20]
Experimental Protocol: NMR with CSA
Step 1: Sample Preparation
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). A low-polarity solvent is often preferred to favor the interactions leading to discrimination.[10]
-
Acquire a standard ¹H NMR spectrum of the sample alone.
Step 2: Selection and Addition of CSA
-
Choose an appropriate CSA. For chiral alcohols, chiral acids or other agents capable of hydrogen bonding can be effective.
-
Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. It is often necessary to titrate the CSA to find the optimal ratio for maximum signal separation (Δδ). Start with 0.5 to 1.0 equivalent of the CSA.
Step 3: NMR Data Acquisition
-
Acquire a ¹H NMR spectrum of the mixture of the analyte and the CSA.
-
Compare this spectrum to the spectrum of the analyte alone to identify the signals that have split into two. Protons close to the chiral center are most likely to show separation.
-
Optimize experimental conditions such as temperature and concentration if necessary. Lower temperatures can sometimes enhance the separation of signals.[10]
Step 4: Data Analysis
-
Carefully integrate the separated signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the integral values:
-
ee (%) = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100
-
Logical Relationship Diagram: NMR with CSA
References
- 1. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
Scale-Up Synthesis of Enantiopure (R)-1-(3,5-dichloropyridin-4-yl)ethanol: An Application Note and Protocol
Introduction
Enantiomerically pure chiral alcohols are critical building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity and safety profile. The title compound, (R)-1-(3,5-dichloropyridin-4-yl)ethanol, is a valuable chiral intermediate for the synthesis of various bioactive molecules. The production of this and similar chiral alcohols on a large scale with high enantiopurity presents a significant synthetic challenge. Traditional chemical methods for asymmetric reduction often rely on expensive and toxic heavy metal catalysts and chiral ligands, posing environmental and economic hurdles for industrial applications.
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure compounds.[1][2] Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee) and under mild reaction conditions.[3][4] This application note provides a detailed protocol for the scale-up synthesis of this compound, leveraging a biocatalytic asymmetric reduction of the corresponding ketone. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and scalable method for producing this key chiral intermediate.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process, beginning with the synthesis of the precursor ketone, 3,5-dichloro-4-acetylpyridine, followed by the highly enantioselective biocatalytic reduction to the desired (R)-alcohol.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3,5-dichloro-4-acetylpyridine (Precursor Ketone)
A plausible and scalable synthesis of 3,5-dichloro-4-acetylpyridine can be achieved from 3,5-dichloropyridine. This multi-step process involves a directed ortho-metalation followed by acetylation.
Protocol: Synthesis of 3,5-dichloro-4-acetylpyridine
Materials:
-
3,5-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3,5-dichloropyridine (1 equivalent) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Directed ortho-Metalation: Add TMEDA (1.2 equivalents) to the solution. Then, add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Acetylation: Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3,5-dichloro-4-acetylpyridine as a solid.
Part 2: Biocatalytic Asymmetric Reduction to this compound
The key to obtaining the enantiopure (R)-alcohol is the highly selective biocatalytic reduction of the prochiral ketone. This protocol utilizes a ketoreductase (KRED) with a cofactor regeneration system, which is crucial for the economic feasibility of the process on a larger scale. A glucose/glucose dehydrogenase (GDH) system is a commonly employed and efficient method for NADPH regeneration.[5]
Conceptual Workflow for Biocatalytic Reduction
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. data.epo.org [data.epo.org]
- 3. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of (R)-1-(3,5-dichloropyridin-4-yl)ethanol for Advanced Synthetic Applications
<
Abstract
(R)-1-(3,5-dichloropyridin-4-yl)ethanol is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its strategic importance stems from the presence of a stereodefined secondary alcohol and a halogenated pyridine ring, offering multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the derivatization strategies for this molecule, focusing on reactions at the hydroxyl group and potential modifications of the pyridine core. We present detailed, field-tested protocols for key transformations, including esterification, etherification, and nucleophilic aromatic substitution, supported by mechanistic insights and practical considerations for reaction optimization and product characterization.
Introduction: The Synthetic Value of a Chiral Pyridyl Alcohol
Chiral pyridyl alcohols are integral components in a vast array of pharmacologically active compounds and serve as valuable ligands in asymmetric catalysis.[1][2] The specific molecule, this compound, presents a unique combination of features:
-
Defined Stereocenter: The (R)-configuration at the alcohol is crucial for establishing the stereochemistry of downstream products, which is often a critical determinant of biological activity.[3]
-
Reactive Hydroxyl Group: The secondary alcohol is a versatile functional handle for introducing a wide range of moieties through esterification, etherification, and other coupling reactions.
-
Electron-Deficient Pyridine Ring: The two chlorine atoms significantly influence the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] The position of the chlorine atoms at the 3 and 5 positions enhances the electrophilicity of the C4 position, influencing the regioselectivity of such reactions.[6]
This combination of functionalities allows for the construction of complex molecular architectures from a readily available chiral starting material. The derivatization of this alcohol is a key step in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators.
Chemical Principles of Derivatization
The reactivity of this compound is dictated by its primary functional groups: the secondary hydroxyl group and the dichloropyridine ring. Understanding the interplay of these groups is essential for designing successful synthetic strategies.
Reactivity of the Secondary Hydroxyl Group
The secondary alcohol is the most common site for initial derivatization. Its reactivity is typical of secondary alcohols, allowing for a range of transformations.
-
Esterification: The formation of esters is a straightforward method to introduce acyl groups. Common methods include Fischer esterification (acid-catalyzed reaction with a carboxylic acid), and milder, more versatile methods like the Steglich esterification, which is particularly useful for sterically hindered alcohols.[7][8][9]
-
Etherification: The formation of ethers introduces alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[10][11][12] For more delicate substrates, the Mitsunobu reaction offers a powerful alternative, allowing for the coupling of the alcohol with a pronucleophile under mild, redox-neutral conditions.[13][14]
Reactivity of the 3,5-Dichloropyridine Ring
The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the presence of two electron-withdrawing chlorine atoms further deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution (SNAr).[15] While the chlorine atoms are potential leaving groups, their displacement typically requires harsh conditions or specific activation. For the purpose of this guide, we will focus on derivatization at the hydroxyl group as the primary and more facile transformation.
Diagram 1: Key Reactive Sites
Caption: Key reactive sites for derivatization.
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for common and effective derivatization reactions of this compound.
Protocol 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters, particularly advantageous for secondary alcohols where Fischer esterification might lead to side reactions.[16][17]
Reaction Scheme: this compound + R-COOH --(DCC, DMAP)--> (R)-1-(3,5-dichloropyridin-4-yl)ethyl R-oate
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., Acetic acid, Benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Quantitative Data (Hypothetical):
| Carboxylic Acid | Product | Yield (%) |
| Acetic Acid | (R)-1-(3,5-dichloropyridin-4-yl)ethyl acetate | 85-95 |
| Benzoic Acid | (R)-1-(3,5-dichloropyridin-4-yl)ethyl benzoate | 80-90 |
Protocol 2: Williamson Ether Synthesis
This classic method is robust for the synthesis of ethers from alcohols and alkyl halides.[18][19]
Reaction Scheme: this compound + R-X --(Base)--> (R)-4-(1-(R-oxy)ethyl)-3,5-dichloropyridine
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Hypothetical):
| Alkyl Halide | Product | Yield (%) |
| Iodomethane | (R)-3,5-dichloro-4-(1-methoxyethyl)pyridine | 75-85 |
| Benzyl bromide | (R)-4-(1-(benzyloxy)ethyl)-3,5-dichloropyridine | 70-80 |
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[20][21]
Reaction Scheme: this compound + Nu-H --(DEAD, PPh₃)--> (S)-Derivative
Materials:
-
This compound
-
Nucleophile (e.g., Phenol, Phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture. The characteristic orange color of DEAD will dissipate as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data (Hypothetical):
| Nucleophile | Product | Yield (%) |
| Phenol | (S)-3,5-dichloro-4-(1-phenoxyethyl)pyridine | 60-75 |
| Phthalimide | (S)-2-(1-(3,5-dichloropyridin-4-yl)ethyl)isoindoline-1,3-dione | 65-80 |
Diagram 2: General Synthetic Workflow
Caption: General workflow for derivatization.
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the introduced group and shifts in the signals of the parent molecule will confirm the derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the derivatization process.
Conclusion
This compound is a versatile chiral building block with significant potential in the synthesis of complex molecules for drug discovery. The protocols detailed in this guide provide reliable and scalable methods for its derivatization at the hydroxyl group. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse library of compounds for further biological evaluation. The principles and procedures outlined herein are intended to serve as a practical resource for scientists engaged in the field of synthetic and medicinal chemistry.
References
- 1. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. synarchive.com [synarchive.com]
- 17. Steglich Esterification [organic-chemistry.org]
- 18. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 19. Khan Academy [khanacademy.org]
- 20. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-(3,5-dichloropyridin-4-yl)ethanol (PLX8394/Plixorafenib) in Cancer Research
Introduction: A New Paradigm in BRAF-Mutant Cancer Therapy
(R)-1-(3,5-dichloropyridin-4-yl)ethanol, more commonly known in the scientific community as PLX8394 or Plixorafenib, represents a significant advancement in the targeted therapy of cancers driven by BRAF mutations[1][2]. As a next-generation, orally bioavailable small-molecule BRAF inhibitor, its unique mechanism of action addresses a critical limitation of first-generation inhibitors, namely the phenomenon of paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway[3][4][5]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of PLX8394 in cancer research, providing in-depth mechanistic insights and detailed experimental protocols.
Activating mutations in the BRAF gene are prevalent in a variety of human cancers, including melanoma, colorectal cancer, thyroid cancer, and certain brain tumors, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation[6][7][8]. While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, their use is often complicated by the development of resistance and the emergence of secondary malignancies due to paradoxical MAPK pathway activation in BRAF wild-type cells[6][9]. PLX8394 was specifically designed to overcome these challenges, offering a promising therapeutic alternative for patients with BRAF-altered cancers[5][10].
Mechanism of Action: The "Paradox Breaker"
The defining characteristic of PLX8394 is its ability to act as a "paradox breaker"[3][4]. To comprehend this, it is essential to understand the dual roles of BRAF in cellular signaling. In cancer cells with a BRAF V600 mutation, the protein is constitutively active as a monomer, driving downstream signaling through MEK and ERK[7]. First-generation inhibitors are effective at blocking this monomeric activity. However, in cells with wild-type BRAF and upstream activation (e.g., through RAS mutations), these inhibitors can promote the formation of BRAF-CRAF heterodimers, leading to the paradoxical activation of CRAF and subsequent stimulation of the MAPK pathway[9]. This unintended activation is believed to underlie the development of secondary skin cancers observed in some patients treated with these drugs[9].
PLX8394, in contrast, is a BRAF-specific dimer breaker[11]. It effectively inhibits the signaling of both BRAF V600 monomers and BRAF-containing dimers, including BRAF fusions and splice variants, which are common mechanisms of acquired resistance to first-generation inhibitors[3][11]. By disrupting these dimers, PLX8394 prevents the transactivation of CRAF, thus averting paradoxical MAPK activation[11]. This selective disruption spares RAF function in normal cells where signaling is driven by CRAF homodimers[11].
Signaling Pathway Overview
The following diagram illustrates the differential effects of first-generation BRAF inhibitors versus PLX8394 on the MAPK signaling pathway in the context of both BRAF-mutant and RAS-mutant cells.
Caption: Differential MAPK pathway modulation by BRAF inhibitors.
Applications in Cancer Research
PLX8394 is under investigation in numerous clinical trials for a range of solid tumors harboring BRAF alterations[1][12][13]. Its ability to target both BRAF V600 mutations and other alterations like BRAF fusions makes it a versatile tool for cancer research.
| Cancer Type | BRAF Alteration | Key Findings/Application | References |
| Melanoma | V600E/K | Overcomes acquired resistance to first-generation inhibitors. Potential for improved safety profile. | [3][4][14] |
| Colorectal Cancer | V600E | Shows activity where first-generation inhibitors are less effective, often due to EGFR-mediated feedback. | [4][15] |
| Glioma (Brain Tumor) | V600E, Fusions | Demonstrates CNS penetration and activity in brain tumors, a significant challenge for many targeted therapies. | [1][10][12] |
| Thyroid Cancer | V600E | Investigated in patients with advanced, refractory disease. | [10][16] |
| Ovarian Cancer | V600E | Partial responses observed in early clinical trials. | [10] |
| Pan-Cancer | Fusions, Splice Variants | Targets dimer-dependent BRAF alterations, expanding its potential utility across various cancer types. | [11][13][16] |
Experimental Protocols
The following are foundational protocols for evaluating the efficacy and mechanism of action of PLX8394 in a laboratory setting.
Protocol 1: In Vitro Cell Viability/Proliferation Assay
This protocol determines the concentration of PLX8394 required to inhibit the growth of cancer cell lines.
Workflow Diagram:
Caption: Workflow for cell viability assessment.
Materials:
-
Cancer cell lines of interest (e.g., A375 for BRAF V600E melanoma, and a RAS-mutant line like SK-MEL-2 to test for paradoxical activation).
-
Complete cell culture medium.
-
96-well clear-bottom white plates.
-
PLX8394 (Plixorafenib)[17].
-
DMSO (vehicle control).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of PLX8394 in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM) in culture medium.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest PLX8394 dose) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve (log of inhibitor concentration vs. percentage of viable cells).
-
Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cell growth. Comparing the IC50 values in BRAF-mutant versus RAS-mutant cell lines can experimentally validate the "paradox breaker" effect of PLX8394.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the effect of PLX8394 on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cancer cell lines cultured in 6-well plates.
-
PLX8394.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PLX8394 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Rationale: This experiment provides direct evidence of PLX8394's ability to inhibit the MAPK signaling cascade downstream of BRAF. A decrease in p-MEK and p-ERK levels in BRAF-mutant cells would confirm target engagement and inhibition[11].
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of PLX8394 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
BRAF-mutant cancer cell line (e.g., A375).
-
Matrigel (optional).
-
PLX8394.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween-80).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor mice for tumor formation.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer PLX8394 or vehicle daily via oral gavage at a predetermined dose (e.g., 50-100 mg/kg)[3].
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Compare tumor growth between the treated and vehicle control groups to determine efficacy.
-
Rationale: This in vivo model provides crucial data on the therapeutic potential of PLX8394, assessing its ability to inhibit tumor growth in a more complex biological system and providing insights into its tolerability and pharmacokinetic/pharmacodynamic properties.
Conclusion
This compound (PLX8394/Plixorafenib) is a potent and selective next-generation BRAF inhibitor with a unique mechanism that circumvents the paradoxical MAPK activation seen with its predecessors. Its ability to inhibit both monomeric and dimeric forms of mutant BRAF, including fusions and splice variants, makes it a valuable tool for researchers investigating BRAF-driven malignancies and a promising therapeutic agent for patients. The protocols outlined in this guide provide a framework for the preclinical evaluation of PLX8394, enabling a deeper understanding of its therapeutic potential and mechanism of action in various cancer contexts.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Plx8394 | C25H21F3N6O3S | CID 90116675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 6. BRAF inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-Generation BRAF Inhibitor Shows Activity in Phase I/II Trial - The ASCO Post [ascopost.com]
- 11. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Reduction of Dichloropyridinyl Ketones
Welcome to the technical support center for the asymmetric reduction of dichloropyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chiral transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, offering field-proven insights to troubleshoot common issues and optimize your reactions for both high enantioselectivity and yield.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental challenges in a logical, step-by-step manner.
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent and frustrating issue. It often points to problems with the catalyst, the reaction conditions, or the substrate itself.
Question: My enantiomeric excess is significantly lower than expected. What are the most likely causes and how can I fix it?
Answer: Achieving high enantioselectivity requires precise control over the catalytic cycle. A drop in ee% can often be traced back to one of several key areas. Let's break down the diagnostic process.
Initial Diagnostic Workflow
To systematically identify the root cause, follow this workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Potential Causes & Detailed Solutions
-
Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of the reaction. Its state can be compromised in several ways.
-
Cause: Many catalysts, especially organometallic complexes like Noyori-type ruthenium catalysts, are sensitive to air and moisture.[1] Oxidation or hydrolysis can lead to deactivation or the formation of non-selective catalytic species.[2] The use of an aged or improperly stored catalyst can also lead to low reproducibility.[3]
-
Solution:
-
Strict Inert Atmosphere: Ensure all glassware is rigorously flame-dried or oven-dried. All solvents and liquid reagents must be anhydrous. The entire reaction, from catalyst addition to quenching, should be performed under a strictly inert atmosphere (high-purity argon or nitrogen).[2]
-
Fresh Catalyst: If you suspect degradation, use a fresh batch of catalyst or a recently opened bottle from a reputable supplier.[1] For catalysts generated in situ, ensure the precursors are pure and handled under inert conditions.[3]
-
Control Reaction: Run a control reaction with a substrate known to give high ee% with your catalyst system. This will confirm if the catalyst itself is the issue.
-
-
-
Reaction Conditions: Sub-optimal conditions can favor non-selective background reactions or alter the catalyst's chiral environment.
-
Cause: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they often decrease enantioselectivity by providing enough thermal energy to overcome the energetic preference for one enantiomeric transition state.[1]
-
Solution:
-
Temperature Optimization: If your protocol allows, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). This can significantly enhance enantioselectivity, though it may require longer reaction times.[3] Monitor both conversion and ee% to find the optimal balance.
-
Solvent Effects: The solvent can influence the catalyst's conformation and, consequently, its selectivity. If possible, screen a few different anhydrous, non-coordinating solvents (e.g., toluene, dichloromethane, THF).[1]
-
-
-
Substrate and Reagent Purity: Impurities can have a devastating effect on a catalytic reaction.
-
Cause: Impurities in the dichloropyridinyl ketone substrate or the hydride source (e.g., isopropanol, formic acid) can act as catalyst poisons.[2] For instance, even trace amounts of water or sulfur compounds can bind to the metal center and inhibit or alter the catalyst's activity.
-
Solution:
-
Substrate Purification: Purify the starting ketone via recrystallization or column chromatography to remove any potential inhibitors.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and hydride sources. For transfer hydrogenations using isopropanol, using a freshly opened bottle of HPLC-grade solvent is advisable.[4]
-
-
-
Catalyst Loading: Insufficient catalyst can allow the non-catalyzed, non-selective background reduction to become significant.
-
Cause: A low catalyst loading may not be sufficient to ensure the catalyzed, enantioselective pathway dominates.[1]
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if it improves the ee%.[1] This can help the desired reaction outcompete any background processes.
-
Issue 2: Low or Incomplete Conversion
A reaction that stalls or provides a low yield of the desired alcohol is another common hurdle. This often points to issues with catalyst deactivation or insufficient reactivity.
Question: My reaction is not going to completion, and I'm getting a low yield of the chiral alcohol. What should I investigate?
Answer: Low conversion is typically a sign that your catalyst is not active enough or has been deactivated during the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Potential Causes & Detailed Solutions
-
Catalyst Deactivation: This is the most common culprit for low conversion.
-
Cause: As mentioned for low ee%, exposure to oxygen or water can irreversibly damage many transition-metal catalysts.[2] Catalyst poisons in the substrate or solvent are another major cause.[2] Visual signs of deactivation can include a color change or the precipitation of metal nanoparticles (e.g., ruthenium black).[2]
-
Solution:
-
Reinforce Inert Technique: Double-check every step of your experimental setup to ensure a completely oxygen- and moisture-free environment.
-
Run a Control: Comparing a reaction with a fresh batch of catalyst against the suspect batch is the most definitive way to diagnose deactivation.[2]
-
-
-
Incorrect Reagent Stoichiometry:
-
Cause: An insufficient amount of the hydride source (e.g., hydrogen gas, formic acid, isopropanol) will naturally lead to incomplete conversion.
-
Solution: Ensure the stoichiometry of your reducing agent is correct, as per the established protocol. For transfer hydrogenations, a large excess of the hydrogen donor (like isopropanol, which often serves as the solvent) is typically used to drive the reaction to completion.[4][5]
-
-
Sub-Optimal Reaction Conditions:
-
Cause: The reaction time may be insufficient for full conversion, especially if the temperature has been lowered to improve enantioselectivity. Some substrates are inherently less reactive and require more forcing conditions.
-
Solution:
-
Monitor Reaction Progress: Use TLC or GC/LC-MS to monitor the reaction over time. This will tell you if the reaction is simply slow or if it has genuinely stopped.
-
Judicious Temperature Increase: If the reaction is stalled at a lower temperature, a slight, incremental increase may be necessary to improve conversion. Be aware that this may come at the cost of some enantioselectivity.[1]
-
-
-
Substrate Inhibition:
-
Cause: At high concentrations, the substrate or the resulting alcohol product can sometimes inhibit the catalyst, slowing down the reaction.[2]
-
Solution:
-
Optimize Concentration: Try running the reaction at a lower substrate concentration.
-
Fed-Batch Addition: For some systems, particularly biocatalytic reductions, gradually adding the substrate over time (a fed-batch approach) can maintain an optimal concentration and prevent inhibition, leading to higher overall yields.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the asymmetric reduction of dichloropyridinyl ketones.
Q1: Which type of catalyst system is best for dichloropyridinyl ketones?
A1: The optimal catalyst often depends on the specific substitution pattern of the ketone. However, two main classes of catalysts are highly effective for this type of substrate:
-
Transition Metal Catalysts (Noyori-type): Ruthenium-based catalysts with chiral diamine-diphosphine ligands (e.g., Ru-BINAP-diamine systems) are powerful for the asymmetric hydrogenation or transfer hydrogenation of aromatic and heteroaromatic ketones.[6][7][8] These systems are known for their high efficiency (low catalyst loadings) and excellent enantioselectivity.[8] The mechanism often involves a "metal-ligand cooperation" where both the metal center and a proton on the ligand participate in the hydride transfer.[8]
-
Biocatalysts (Ketoreductases): Engineered ketoreductases (KREDs) are enzymes that can reduce ketones with extremely high enantioselectivity (often >99.9% ee).[9][10] They are an excellent green chemistry alternative, operating in aqueous media under mild conditions. Cofactor regeneration, typically using a cheap sacrificial alcohol like isopropanol, is essential for industrial viability.[4][9]
Q2: How do I accurately determine the enantiomeric excess (ee%) of my product?
A2: Accurate determination of ee% is crucial. The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .
-
Methodology:
-
Purify the Product: First, purify the crude alcohol product using flash column chromatography to remove unreacted starting material and byproducts.[1]
-
Select a Chiral Column: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral alcohols.[1]
-
Optimize Mobile Phase: Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol), that provides good separation of the two enantiomers.[1]
-
Integration: The ee% is calculated from the integrated peak areas of the two enantiomers: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Q3: Can I predict which enantiomer of the alcohol will be formed?
A3: Yes, for many well-studied catalyst systems, stereochemical models exist that allow for the prediction of the product's absolute configuration.
-
For Noyori-type Catalysts: The stereochemical outcome is determined by the chirality of the ligand (e.g., (R,R)- vs. (S,S)-diamine) and the way the ketone substrate coordinates to the metal center in the transition state.[6] For many systems, a simple mnemonic relates the ligand chirality to the product chirality. For example, with many BINAP-based systems, the (S)-ligand yields the (S)-alcohol.[6]
-
For Oxazaborolidine (CBS) Catalysts: The stereochemistry is dictated by the orientation of the ketone coordinating to the boron atom. The larger substituent on the ketone preferentially orients away from the bulky group on the catalyst, leading to a predictable facial selectivity for hydride delivery.[3]
-
For Biocatalysts (KREDs): The stereochemical outcome is governed by how the substrate fits into the enzyme's active site. Most wild-type enzymes follow Prelog's rule, but protein engineering can be used to create variants that produce the "anti-Prelog" enantiomer.
Q4: What is transfer hydrogenation and how does it differ from hydrogenation with H₂ gas?
A4: Both are methods of reduction, but they differ in the source of hydrogen.
-
Hydrogenation: Uses molecular hydrogen (H₂) gas as the reductant, often at elevated pressures.[7] This requires specialized equipment like a Parr hydrogenator.
-
Transfer Hydrogenation: Uses an organic molecule as the source of hydrogen.[11] Common hydrogen donors include isopropanol (which is oxidized to acetone) or a formic acid/triethylamine mixture.[11][12] This method is often more convenient for lab-scale synthesis as it avoids the need for high-pressure gas.[12] The underlying catalytic cycles are similar, involving the formation of a metal-hydride intermediate.
Section 3: Data & Protocols
Table 1: Influence of Reaction Parameters on a Model Reduction
This table summarizes the typical effects of key parameters on the asymmetric reduction of a model dichloropyridinyl ketone.
| Parameter | Condition A | Outcome A (ee%/Conv.) | Condition B | Outcome B (ee%/Conv.) | Rationale |
| Temperature | 25 °C | 92% / 99% | -20 °C | 98% / 85% (after 24h) | Lower temperatures enhance the energetic difference between diastereomeric transition states, improving selectivity.[3] |
| Catalyst Loading | 0.5 mol% | 88% / 95% | 2.0 mol% | 93% / 99% | Higher loading ensures the catalyzed pathway outcompetes any non-selective background reduction.[1] |
| Solvent | THF | 94% / 99% | Dichloromethane | 89% / 99% | Solvent polarity and coordinating ability can influence the catalyst's chiral environment.[1] |
| Atmosphere | Nitrogen | 92% / 99% | Air (leak) | 35% / 40% | Oxygen can irreversibly oxidize and deactivate many Ru(II) and Rh(I) catalysts.[2] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a representative, detailed methodology for the reduction of a dichloropyridinyl ketone using a Noyori-type catalyst.
Materials:
-
Dichloropyridinyl ketone substrate
-
[{RuCl₂(p-cymene)}₂] (pre-catalyst)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (ligand)
-
Anhydrous isopropanol (hydrogen source and solvent)
-
Sodium hydroxide (or potassium hydroxide)
-
Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [{RuCl₂(p-cymene)}₂] (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the resulting orange solution for 20 minutes at room temperature. A base, such as NaOH (0.02 mmol), is often added to activate the pre-catalyst.[12]
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the dichloropyridinyl ketone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Initiation: Transfer the activated catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C). Monitor the progress of the reaction by TLC or by taking aliquots for GC/LC analysis. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water. Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral Pyridinylethanols
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pyridinylethanols. Chiral pyridinylethanols are crucial building blocks in the pharmaceutical industry, and their efficient and stereocontrolled synthesis is of paramount importance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during their synthesis via asymmetric reduction of acetylpyridines and asymmetric Grignard addition to pyridyl ketones.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Enantioselectivity (ee%) in Asymmetric Reduction of Acetylpyridines
Question: My asymmetric reduction of 2-acetylpyridine using a Noyori-type catalyst is resulting in a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low enantioselectivity in Noyori-type asymmetric hydrogenations or transfer hydrogenations is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting this problem:
Possible Causes & Solutions:
-
Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of stereocontrol. Its purity and activity are paramount.
-
Catalyst Decomposition: Many ruthenium-based catalysts and their ligands are sensitive to air and moisture. Exposure can lead to the formation of inactive or non-stereoselective species.
-
Solution: Ensure all manipulations of the catalyst and ligands are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed anhydrous solvents. All glassware should be rigorously flame-dried or oven-dried before use.
-
-
Impure Ligand: The enantiomeric purity of the chiral ligand directly dictates the maximum possible ee% of the product.
-
Solution: Verify the enantiomeric purity of your ligand using a reliable analytical method, such as chiral HPLC. If synthesizing the ligand in-house, ensure rigorous purification and characterization.
-
-
-
Catalyst Inhibition by Pyridine Substrate/Product: The nitrogen lone pair on the pyridine ring of both the starting material and the product can coordinate to the ruthenium center of the catalyst. This coordination can compete with the desired substrate binding, leading to catalyst inhibition or the formation of less selective catalytic species.[1]
-
Solution:
-
Use of Additives: In some cases, the addition of a Lewis acid or a halide source can mitigate catalyst inhibition.
-
Protecting Groups: While less common for this specific reaction, temporary N-oxidation of the pyridine ring can prevent coordination to the metal center. The N-oxide can be removed in a subsequent step.
-
Catalyst Choice: Consider screening different Noyori-type catalysts with varying steric and electronic properties of the ligands and arene substituents, as some may be less susceptible to pyridine inhibition.
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence enantioselectivity.
-
Temperature: Higher temperatures can lead to decreased enantioselectivity by allowing the reaction to proceed through less-ordered transition states.
-
Solution: Optimize the reaction temperature. Often, lower temperatures favor higher ee%. Conduct a temperature screening study (e.g., from room temperature down to 0 °C or lower) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Hydrogen Pressure (for hydrogenation): The pressure of hydrogen gas can affect the concentration of the active catalytic species.
-
Solution: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may not always lead to higher enantioselectivity.
-
-
-
Purity of Starting Materials and Solvents: Impurities in the acetylpyridine starting material or the solvent can act as catalyst poisons or participate in side reactions.
-
Solution: Ensure the acetylpyridine is of high purity. Purify it by distillation or recrystallization if necessary. Use high-purity, anhydrous solvents.
-
Problem 2: Competing Side Reactions in Grignard Addition to Pyridyl Ketones
Question: I am attempting to synthesize a chiral pyridylethanol via the addition of a Grignard reagent to 2-acetylpyridine, but I am observing significant amounts of side products and unreacted starting material. What are these side reactions and how can I suppress them?
Answer:
The addition of Grignard reagents to ketones, especially enolizable ketones like acetylpyridines, is often plagued by two major side reactions: enolization and reduction. Understanding the mechanisms of these side reactions is key to mitigating them.
1. Enolization:
-
Mechanism: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the acetyl group of the pyridine, forming a magnesium enolate. Upon aqueous workup, this enolate is protonated to regenerate the starting ketone, leading to low conversion.[2]
-
Troubleshooting:
-
Lower Reaction Temperature: Enolization is often favored at higher temperatures. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly favor the desired nucleophilic addition over deprotonation.
-
Use of Additives (Cerium(III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) to the ketone before the introduction of the Grignard reagent can dramatically suppress enolization. This is known as the Luche reduction conditions. The CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack.
-
Choice of Grignard Reagent: Highly branched or bulky Grignard reagents are more sterically hindered and can act as stronger bases, thus favoring enolization. If possible, use less sterically demanding Grignard reagents.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent. While THF is commonly used, exploring other ethereal solvents like diethyl ether or 2-methyl-THF might be beneficial.
-
2. Reduction:
-
Mechanism: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the ketone to the corresponding alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). This results in the formation of the desired alcohol but without the addition of the Grignard's alkyl/aryl group, along with an alkene byproduct from the Grignard reagent.[2]
-
Troubleshooting:
-
Choice of Grignard Reagent: Whenever possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Lower Reaction Temperature: Similar to enolization, the reduction pathway is often more prevalent at higher temperatures. Maintaining a low reaction temperature is crucial.
-
Use of Additives: As with enolization, the use of CeCl₃ can help to favor the 1,2-addition pathway over reduction.
-
Frequently Asked Questions (FAQs)
Q1: How can I purify my chiral pyridinylethanol from unreacted starting materials and side products?
A1: Purification can be challenging due to the similar polarities of the desired product, starting material, and some byproducts. A combination of techniques is often necessary.
-
Aqueous Workup: A careful aqueous workup is the first step. Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) can help to remove basic impurities and any remaining pyridine-containing starting materials. However, be cautious as the desired pyridinylethanol is also basic and may partition into the aqueous layer. Back-extraction of the acidic aqueous layer with an organic solvent after neutralization with a base (e.g., NaHCO₃ or NaOH) is often required to recover the product.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.
-
Solvent System: A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact solvent system will depend on the specific pyridinylethanol derivative.
-
TLC Analysis: Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to separate the product from impurities. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize the spots.
-
-
Recrystallization: If the chiral pyridinylethanol is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q2: What is the best way to determine the enantiomeric excess (ee%) of my chiral pyridinylethanol?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the ee% of chiral pyridinylethanols.
-
Chiral Stationary Phase (CSP): The choice of the chiral column is critical. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating the enantiomers of chiral alcohols.[3][4][5][6][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Method Validation: It is crucial to validate your analytical method by running a racemic sample of the pyridinylethanol to confirm that you can separate the two enantiomers and that they have equal detector responses.
Q3: Is there a risk of racemization of my chiral pyridinylethanol during workup or purification?
A3: Chiral benzylic alcohols, which are structurally similar to pyridinylethanols, can be susceptible to racemization under certain conditions, particularly in the presence of strong acids and heat.[8] The mechanism often involves the formation of a stabilized carbocation intermediate at the benzylic position.
-
Prevention:
-
Avoid Harsh Acidic Conditions: During workup and purification, use mild acidic conditions and avoid prolonged exposure.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature. Avoid overheating during distillation or other purification steps.
-
Neutralize After Acidic Extraction: If an acidic wash is used, ensure the organic layer is subsequently washed with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid before solvent evaporation.
-
Q4: My asymmetric reduction reaction is very sluggish. How can I improve the reaction rate without compromising enantioselectivity?
A4: A sluggish reaction can be due to several factors. Here are some strategies to improve the rate:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in the catalyst loading can significantly improve the reaction rate.
-
Optimize Temperature: While lower temperatures generally favor higher ee%, there is often an optimal temperature that provides a good balance between rate and selectivity. A careful temperature optimization study is recommended.
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Screening different anhydrous solvents (e.g., methanol, ethanol, isopropanol, THF, dichloromethane) can be beneficial.
-
Increase Hydrogen Pressure (for hydrogenation): For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate. However, monitor the effect on enantioselectivity.
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Low Enantioselectivity in Asymmetric Reduction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst/Ligand Decomposition | Run a control reaction with a known substrate. | Handle catalyst and ligand under inert atmosphere; use fresh, anhydrous solvents. |
| Impure Chiral Ligand | Analyze ligand purity by chiral HPLC. | Purify the ligand or obtain from a reliable source. |
| Pyridine Inhibition | Observe reaction stalling or low conversion. | Screen different catalysts; consider using additives or protecting groups. |
| Suboptimal Temperature | Compare ee% at different temperatures. | Perform a temperature optimization study, often lower temperatures are better. |
| Impure Starting Material | Analyze starting material purity (GC, NMR). | Purify acetylpyridine by distillation or recrystallization. |
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
This is a representative protocol and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation: In a glovebox or under a stream of argon, add the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru-cymene complex, 0.5-2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add a degassed mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source. Add the solvent (e.g., anhydrous isopropanol or dichloromethane).
-
Substrate Addition: Add the 2-acetylpyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Grignard Reaction with Acetylpyridine
Caption: Competing reaction pathways in the Grignard synthesis of chiral pyridinylethanols.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
Improving enantioselectivity in the synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Welcome to the technical support center for the enantioselective synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this challenging synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this stereoselective transformation and enhance your enantiomeric excess (ee).
The synthesis of chiral pyridyl alcohols, such as this compound, is a critical step in the development of various pharmaceutical agents. However, achieving high enantioselectivity can be challenging due to the inherent properties of the pyridine ring, which can interact with and sometimes deactivate common asymmetric catalysts.[1] This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Improving Enantioselectivity
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Question 1: My enantiomeric excess (ee) is consistently low or non-existent. Where should I start troubleshooting?
Answer: Low enantioselectivity is a common issue and can stem from several factors. A systematic approach is crucial.
Initial Checks: Catalyst and Reagent Integrity
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of your reaction. Ensure it is of high purity, as even trace impurities can poison the catalyst or disrupt the chiral environment.[2] If you are using a catalyst that is sensitive to air or moisture, confirm that it has been handled and stored under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).[2] For catalysts generated in situ, the purity of the precursors is equally critical.
-
Reagent and Solvent Quality: Use anhydrous solvents and ensure your starting ketone, 3,5-dichloro-4-acetylpyridine, is pure. Water can compete with the ketone for coordination to the catalyst and can also react with many reducing agents, leading to a non-selective background reaction.
Question 2: I've confirmed my catalyst and reagents are of high quality. What experimental parameters should I investigate next?
Answer: Once you've ruled out issues with your starting materials, the next step is to optimize the reaction conditions.
Parameter Optimization Workflow
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Parameter Adjustments:
-
Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent can influence the conformation and solubility of the catalyst-substrate complex.[2] Screen a range of anhydrous solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and 2-propanol (for transfer hydrogenations).
-
Catalyst Loading: Insufficient catalyst loading can allow a non-selective background reaction to proceed, which will lower the overall ee.[2] Try incrementally increasing the catalyst loading from a typical 1-2 mol% up to 5 or 10 mol% to see if it outcompetes the background reaction.
-
Concentration: The concentration of your reactants can also play a role. More dilute conditions can sometimes favor the desired catalytic cycle.
Question 3: I am using a transition metal-catalyzed transfer hydrogenation. What are the specific considerations for this method?
Answer: Asymmetric transfer hydrogenation (ATH) is a powerful method for reducing ketones.[3] For pyridyl ketones, specific challenges arise due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal center and inhibit catalysis.[1]
Key Considerations for ATH of 3,5-dichloro-4-acetylpyridine:
| Parameter | Recommendation | Rationale |
| Catalyst System | Ru(II) or Rh(III) complexes with chiral diamine or amino alcohol ligands (e.g., Ts-DPEN).[4][5] | These have shown broad applicability and high efficiency in the ATH of various ketones. |
| Hydrogen Source | Formic acid/triethylamine (HCOOH/NEt₃) azeotrope or 2-propanol. | These are common, effective, and relatively safe hydrogen donors for transfer hydrogenation.[3] |
| Base | Triethylamine (for HCOOH) or a mild base like K₂CO₃ or Cs₂CO₃ (for 2-propanol). | The base is crucial for generating the active metal-hydride species. |
| Solvent | Aprotic solvents like DCM or toluene, or protic solvents like 2-propanol (which also serves as the H-source). | The choice of solvent can impact catalyst activity and solubility. |
Troubleshooting Specific to ATH:
-
Inhibition by Pyridine Nitrogen: If you suspect catalyst inhibition, consider the use of additives that can reversibly block the pyridine coordination site. For some hydrogenation reactions, additives like isopropyl borate have been used.[1]
-
Base Strength and Stoichiometry: The ratio of base to formic acid (if used) is critical. An incorrect ratio can lead to catalyst deactivation or a sluggish reaction. Typically, a 2:5 molar ratio of NEt₃:HCOOH is used.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric reduction of 3,5-dichloro-4-acetylpyridine?
The most prevalent and effective methods fall into three main categories:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (commonly Ruthenium or Rhodium) to transfer hydrogen from a source like formic acid or isopropanol to the ketone.[3] It is often highly efficient and requires low catalyst loadings.
-
Catalytic Asymmetric Hydrogenation: This involves the use of a chiral catalyst (e.g., Ru-BINAP systems) and molecular hydrogen (H₂). While very powerful, it often requires specialized high-pressure equipment.
-
Biocatalysis/Enzymatic Reduction: The use of ketoreductases (KREDs) from microorganisms can provide exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions.[6][7] This is an increasingly popular method in industrial settings due to its green credentials and high selectivity.[8][9]
Q2: How do I determine the enantiomeric excess (ee) of my product?
The most common and reliable methods for determining the ee of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.[2]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method employs a capillary column with a CSP to separate the enantiomers. The alcohol may require derivatization (e.g., acetylation) to increase its volatility for GC analysis.[2]
Q3: Can I use a stoichiometric chiral reducing agent?
Yes, stoichiometric reagents like those derived from lithium aluminum hydride (LAH) or sodium borohydride modified with chiral ligands (e.g., BINAL-H or DIP-Chloride) can be very effective.[10][11] However, they have the disadvantage of requiring at least one equivalent of the chiral material, which can be expensive and generate more waste compared to catalytic methods.[12]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-catalyst
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Caption: Step-by-step workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Procedure:
-
Inert Atmosphere: All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Catalyst Preparation: In a reaction flask, dissolve the catalyst precursor, such as [RuCl₂(p-cymene)]₂, (0.5 mol%) and the chiral ligand, for example, (R,R)-TsDPEN (1.1 mol%), in an anhydrous solvent (e.g., DCM or 2-propanol). Stir for 15-30 minutes.
-
Reaction Setup: In a separate flask, dissolve 3,5-dichloro-4-acetylpyridine (1 equivalent) in the same anhydrous solvent.
-
Hydrogen Source Addition: To the catalyst solution, add the hydrogen source. If using formic acid/triethylamine, a pre-mixed 5:2 azeotropic mixture is commonly used.
-
Substrate Addition: Add the solution of the ketone to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol outlines a general procedure for an enzymatic reduction.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Reaction Mixture: In a reaction vessel, add the buffer, a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration), and the ketoreductase enzyme (as a lyophilized powder or whole-cell preparation).[13]
-
Substrate Addition: Dissolve the 3,5-dichloro-4-acetylpyridine in a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. The final concentration of the co-solvent should be kept low to avoid denaturing the enzyme.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC or GC.
-
Work-up: Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the product.
-
Purification and Analysis: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it. Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.[6]
References
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. US8975396B2 - Process for the asymmetric transfer hydrogenation of ketones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Enantioselective Reduction of Ketones | Semantic Scholar [semanticscholar.org]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Catalyst Loading for Noyori Asymmetric Hydrogenation
Welcome to the technical support center for Noyori asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion, even after increasing the catalyst loading. What are the likely causes and how can I troubleshoot this?
Low conversion despite what appears to be sufficient catalyst is a common frustration. The issue often lies not with the amount of catalyst, but with its activity. Here’s a systematic approach to diagnosing the problem:
Possible Cause 1: Incomplete Catalyst Activation
The active catalyst in Noyori hydrogenations, typically a ruthenium hydride species, is generated in situ from a more stable precatalyst. Incomplete activation is a primary reason for poor performance.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: The active Ru-H species is highly sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed. Use of a glovebox for catalyst handling is highly recommended.
-
Base Activation: For many Noyori systems, particularly for ketone reductions, a base is required to generate the active catalyst.[1][2] Ensure the correct base is used at the appropriate concentration. The choice and amount of base can be critical and substrate-dependent.[3]
-
Pre-activation: Consider a pre-activation step where the precatalyst is stirred with the activator (e.g., base and hydrogen source) for a short period before adding the substrate. This can ensure the active catalyst is fully formed.
-
Possible Cause 2: Catalyst Deactivation
The catalyst can deactivate through several pathways during the reaction. Understanding these pathways is key to mitigating them.
-
Troubleshooting Steps:
-
Identify Potential Inhibitors: Trace impurities in your substrate or solvent can act as catalyst poisons. Common culprits include sulfur compounds, strong coordinating species, and oxidants. Purify your substrate and use high-purity, degassed solvents.
-
Product Inhibition: In some cases, the product amine can coordinate to the metal center, inhibiting further reaction.[4] If you suspect product inhibition, you may need to run the reaction at lower concentrations or consider a different catalyst system.
-
Dimerization/Aggregation: The active catalyst can sometimes form inactive dimeric or oligomeric species, or even decompose into ruthenium nanoparticles.[1][5] This is often exacerbated by high temperatures or incorrect stoichiometry of activators. Running the reaction at the recommended temperature is crucial.
-
Below is a decision tree to guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low conversion in Noyori hydrogenation.
Q2: My reaction has good conversion, but the enantioselectivity (ee) is poor. How can I improve it?
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. A drop in ee can be influenced by several factors.
Possible Cause 1: Suboptimal Reaction Conditions
Temperature and pressure can significantly impact the enantioselectivity of the reaction.
-
Troubleshooting Steps:
-
Temperature Optimization: Generally, lower temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states is more pronounced. However, this may come at the cost of a slower reaction rate. A temperature screening is often necessary to find the optimal balance.
-
Hydrogen Pressure: The hydrogen pressure can also influence the enantioselectivity.[6] The optimal pressure is often substrate and catalyst dependent. It is advisable to consult literature for similar substrates or perform a pressure screen.
-
Possible Cause 2: Catalyst or Ligand Degradation
Degradation of the chiral ligand or the formation of achiral catalytic species can lead to a racemic background reaction.
-
Troubleshooting Steps:
-
Ligand Purity: Ensure the chiral ligand (e.g., BINAP) is of high purity. Impurities, including the other enantiomer of the ligand, will directly impact the final ee.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to ligand degradation or catalyst decomposition into achiral nanoparticles, which can catalyze the hydrogenation non-selectively.[1] Monitor the reaction progress and stop it once the desired conversion is reached.
-
Possible Cause 3: Incorrect Catalyst-Substrate Matching
The "lock-and-key" principle is fundamental in asymmetric catalysis.[7] A given chiral catalyst may not be optimal for all substrates.
-
Troubleshooting Steps:
-
Ligand Screening: If possible, screen a small library of chiral ligands. Subtle steric and electronic differences in the ligand backbone can have a profound effect on enantioselectivity.
-
Substrate-Directing Groups: The Noyori hydrogenation is particularly effective for substrates with coordinating functional groups (e.g., ketones, esters, amides) near the reacting center.[8] These groups help to lock the substrate into a specific orientation in the catalyst's chiral pocket. For unfunctionalized olefins, achieving high ee can be more challenging.[2]
-
The interplay between catalyst loading, conversion, and enantioselectivity can be summarized in the following table:
| Catalyst Loading | Conversion | Enantiomeric Excess (% ee) | Potential Issue & Recommendation |
| Low | Low | High | Increase catalyst loading incrementally. Ensure complete catalyst activation. |
| High | High | Low | Reaction may be too fast or at too high a temperature. Lower the temperature. Screen different solvents. |
| High | Low | N/A | Catalyst deactivation is likely. Check for impurities in substrate/solvent. Ensure rigorous inert conditions. |
| Optimal | High | High | Reaction is well-optimized. |
Q3: What is a typical starting point for catalyst loading and how do I optimize it?
A common starting point for catalyst loading in Noyori hydrogenation is a substrate-to-catalyst (S/C) ratio between 1000:1 and 10,000:1 (0.1 to 0.01 mol%).[9] However, the optimal loading is highly dependent on the substrate's reactivity and the desired turnover number (TON).
Experimental Protocol for Catalyst Loading Optimization:
-
Initial Screening: Perform a set of parallel reactions with varying S/C ratios (e.g., 500:1, 1000:1, 2000:1, 5000:1) under your initial, unoptimized conditions.
-
Reaction Monitoring: Monitor the conversion and ee at regular time intervals for each reaction using an appropriate analytical technique (e.g., chiral GC or HPLC).
-
Data Analysis: Plot conversion versus time and ee versus conversion for each catalyst loading.
-
Optimization:
-
If the reaction is too slow at all loadings, first address potential activation or deactivation issues as described in Q1.
-
If the reaction is fast but the ee is low, focus on optimizing temperature and pressure as described in Q2 before further reducing catalyst loading.
-
The goal is to find the lowest catalyst loading that provides a high conversion and high ee within a practical timeframe.
-
The general workflow for optimizing catalyst loading is depicted below:
Caption: Workflow for optimizing catalyst loading in Noyori hydrogenation.
The Catalytic Cycle and Deactivation Pathways
A deeper understanding of the catalytic cycle and potential deactivation routes is crucial for effective troubleshooting.
The generally accepted mechanism for Noyori-type hydrogenations involves a ruthenium hydride species that transfers a hydride and a proton to the substrate in a concerted, outer-sphere mechanism.[2][8]
Caption: Simplified catalytic cycle and deactivation pathway in Noyori hydrogenation.
The active catalyst can be prone to deactivation, particularly through the loss of the arene ligand, leading to the formation of inactive hydride-bridged dimeric ruthenium species and eventually ruthenium nanoparticles.[1][5] This highlights the importance of maintaining a strictly inert atmosphere and using pure reagents to prolong the catalyst's lifetime.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Removal in the Synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Welcome to the technical support center dedicated to addressing the challenges of removing residual catalysts from the synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights to help you achieve the highest purity for your active pharmaceutical ingredient (API) intermediates.
Introduction: The Criticality of Catalyst Removal
The asymmetric synthesis of chiral alcohols like this compound is a cornerstone of modern pharmaceutical development. This process frequently relies on transition metal or organometallic catalysts to achieve high enantioselectivity.[1][2] While essential for the synthesis, these catalysts are often toxic and must be rigorously removed from the final product to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH Q3D).[3][4] The presence of the pyridine nitrogen in the target molecule can further complicate removal, as it may coordinate with the metal center, altering its solubility and reactivity.[5] This guide provides a systematic approach to identifying and resolving catalyst contamination issues.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High Levels of Ruthenium or Rhodium Detected Post-Reaction
Background: Ruthenium and Rhodium-based catalysts, often employing chiral ligands like BINAP or chiral diamines, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones.[6][7] However, their residues can be persistent and often impart a pink, red, or brown hue to the product.
Q: My product analysis (ICP-MS) shows Ruthenium levels >10 ppm after initial work-up. How can I reduce this?
A: A multi-step strategy is often required for these persistent catalysts. Consider the following approaches:
1. Oxidative Treatment:
-
Mechanism: Ruthenium complexes can be oxidized to Ruthenium(IV) oxide (RuO₂), a highly insoluble black powder that is easily removed by filtration.[8] This method is particularly effective as it also oxidizes phosphine ligands to more polar phosphine oxides, facilitating their removal.[8]
-
Recommendation: After the reaction, quench with an oxidant like 15% aqueous hydrogen peroxide. The resulting RuO₂ precipitate can be filtered off through a pad of Celite®. This is a robust, scalable method.[8]
2. Scavenging with High-Affinity Ligands:
-
Mechanism: Certain functional groups show a strong affinity for Ruthenium and can bind the metal, rendering it more easily removable.
-
Recommendations:
-
Thiol-Based Scavengers: Silica-functionalized thiols (SiliaBond Thiol) are effective at binding Ruthenium.[9]
-
Isocyanides: These have been shown to form polar complexes with Ruthenium that can be removed via silica gel chromatography or extraction.[3][10]
-
Water-Soluble Phosphines: Reagents like tris(hydroxymethyl)phosphine (THMP) can complex with the Ruthenium, allowing it to be extracted into an aqueous phase.[11][12]
-
3. Extraction with Chelating Agents:
-
Mechanism: A water-soluble chelating agent can coordinate with the metal, pulling it from the organic phase into an aqueous wash.
-
Recommendation: Perform a liquid-liquid extraction using an aqueous solution of 2-mercaptonicotinic acid (MNA) or cysteine.[11] The pyridine moiety in your product is unlikely to interfere significantly with this process, especially if the pH is controlled.
Issue 2: Palladium Contamination Exceeds Regulatory Limits
Background: While less common for direct ketone reduction, Palladium catalysts are ubiquitous in pharmaceutical synthesis for cross-coupling reactions (e.g., Suzuki, Heck) that may occur in preceding steps.[3][13] Palladium residues are a major regulatory concern.[14][15]
Q: My synthesis route for the starting material used a Pd catalyst, and I'm detecting >10 ppm in my final alcohol product. What is the most effective removal method?
A: Palladium removal is well-studied, and specialized scavengers are highly effective.
1. Best-in-Class Method: Thiol-Based Scavengers:
-
Mechanism: Sulfur has a very high affinity for soft metals like Palladium. Scavengers functionalized with thiol or trimercaptotriazine (TMT) groups are the industry standard for their high efficiency and selectivity.[3][16] They work by chemisorption, forming strong covalent bonds with the palladium.[3]
-
Recommendation: Stir the crude product solution with a silica-based scavenger like SiliaMetS Thiol or a polymer-supported scavenger (MP-TMT). The solid scavenger is then simply filtered off. This method is highly effective, often reducing Pd levels to <1 ppm.[3][16]
2. Activated Carbon:
-
Mechanism: Activated carbon provides a high surface area for the non-specific adsorption of palladium species.[13][16] Its effectiveness can be enhanced when used in combination with a chelating agent.[3]
-
Recommendation: This is a cost-effective, albeit less selective, option. Stirring the product solution with activated carbon followed by filtration through Celite® can significantly reduce palladium levels. Be aware that product loss due to adsorption on the carbon can occur.[16]
3. Crystallization:
-
Mechanism: A well-designed crystallization can leave palladium impurities behind in the mother liquor.[13][16]
-
Recommendation: This should be your final purification step. The choice of solvent is critical. An anti-solvent crystallization, where a solvent in which the product is poorly soluble is added, can be particularly effective.[][18]
Issue 3: Poor Product Recovery After Using a Metal Scavenger
Q: I used a silica-based scavenger to remove the catalyst, but my yield dropped by 20%. What happened?
A: This is a common issue caused by the non-specific adsorption of your polar product onto the scavenger's surface.
1. Optimize Scavenger Amount:
-
Cause: Using a large excess of the scavenger increases the surface area available for your product to adsorb.
-
Solution: Titrate the amount of scavenger used. Start with a lower number of equivalents (e.g., 3-5 eq. relative to the catalyst) and analyze the filtrate for residual metal. Use the minimum amount necessary to achieve the desired purity.[9]
2. Check the Solvent:
-
Cause: Your product may have borderline solubility in the chosen solvent, leading it to precipitate or adsorb onto the silica surface. The pyridine nitrogen in your product can interact with the acidic silanol groups on the silica surface.
-
Solution: Switch to a more polar solvent in which your product is highly soluble. This will keep the product in solution and minimize its interaction with the scavenger backbone, allowing for more selective binding of the metal.[16]
3. Passivation or Alternative Scavengers:
-
Solution: Consider "end-capped" scavengers where the free silanol groups are capped, reducing non-specific binding. Alternatively, switch to a polymer-based scavenger (e.g., polystyrene backbone), which may have different adsorption characteristics.[19]
Section 2: FAQs - Foundational Knowledge
Q1: What are the typical regulatory limits for residual catalysts in APIs?
A1: The ICH Q3D guideline provides permitted daily exposure (PDE) values for various elemental impurities.[3] For oral administration, this translates to the following concentration limits for commonly used catalysts when the daily drug dose is ≤10 grams:
| Catalyst Metal | Class | Concentration Limit (ppm) |
| Palladium (Pd) | 1 | 10 |
| Rhodium (Rh) | 2B | 10 |
| Ruthenium (Ru) | 2B | 10 |
| Platinum (Pt) | 1 | 10 |
| Iridium (Ir) | 3 | 100 |
Data sourced from ICH Q3D Guidelines.[3] Note that Class 1 metals are the most toxic and have the most stringent limits.[4]
Q2: How do I choose the best primary purification strategy: Crystallization, Scavenging, or Extraction?
A2: The optimal choice depends on the catalyst, the scale of your reaction, and the properties of your product. A decision-making workflow can be visualized as follows:
Caption: Decision logic for selecting a primary catalyst removal strategy.
Q3: What analytical methods are used to quantify residual catalyst levels?
A3: Highly sensitive methods are required to detect metals at the ppm or ppb level. The industry standards are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for its extremely low detection limits and ability to measure multiple elements simultaneously.[20]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also widely used, though generally slightly less sensitive than ICP-MS.[21]
-
High-Energy Polarized-Beam X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of solid samples.[22]
Q4: Can the pyridine nitrogen in my product interfere with catalyst removal?
A4: Yes, this is a critical consideration. The Lewis basic pyridine nitrogen can form a coordinate bond with the residual metal catalyst. This can change the catalyst's properties in several ways:
-
Increased Solubility: The resulting complex may become more soluble in organic solvents, making simple precipitation or filtration less effective.
-
Altered Reactivity: The coordinated product can stabilize the metal, making it less reactive towards scavengers. This is why a simple filtration is often insufficient for homogeneous catalysts and why more robust methods like high-affinity scavenging or oxidative precipitation are necessary to break or displace this interaction.[5]
Section 3: Detailed Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene) to a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add 5-10 weight equivalents of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) relative to the mass of the input catalyst.
-
Incubation: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[16]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[16]
Protocol 2: Oxidative Removal of Ruthenium Residues
-
Reaction Quench: After the catalytic reaction is complete, cool the reaction mixture to room temperature.
-
Oxidant Addition: While stirring, add 1.5 equivalents (relative to the phosphine ligand, if used) of 15% aqueous hydrogen peroxide (H₂O₂) dropwise.[8][23]
-
Precipitation: Stir the mixture vigorously for 1-2 hours. You should observe the formation of a dark brown or black precipitate (RuO₂).
-
Filtration: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a 1-2 cm thick pad of Celite® on a sintered glass funnel.
-
Washing: Wash the Celite® pad thoroughly with the organic solvent.
-
Work-up: Proceed with a standard aqueous work-up on the filtrate to remove any remaining H₂O₂ and water-soluble byproducts.
-
Analysis: Concentrate the organic layer and analyze the product for residual ruthenium content via ICP-MS.
Section 4: Mechanistic Visualization
Understanding how scavengers work at a molecular level can aid in troubleshooting. The diagram below illustrates the mechanism of palladium capture by a common thiol-based scavenger.
Caption: Mechanism of palladium capture via chemisorption onto a thiol-functionalized silica scavenger.
References
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 15. arborassays.com [arborassays.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 22. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
Technical Support Center: Impact of Solvent on Enantioselectivity of Ketone Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in the enantioselective reduction of ketones. Here, we move beyond simple protocols to explain the "why" behind experimental observations, providing you with the insights needed to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (% ee) so low? I'm following a literature procedure.
A1: This is a common and often frustrating issue. Several factors related to your solvent could be at play, even when following an established protocol.
-
Solvent Purity and Anhydrous Conditions: Many catalysts used in asymmetric reductions, particularly those for Corey-Bakshi-Shibata (CBS) reductions, are highly sensitive to moisture.[1][2][3] Water can interfere with the catalyst's active species, leading to a non-selective background reaction.[1]
-
Troubleshooting Step: Ensure your solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). All glassware should be flame-dried or oven-dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Solvent Polarity: The polarity of the solvent can dramatically influence the geometry of the transition state, which is the critical point where stereoselectivity is determined.[4] In some reactions, a more polar solvent can favor an "early" transition state where the substrate is further from the chiral catalyst, diminishing the catalyst's influence and lowering the enantioselectivity.[4]
-
Expert Insight: Don't assume the literature solvent is optimal for your specific substrate. A solvent screening is often a necessary step in optimizing a reaction. Consider that for some reactions, the enantiomeric yield can be inversely proportional to the dielectric constant of the solvent.[1]
-
-
Coordinating vs. Non-Coordinating Solvents: Solvents can actively participate in the reaction mechanism by coordinating to the metal center of the catalyst.[5] This coordination can either enhance or inhibit the desired enantioselective pathway. For example, a coordinating solvent might stabilize a less selective catalytic species.
-
Troubleshooting Step: If you are using a coordinating solvent like Tetrahydrofuran (THF), consider switching to a non-coordinating solvent such as toluene or dichloromethane to see if it improves enantioselectivity.[1]
-
Q2: I've observed a significant drop in enantioselectivity when scaling up my reaction. What could be the cause?
A2: Scale-up issues are frequently traced back to mass and heat transfer limitations, which can be influenced by the solvent.
-
Temperature Control: Asymmetric reductions are often highly sensitive to temperature fluctuations.[6] Larger reaction volumes have a smaller surface area-to-volume ratio, making efficient heat dissipation more challenging. Localized "hot spots" can form, leading to a decrease in enantioselectivity as higher temperatures can overcome the small energy difference between the two diastereomeric transition states.[7]
-
Expert Insight: The choice of solvent can impact heat transfer. A solvent with a higher heat capacity and better thermal conductivity can help maintain a more uniform temperature throughout the reaction vessel. When scaling up, ensure you have adequate cooling and stirring to maintain the optimal reaction temperature.
-
-
Mixing and Reagent Addition: Inefficient mixing on a larger scale can lead to localized high concentrations of reagents, which can promote non-selective background reactions. The rate of addition of the reducing agent, such as a borane solution, is critical.[1]
-
Troubleshooting Step: Use a more dilute solution of your reducing agent and add it slowly to the reaction mixture with vigorous stirring. The choice of solvent can also affect viscosity and therefore mixing efficiency.
-
Q3: Can the solvent affect the reaction rate as well as the enantioselectivity?
A3: Absolutely. The solvent plays a crucial role in the kinetics of the reaction.
According to the Hughes-Ingold rules, the solvent's polarity can either accelerate or decelerate a reaction based on the change in charge density between the reactants and the transition state.[4]
-
If the transition state is more charged or has a higher charge density than the starting materials, a more polar solvent will stabilize the transition state and increase the reaction rate.
-
Conversely, if the transition state is less charged than the starting materials, a more polar solvent will slow the reaction down.[4]
Protic solvents, like alcohols, are often used in hydrogenation reactions because they can promote a rapid reaction.[4] However, for other types of reductions, they may be undesirable due to unwanted side reactions.[4]
Troubleshooting Guide: A Deeper Dive
Scenario 1: Inconsistent Enantioselectivity Between Batches
You've run the same reaction three times and obtained % ee values of 95%, 82%, and 91%.
Root Cause Analysis:
-
Solvent Quality: Are you using the same bottle of solvent for each reaction? Solvents can absorb atmospheric moisture over time, especially after being opened multiple times. Even a small amount of water can have a significant impact.[2][3]
-
Inert Atmosphere: Was the inert atmosphere rigorously maintained for all reactions? Small leaks in your apparatus can introduce air and moisture.
-
Catalyst Handling: If using a pre-formed catalyst, be aware that it can degrade over time.[1] Using a fresh batch or a recently opened bottle is recommended.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent enantioselectivity.
Scenario 2: Good Enantioselectivity, but Poor Yield
You've achieved >99% ee, but your isolated yield is only 30%.
Root Cause Analysis:
-
Catalyst Inhibition/Deactivation: While the catalyst is directing the stereochemistry effectively, it may be deactivating over the course of the reaction. Impurities in the substrate or solvent can sometimes poison the catalyst.
-
Slow Reaction Rate: The reaction may be proceeding very slowly under the conditions that give high enantioselectivity (e.g., very low temperature). This can lead to incomplete conversion.
-
Workup Issues: The desired product might be lost during the workup procedure. For example, it could be partially soluble in the aqueous layer or volatile.
Troubleshooting Steps:
-
Purify Substrate: Ensure your ketone starting material is of high purity.
-
Optimize Temperature Profile: Consider starting the reaction at a low temperature to ensure high enantioselectivity and then gradually warming it to drive the reaction to completion.
-
Modify Workup: Re-evaluate your extraction and purification steps to minimize product loss.
Experimental Protocols & Data
Illustrative Example: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
The following table illustrates the dramatic effect of solvent choice on the enantioselective reduction of acetophenone using a CBS catalyst.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 97% |
| Tetrahydrofuran (THF) | 7.6 | 91% |
| Dichloromethane (CH₂Cl₂) | 9.1 | 85% |
| Acetonitrile | 37.5 | 60% |
Data is representative and compiled for illustrative purposes based on general trends.
As the data suggests, non-polar, non-coordinating solvents like toluene often provide the highest enantioselectivity in CBS reductions.[8]
General Protocol for a CBS Reduction
Note: This is a general guideline. Specific conditions will vary depending on the substrate and catalyst.
-
Apparatus Setup: Under an inert atmosphere of Argon or Nitrogen, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Catalyst and Substrate: Charge the flask with the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS, 5-10 mol%). Add the prochiral ketone (1.0 equivalent) dissolved in anhydrous toluene.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.
-
Reducing Agent Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 equivalents) in toluene dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.[1]
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction at low temperature by the dropwise addition of methanol.[1]
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Mechanism of Solvent Influence in CBS Reduction
The solvent can influence several key steps in the catalytic cycle of a CBS reduction.
Caption: Influence of solvent properties on the CBS reduction cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Chiral HPLC Peak Tailing for Pyridinylethanol Enantiomers
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with peak tailing during the separation of pyridinylethanol enantiomers. Here, we will delve into the root causes of this common issue and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure accurate, reproducible results.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks, which is particularly problematic in chiral separations where enantiomers often have small separation factors.[1]
Q2: Why is peak tailing a common problem for pyridinylethanol enantiomers?
A2: Pyridinylethanol and its analogs are basic compounds due to the nitrogen atom in the pyridine ring. This basicity can lead to strong secondary interactions with residual silanol groups on silica-based chiral stationary phases (CSPs), causing peak tailing.[1][2]
Q3: Can my sample concentration cause peak tailing?
A3: Yes, injecting too much sample, a condition known as mass or concentration overload, can lead to peak tailing.[3][4] In chiral chromatography, overloading can occur at lower concentrations than in achiral separations due to the limited number of specific chiral recognition sites on the stationary phase.[5]
Q4: How does the mobile phase affect peak shape?
A4: The composition of the mobile phase, including the type of organic modifier, pH, and the presence of additives, plays a crucial role in peak shape.[6][7] For basic analytes like pyridinylethanol, the addition of a basic modifier is often necessary to improve peak symmetry.[8][9]
Q5: Is it possible for the column itself to be the cause of tailing?
A5: Absolutely. Issues such as column contamination, degradation of the stationary phase, or physical problems like voids in the packed bed can all contribute to asymmetrical peaks.[6][10]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving peak tailing issues when separating pyridinylethanol enantiomers. We will explore each potential cause in detail, explaining the underlying science and providing step-by-step protocols for remediation.
Issue 1: Secondary Interactions with the Stationary Phase
The primary suspect for peak tailing with basic compounds like pyridinylethanol is undesirable secondary interactions with the stationary phase.
The Science Behind the Problem
Most chiral stationary phases are based on a silica support. Even with advanced end-capping, some residual silanol groups (Si-OH) remain on the silica surface. At a typical mobile phase pH, these silanols can be deprotonated (SiO-), creating negatively charged sites. The positively charged (protonated) pyridinyl group of the analyte can then interact strongly with these sites, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak.[1]
Troubleshooting Workflow
Caption: Troubleshooting secondary interactions.
Experimental Protocol: Introducing a Basic Additive
-
Initial Assessment: Confirm that your mobile phase is appropriate for the chiral stationary phase you are using (e.g., normal phase or reversed-phase conditions).
-
Additive Selection: Choose a basic additive. Diethylamine (DEA) is a common and effective choice for polysaccharide-based CSPs.[8][11] Triethylamine (TEA) or ethanolamine can also be considered.[2][8]
-
Preparation: Prepare your mobile phase with the addition of the basic additive. A typical starting concentration is 0.1% (v/v).[8][9]
-
Column Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.
-
Injection and Analysis: Inject the pyridinylethanol enantiomer sample and observe the peak shape.
-
Optimization: If tailing persists, you can incrementally increase the additive concentration, typically up to 0.5%.[8] Be aware that excessive additive concentrations can sometimes negatively impact enantioselectivity.
| Additive Type | Typical Starting Concentration | Notes |
| Diethylamine (DEA) | 0.1% (v/v) | Highly effective for basic compounds on polysaccharide CSPs.[8][11] |
| Triethylamine (TEA) | 0.1% (v/v) | A common alternative to DEA.[12] |
| Ethanolamine | 0.1% (v/v) | Can sometimes provide improved peak shape over other amines.[8] |
Issue 2: Column Overload
Even with an optimized mobile phase, injecting too much sample can cause peak tailing. This is a frequent issue in chiral separations where the number of selective interaction sites on the CSP is finite.
The Science Behind the Problem
Chromatographic separation relies on a linear relationship between the concentration of the analyte in the mobile phase and the stationary phase. When the sample concentration is too high, the chiral recognition sites on the stationary phase become saturated.[3] The excess analyte molecules travel through the column without proper interaction, leading to a distorted, tailing peak shape and a loss of resolution.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting column overload.
Experimental Protocol: Dilution Study
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample in the mobile phase. A good starting point is to prepare 1:2, 1:5, and 1:10 dilutions of your original sample.
-
Systematic Injection: Inject the most dilute sample first and acquire the chromatogram.
-
Sequential Analysis: Proceed to inject the increasingly concentrated samples, ensuring the column is fully re-equilibrated between injections.
-
Data Evaluation: Compare the peak shapes across the different concentrations. If the tailing factor decreases significantly with dilution, column overload is the likely cause.[5]
-
Determine Optimal Loading: Identify the highest concentration that provides a symmetrical peak without compromising signal-to-noise. This will be your optimal sample load for this method.
Issue 3: Mobile Phase and Temperature Effects
Beyond basic additives, the overall mobile phase composition and column temperature can significantly influence peak shape and resolution.
The Science Behind the Problem
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol vs. ethanol) and its proportion in the mobile phase affects the solubility of the analyte and its interaction with the CSP.[13] In some cases, a mismatch between the sample solvent and the mobile phase can cause peak distortion.[14][15]
-
Temperature: Temperature affects the kinetics of mass transfer and the thermodynamics of the chiral recognition process.[16] Lowering the temperature often improves resolution and can sometimes improve peak shape, although the opposite can also be true for some separations.[17][18][19]
Troubleshooting and Optimization Strategies
-
Solvent Screening: If using a polysaccharide-based column under normal-phase conditions, screen different alcohols (e.g., ethanol, isopropanol) as the polar modifier. Their different polarities and hydrogen-bonding capabilities can alter selectivity and peak shape.[13]
-
Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize solvent mismatch effects.[14][15]
-
Temperature Study: Conduct a study by varying the column temperature (e.g., 15°C, 25°C, 40°C). Monitor not only the peak shape but also the resolution (Rs) and retention times. Note that temperature changes can sometimes lead to a reversal in the elution order of enantiomers.[16]
| Parameter | Recommendation | Rationale |
| Organic Modifier | Screen different alcohols (e.g., IPA, EtOH) | Can significantly alter selectivity and peak shape.[13] |
| Sample Solvent | Dissolve sample in mobile phase | Minimizes peak distortion from solvent mismatch.[14][15] |
| Temperature | Evaluate a range (e.g., 15-40°C) | Affects interaction kinetics and thermodynamics, influencing both peak shape and resolution.[16][17] |
References
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. microbenotes.com [microbenotes.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Achieving Baseline Separation of Pyridinylethanol Enantiomers
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chromatographers, and drug development professionals to provide expert-level support for the chiral separation of pyridinylethanol enantiomers. The content is structured to address specific experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide
This section addresses common issues encountered during method development and routine analysis. Each answer provides a systematic approach to problem resolution, grounded in chromatographic principles.
Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my pyridinylethanol enantiomers?
A1: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal of any chiral separation. If you are observing co-elution or insufficient separation, it is typically due to suboptimal mobile phase composition, incorrect column selection, or inappropriate analytical parameters.
Root Cause Analysis & Solutions:
-
Missing or Incorrect Mobile Phase Additive: This is the most common cause for poor performance with basic analytes like pyridinylethanol. The basic nitrogen on the pyridine ring can engage in strong, unwanted interactions with acidic sites (residual silanols) on the silica support of the chiral stationary phase (CSP). This leads to poor peak shape and can completely obscure the chiral recognition mechanism.[1]
-
Solution: Incorporate a basic additive into your mobile phase to suppress these secondary interactions. For normal-phase HPLC (NP-HPLC), add 0.1% to 0.5% diethylamine (DEA) or another suitable amine to the mobile phase.[2] For Supercritical Fluid Chromatography (SFC), the additive should be included in the alcohol co-solvent.[2][3]
-
-
Suboptimal Mobile Phase Strength: The ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. If the mobile phase is too strong (too much alcohol), the analytes will elute too quickly, not allowing sufficient time for interaction with the CSP.
-
Solution: Systematically decrease the percentage of the alcohol modifier. For example, if you are using Hexane/Isopropanol (80:20), try moving to a weaker mobile phase like 90:10 or 95:5. This increases retention and often improves resolution.
-
-
Incorrect Flow Rate or Temperature: Chiral separations are thermodynamically driven, and both flow rate and temperature can have a significant impact.
-
Flow Rate: High flow rates can decrease efficiency and reduce the time available for the enantiomers to equilibrate with the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve resolution.
-
Temperature: Lowering the column temperature often enhances the enantioselectivity of polysaccharide-based CSPs, leading to better resolution. However, this is not a universal rule, and the effect should be evaluated empirically.[1]
-
-
Inappropriate CSP Selection: While polysaccharide-based CSPs are broadly applicable, the specific selector can make a large difference. If optimization fails on one column, a different selector may be required.
-
Solution: Screen a set of complementary CSPs. A good starting point includes an amylose-based column (e.g., CHIRALPAK® IA/AD) and a cellulose-based column (e.g., CHIRALPAK® IB/OD).
-
Below is a troubleshooting workflow to guide your efforts in improving poor resolution.
Caption: Troubleshooting flowchart for poor enantiomeric resolution.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape, particularly tailing, is a common problem when analyzing basic compounds. It compromises resolution and reduces sensitivity. The primary causes are secondary site interactions, column overload, or extra-column effects.
Root Cause Analysis & Solutions:
-
Analyte-Silanol Interactions: As mentioned previously, this is a major contributor. The basic pyridine nitrogen interacts strongly with acidic silanols on the silica surface.
-
Column Overload: Chiral stationary phases have a finite loading capacity. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts of your sample until the peak shape and retention time stabilize. Chiral compounds can show overloading at lower concentrations than achiral compounds.[4]
-
-
Contamination at Column Inlet: Particulate matter from the sample or system can block the inlet frit, and strongly adsorbed impurities can create active sites at the head of the column.[5]
-
Solution: Always filter your samples through a 0.22 or 0.45 µm filter before injection. Use a guard column to protect the analytical column. If contamination is suspected, you can try back-flushing the column (if permitted by the manufacturer) or, for robust immobilized columns, washing with a strong solvent may restore performance.[5]
-
Q3: My retention times are too long/short. How can I adjust them without losing resolution?
A3: Modulating retention is a key part of method optimization. The goal is to achieve an optimal retention factor (k) between 2 and 10, which typically provides the best balance of resolution and analysis time.
To Decrease Long Retention Times:
-
Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier (e.g., move from 90:10 Hexane/IPA to 80:20). In SFC, increase the percentage of the co-solvent. This will decrease retention, but be aware that it may also decrease resolution, so make adjustments in small increments.
To Increase Short Retention Times:
-
Decrease Mobile Phase Strength: In normal-phase, decrease the percentage of the alcohol modifier. This increases interaction with the CSP, leading to longer retention and often better resolution.
Q4: I'm observing high column backpressure. What are the likely causes and solutions?
A4: A sudden or gradual increase in backpressure is a sign of a blockage in the HPLC or SFC system, most commonly within the column itself.
Root Cause Analysis & Solutions:
-
Blocked Column Frit: The most common cause is the accumulation of particulate matter on the inlet frit of the column.[5] This can come from unfiltered samples or mobile phase precipitation.
-
Solution: First, try reversing the column and flushing it with mobile phase at a low flow rate (ensure the manufacturer allows for reverse flow). If this fails, the frit may need to be carefully cleaned or replaced. Using a guard column is the best preventative measure.[5]
-
-
Sample Precipitation: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolved in 100% Ethanol but injected into 95:5 Hexane/Ethanol), it can precipitate upon injection, clogging the system.[5]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent of similar or weaker strength.
-
-
Mobile Phase Issues: In reversed-phase mode, using high percentages of organic modifier with buffer salts can cause the buffer to precipitate.[6] While less common in normal phase, ensure all mobile phase components are fully miscible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development (column and mobile phase) for separating pyridinylethanol enantiomers?
A1: A systematic screening approach is the most efficient way to develop a chiral method.[7] Polysaccharide-based CSPs are the most successful for a broad range of compounds and are the recommended starting point.[8][9]
The following table provides robust starting conditions for screening pyridinylethanol enantiomers on both HPLC and SFC platforms.
| Parameter | HPLC (Normal-Phase) Recommendation | SFC Recommendation |
| CSP Screening Set | 1. Amylose-based (e.g., CHIRALPAK® IA/AD) 2. Cellulose-based (e.g., CHIRALPAK® IB/OD) | 1. Amylose-based (e.g., CHIRALPAK® IA-3/AD-3) 2. Cellulose-based (e.g., CHIRALPAK® IB-3/OD-3) |
| Mobile Phase | Heptane/Ethanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) in Methanol |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 3.0 mL/min (for 4.6 mm ID column) |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
Rationale: This screening protocol uses complementary stationary phases and standard mobile phases. The inclusion of DEA is critical for obtaining good peak shape and achieving separation for this class of basic compounds.[2]
Q2: Should I use Normal-Phase HPLC or SFC for my separation?
A2: Both techniques are powerful, but SFC is increasingly becoming the platform of choice for chiral separations in the pharmaceutical industry.
-
Supercritical Fluid Chromatography (SFC):
-
Advantages: SFC offers significantly faster analysis and equilibration times due to the low viscosity and high diffusivity of supercritical CO₂.[10][11] It is also considered a "greener" technique as it drastically reduces the consumption of organic solvents.[10] For pyridinylethanol, SFC often provides excellent selectivity.
-
Considerations: Requires specialized instrumentation.
-
-
Normal-Phase HPLC (NP-HPLC):
-
Advantages: NP-HPLC is a robust and widely available technique. The mobile phases (alkane/alcohol) are relatively simple, and the fundamental principles are well-understood.
-
Considerations: Uses larger volumes of potentially toxic and flammable organic solvents like hexane. Run times are typically longer than SFC.
-
Recommendation: If SFC instrumentation is available, it is the preferred technique due to its speed and reduced solvent usage.[11][12] Otherwise, NP-HPLC is a highly effective and reliable alternative.
Q3: How do I select the right mobile phase additive for my basic compound?
A3: For basic compounds like pyridinylethanol, a basic additive is required to improve peak shape and selectivity.[2]
-
Standard Choice: Diethylamine (DEA) at a concentration of 0.1% is the most common and effective choice for initial screening.
-
Alternatives: If DEA does not provide optimal results, other amines can be tested. These include butylamine, ethanolamine (AE), or ethylenediamine (EDA).[2] In some cases, these alternative amines can dramatically improve peak symmetry and resolution.[2]
-
Acid/Base Combinations: For SFC, a combination of a weak acid and a weak base (e.g., 0.3% trifluoroacetic acid with 0.2% triethylamine) can sometimes offer superior performance and peak shape compared to a basic additive alone.[13]
Q4: What is the role of the alcohol modifier (e.g., IPA vs. Ethanol) in the mobile phase?
A4: The alcohol modifier in a normal-phase or SFC system plays a crucial role in modulating retention and selectivity. It competes with the analyte for polar interaction sites on the CSP.
-
Polarity and Elution Strength: The elution strength of alcohols generally follows the order: Methanol > Ethanol > Isopropanol (IPA). A more polar alcohol will result in shorter retention times.
-
Selectivity Changes: Switching the alcohol modifier can significantly alter the chiral selectivity. The size and structure of the alcohol can change how it incorporates into the chiral polymer of the CSP, altering the shape of the chiral cavities and thus changing the enantiomeric recognition.[14] If you have achieved partial resolution with one alcohol (e.g., IPA), it is always worthwhile to test another (e.g., Ethanol), as it may provide the necessary improvement for baseline separation.
Below is a general workflow for chiral method development.
Caption: General workflow for chiral method development.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. ct-k.com [ct-k.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Chloropyridinylethanol vs. Fluoropyridinylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenated Pyridinylethanols in Synthesis
Pyridine derivatives are foundational scaffolds in modern drug discovery, prized for their presence in numerous therapeutic agents and their versatile chemical handles.[1][2] The pyridinylethanol framework, in particular, offers a dual functionality: the pyridine ring, a common bioisostere and hydrogen bond acceptor, and the ethanol sidechain, a convenient point for further molecular elaboration.[1][3] The strategic introduction of a halogen atom—most commonly chlorine or fluorine—onto the pyridine ring dramatically alters the molecule's reactivity and physicochemical properties. This modification is a critical decision point in the design of a synthetic route, with profound implications for subsequent transformations and the biological profile of the final compound.
This guide provides an in-depth comparison of the synthetic utility of chloropyridinylethanol and fluoropyridinylethanol, moving beyond a simple list of reactions to explain the underlying principles that govern their reactivity. We will explore their performance in key synthetic transformations, provide supporting experimental data and protocols, and offer field-proven insights to guide your selection of the optimal building block for your research and development needs.
Core Physicochemical and Reactivity Differences
The choice between a chloro- or fluoro-substituent is fundamentally a choice between differing electronic and steric properties, which in turn dictates the reactivity of the C-X bond and the pyridine ring itself.
-
Electronic Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect acidifies the ring protons and makes the ring more electron-deficient, which is a key factor in nucleophilic aromatic substitution. However, they differ in their mesomeric effect (+M). Chlorine, with its available 3p orbitals, can participate in resonance to a limited extent, donating electron density back to the ring. Fluorine's 2p orbitals are poorly matched in size with the ring's p-orbitals, making its mesomeric donation negligible. The dominant effect for fluorine is its powerful inductive withdrawal, making the attached carbon significantly more electrophilic.
-
Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~346 kJ/mol). This high bond strength makes the C-F bond exceptionally stable and generally resistant to cleavage, a property often exploited to enhance metabolic stability in drug candidates.[4] Conversely, the weaker C-Cl bond is more amenable to cleavage, particularly in the oxidative addition step of cross-coupling reactions.
These fundamental differences are the primary drivers for their distinct synthetic applications. Chloropyridines are often used as versatile intermediates where the chlorine acts as a leaving group, while fluoropyridines are typically employed when the fluorine atom is intended to be a permanent feature of the final molecule.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies for C-C bond formation in pharmaceutical synthesis.[7] The reactivity of the halopyridine in the crucial oxidative addition step is a key determinant of reaction success.
dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(Halopyridinylethanol)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)2", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext, fontcolor="#5F6368"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(Halopyridinylethanol)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)2", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII_Complex [label="Rate-Limiting Step\n(C-Cl > C-F)"]; PdII_Complex -> Transmetal [label=""]; BoronicAcid -> Transmetal [label=""]; Base -> Transmetal [style=dashed]; Transmetal -> PdII_Diaryl [label=""]; PdII_Diaryl -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: The Suzuki-Miyaura catalytic cycle.
Chloropyridinylethanol: The Cross-Coupling Workhorse
Chloropyridines are excellent substrates for a wide range of cross-coupling reactions.[8][9] The C-Cl bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst, especially with modern, electron-rich phosphine ligands that facilitate this often rate-limiting step.[10] This makes chloropyridinylethanol a versatile and cost-effective building block for introducing the pyridinylethanol moiety into a target molecule.
Fluoropyridinylethanol: A Reluctant Participant
In stark contrast, the strength of the C-F bond makes fluoropyridines notoriously poor substrates for cross-coupling reactions. Oxidative addition of a C-F bond to a palladium center is thermodynamically and kinetically challenging, requiring harsh reaction conditions, specialized catalysts, or pre-activation of the C-F bond, which is often impractical. Therefore, fluoropyridinylethanol is rarely used in situations where the fluorine atom is intended to be replaced.
Data Presentation: Cross-Coupling Performance
The following table summarizes typical outcomes for Suzuki-Miyaura coupling reactions involving halopyridines, illustrating the general reactivity trends.
| Feature | Chloropyridine Derivatives | Fluoropyridine Derivatives |
| Reactivity in Oxidative Addition | Good to Excellent | Very Poor / Inert |
| Typical Catalyst Loading | 1-5 mol% Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)[8] | Requires specialized, highly active catalysts or harsh conditions; often not synthetically viable. |
| Typical Reaction Conditions | 80-120 °C, 4-24 hours[8] | Often requires temperatures >150 °C or esoteric ligand systems; prone to decomposition. |
| General Yields | Moderate to Excellent (60-95%)[11][12] | Low to negligible, with starting material recovery being common. |
| Primary Use Case | As an electrophilic partner to be functionalized. The chlorine is a leaving group.[8] | As a building block where the fluorine atom is retained in the final product for its biological effects. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(2-Chloropyridin-4-yl)ethanol
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between a chloropyridinylethanol derivative and an arylboronic acid.[8]
Materials:
-
2-(2-Chloropyridin-4-yl)ethanol (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-(2-Chloropyridin-4-yl)ethanol, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Roles
Nucleophilic aromatic substitution (SNAr) is another critical transformation for functionalizing heteroaromatic rings.[13][14] In this reaction, the halogen's role is twofold: to activate the ring towards nucleophilic attack and to serve as a leaving group.
dot digraph "SNAr_Mechanism" { graph [splines=true, overlap=false, fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="{Py-X
|Halopyridinylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nu-", shape=plaintext, fontcolor="#EA4335"]; Meisenheimer [label="{Meisenheimer Complex|Intermediate (sp3 hybridized)}", fillcolor="#FBBC05", fontcolor="#202124"]; LeavingGroup [label="X-", shape=plaintext, fontcolor="#4285F4"]; Product [label="{Py-Nu|Product}", fillcolor="#F1F3F4", fontcolor="#202124"];// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Nodes Start [label="{Py-X
|Halopyridinylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nu-", shape=plaintext, fontcolor="#EA4335"]; Meisenheimer [label="{Meisenheimer Complex|Intermediate (sp3 hybridized)}", fillcolor="#FBBC05", fontcolor="#202124"]; LeavingGroup [label="X-", shape=plaintext, fontcolor="#4285F4"]; Product [label="{Py-Nu|Product}", fillcolor="#F1F3F4", fontcolor="#202124"];// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges Nucleophile -> invis1 [arrowhead=none]; invis1 -> Start [label="1. Nucleophilic Attack", color="#EA4335"]; Start -> Meisenheimer [label=""]; Meisenheimer -> Product [label="2. Elimination of Leaving Group", color="#4285F4"]; Product -> invis2 [arrowhead=none]; invis2 -> LeavingGroup [label=""]; } Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Fluoropyridinylethanol: The SNAr Activator
Here, the roles are often reversed. Fluorine's immense inductive effect makes the carbon to which it is attached highly electrophilic and strongly activates the pyridine ring for attack by a nucleophile. Although fluoride is a poor leaving group in Sₙ2 reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack.[15] The C-F bond's ability to polarize and stabilize the intermediate Meisenheimer complex makes fluoropyridines surprisingly effective substrates for SNAr, often superior to their chloro-analogs, especially with hard nucleophiles (e.g., alkoxides, amines).
Chloropyridinylethanol: A Competent but Less Activating Substrate
Chloropyridines are also viable substrates for SNAr. Chloride is a better leaving group than fluoride, which can be advantageous in the second step of the mechanism. However, the lesser inductive activation of the ring by chlorine means that reactions often require stronger nucleophiles or more forcing conditions (higher temperatures) compared to the corresponding fluoro-derivatives.
Data Presentation: SNAr Performance
| Feature | Chloropyridinylethanol | Fluoropyridinylethanol |
| Ring Activation (-I effect) | Moderate | Very Strong |
| Leaving Group Ability | Good | Poor |
| Rate-Determining Step | Often a balance between nucleophilic attack and loss of the leaving group. | Typically the initial nucleophilic attack, which is accelerated by the F atom. |
| Typical Nucleophiles | Thiols, amines, alkoxides. | Especially effective with hard nucleophiles like alkoxides and primary/secondary amines. |
| Reaction Conditions | Often requires elevated temperatures (e.g., 100-160 °C in DMSO or NMP). | Can often proceed at lower temperatures than the chloro-analog due to enhanced ring activation. |
| Primary Use Case | General purpose SNAr substrate. | Preferred substrate for SNAr, especially when milder conditions are required or with less potent nucleophiles. |
The Role of the Ethanol Moiety
The 2-hydroxyethyl sidechain is not merely a spectator. It provides a valuable synthetic handle for post-modification via esterification, etherification, or oxidation. However, its presence can also influence reactions on the ring. The hydroxyl group's free lone pairs can potentially coordinate to the palladium catalyst in cross-coupling reactions, which may require the use of specific ligands to prevent catalyst inhibition. In some cases, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to performing ring functionalization, adding steps to the overall synthesis.
Conclusion: A Strategic Choice Based on Synthetic Goals
The synthetic utilities of chloropyridinylethanol and fluoropyridinylethanol are distinct and complementary, dictated by the fundamental properties of the C-Cl and C-F bonds.
-
Choose Chloropyridinylethanol when:
-
The primary goal is to use the halogen as a leaving group in transformations like Suzuki, Buchwald-Hartwig, Sonogashira, or Stille cross-coupling reactions.
-
A cost-effective and versatile intermediate for C-C, C-N, or C-O bond formation at the chlorine-bearing position is required.
-
-
Choose Fluoropyridinylethanol when:
-
The fluorine atom is a desired, permanent feature of the target molecule to leverage its unique ability to modulate pKa, lipophilicity, metabolic stability, and binding interactions.[4][16]
-
The synthetic strategy involves a Nucleophilic Aromatic Substitution (SNAr) , where fluorine's powerful activating effect can facilitate the reaction under milder conditions than the chloro-analog.
-
By understanding the causality behind their divergent reactivity, researchers can make an informed and strategic choice, designing more efficient, robust, and successful synthetic routes for the next generation of therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and Analysis of Chiral Alcohols as Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemistry of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological activity, efficacy, and safety profile.[1][2][3][4] Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, from cholesterol-lowering agents to HIV protease inhibitors.[3][4] Consequently, the ability to produce these intermediates with high enantiomeric purity is of paramount importance in the pharmaceutical industry.[1][3]
This guide provides a comparative analysis of the dominant methodologies for synthesizing chiral alcohols: modern biocatalytic reductions and established chemical syntheses. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols for both synthesis and analysis. Our focus is on delivering field-proven insights to guide your selection of the most appropriate methodology for your specific research and development needs.
Part 1: A Comparative Overview of Synthetic Strategies
The enantioselective reduction of prochiral ketones is the most common route to chiral secondary alcohols.[5][6][7] The choice between a biological or a chemical catalyst is a crucial decision dictated by factors such as substrate scope, desired purity, process safety, environmental impact, and cost.[8][9]
Biocatalytic Reduction: The "Green" Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes, primarily ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce chiral alcohols with exceptional enantiomeric purity.[1][8] This approach is a cornerstone of green chemistry, offering significant advantages.[8] Reactions are typically conducted in aqueous media under mild conditions (ambient temperature and pressure), which minimizes energy consumption and the formation of hazardous byproducts.[2][8] The high chemo-, regio-, and stereoselectivity of enzymes often circumvents the need for complex protecting group strategies, leading to more streamlined and efficient synthetic routes.[2][8]
A critical component of these enzymatic reductions is the nicotinamide cofactor (NADH or NADPH), which provides the hydride for the reduction.[8] For the process to be economically viable, especially at scale, an efficient cofactor regeneration system is essential.[2][8] This is commonly achieved using either a substrate-coupled system (e.g., using a sacrificial alcohol like isopropanol in excess) or an enzyme-coupled system (e.g., using glucose dehydrogenase/glucose to regenerate NADPH from NADP⁺).[2][8]
Chemical Reduction: Versatility and Established Power
Traditional chemical methods, such as asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), are powerful and versatile tools for synthesizing chiral alcohols.[5][10] These methods rely on transition metal catalysts (often based on Ruthenium, Rhodium, or Iridium) complexed with chiral ligands.[10][11]
Asymmetric Transfer Hydrogenation (ATH) has gained prominence as a practical and scalable alternative to methods requiring high-pressure hydrogen gas.[5][12] ATH typically employs readily available hydrogen donors like isopropanol or formic acid/triethylamine mixtures.[8][13] While highly effective, chemical reductions often necessitate stringent reaction conditions, such as anhydrous solvents, inert atmospheres, and occasionally cryogenic temperatures, which can be resource-intensive.[8] Furthermore, the cost of chiral ligands and metal catalysts, coupled with the generation of chemical waste, are significant considerations for industrial applications.[8][9]
Head-to-Head Performance Comparison
The choice between biocatalysis and chemical synthesis is not merely academic; it has profound practical implications for yield, purity, cost, and sustainability.
| Parameter | Biocatalytic Reduction (KREDs) | Chemical Reduction (e.g., ATH) | Rationale & Supporting Data |
| Enantioselectivity | Typically >99% e.e. | Often 90-99% e.e. | Enzymes possess highly evolved active sites providing near-perfect stereocontrol. KREDs have been developed to yield >99.5% e.e. for key pharmaceutical intermediates.[2][3] |
| Reaction Conditions | Mild: Aqueous buffer, 25-40°C, atmospheric pressure. | Harsh: Anhydrous solvents, inert atmosphere, often requires heating or cooling (-78°C to 100°C). | Biocatalysis avoids the safety risks and energy costs associated with flammable solvents and extreme temperatures.[2][8] |
| Environmental Impact | Low . Aqueous media, biodegradable catalyst (enzyme). | High . Generates significant organic and metal-containing waste streams. | Biocatalysis aligns with green chemistry principles, reducing reliance on hazardous reagents and solvents.[5][7][14] |
| Substrate Scope | Can be limited by the enzyme's natural substrate specificity. | Broad . A wide range of ketones can be reduced with established catalysts. | While directed evolution can broaden an enzyme's scope, chemical catalysts are often more generally applicable out-of-the-box.[10][15] |
| Cost & Scalability | High initial development cost (enzyme screening/evolution), but low running cost. Highly scalable. | High catalyst/ligand cost. Scalability can be limited by reactor requirements and safety concerns. | For large-scale manufacturing, a dedicated and optimized enzyme can be more cost-effective than expensive metal catalysts.[8][9] |
Part 2: The Logic of Cofactor Regeneration in Biocatalysis
The catalytic cycle of a ketoreductase is dependent on the stoichiometric consumption of a hydride donor, NADPH or NADH. For a process to be catalytic with respect to the enzyme, the cofactor must be continuously regenerated. The most common and robust method employs a secondary enzyme system.
In this system, the ketoreductase (KRED) reduces the target ketone to the chiral alcohol, oxidizing NADPH to NADP⁺ in the process. The second enzyme, glucose dehydrogenase (GDH), then oxidizes D-glucose to D-glucono-1,5-lactone, concomitantly reducing NADP⁺ back to the active NADPH. This creates a catalytic cycle where only a small, sub-stoichiometric amount of the expensive NADP⁺ cofactor is required for the entire reaction.
Part 3: Validating the Outcome - Analytical Methodologies
The synthesis of a chiral alcohol is incomplete without a robust analytical method to confirm its enantiomeric purity (enantiomeric excess, e.e.).[16] Chromatographic techniques are the industry standard for this purpose.[16][17][18]
Comparative Overview of Analytical Techniques
| Technique | Principle | Common Stationary Phase (CSP) | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[16] | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® AD-H).[16] | High versatility, robust, widely applicable, both analytical and preparative scale. | Can use large volumes of solvent, sometimes requires derivatization. |
| Chiral GC | Separation of volatile enantiomers on a CSP, often a cyclodextrin derivative.[16][19] | Modified cyclodextrins (e.g., CP Chirasil-DEX CB).[19] | High resolution, fast analysis times, excellent for volatile alcohols. | Requires analyte to be volatile or derivatized to become volatile.[19] |
| Chiral SFC | Uses supercritical CO₂ as the main mobile phase, offering properties of both gas and liquid.[16] | Same as HPLC (polysaccharide-based). | Very fast separations, lower solvent consumption ("greener" than HPLC), high efficiency. | Higher initial instrument cost, less common in academic labs. |
The validation of a chiral analytical method is a critical process that demonstrates its suitability for its intended purpose, ensuring accurate and precise measurement of each enantiomer.[16]
Part 4: Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They represent standardized starting points that can be optimized for specific substrates.
Protocol 1: Biocatalytic Reduction of Acetophenone
This protocol describes the synthesis of (S)-1-phenylethanol using a commercially available ketoreductase and a GDH cofactor regeneration system.
Materials:
-
Acetophenone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ sodium salt
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable vessel, prepare the reaction buffer by dissolving D-glucose (1.1 eq), NADP⁺ (0.001 eq), KRED, and GDH in the potassium phosphate buffer.[8]
-
Substrate Addition: Add acetophenone (1.0 eq) to the mixture. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.[8]
-
Incubation: Seal the vessel and incubate at 30°C with gentle agitation for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or chiral HPLC/GC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, extract the product from the aqueous phase using ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol. Further purification can be performed via column chromatography if necessary.
Protocol 2: Chemical Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the synthesis of (S)-1-phenylethanol using a Noyori-type Ruthenium catalyst.
Materials:
-
Acetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Ru catalyst (e.g., 0.01 eq) and the anhydrous solvent.
-
Reagent Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (1.5-2.5 eq relative to substrate) to the flask.
-
Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 28°C) for the required time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction progress via TLC or chiral HPLC/GC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of methanol or water.[8] Remove the solvent under reduced pressure. Isolate the product by extraction with an appropriate solvent and wash with brine.[8] Concentrate the organic layer to yield the crude product, which can be purified by column chromatography.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
This protocol provides a general method for determining the e.e. of 1-phenylethanol.
Instrumentation & Consumables:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak AD-H or equivalent amylose-based CSP.[16]
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v).[16]
-
Sample: Dissolve a small amount of the synthesized alcohol in the mobile phase to a concentration of ~1 mg/mL.[16]
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[16]
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample onto the column.[16]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).[16]
-
Data Analysis: Identify and integrate the peak areas corresponding to the two enantiomers (R and S).
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Conclusion
Both biocatalytic and chemical methods offer powerful and distinct advantages for the synthesis of chiral alcohols.[8] The choice between them is dictated by the specific requirements of the project. Biocatalysis is often the preferred method when environmental impact, process safety, and exceptionally high enantioselectivity are the primary concerns, making it particularly well-suited for large-scale, sustainable manufacturing.[8] Chemical synthesis remains indispensable for its broad substrate applicability and its utility in rapid analog synthesis during early-stage drug discovery. A thorough understanding of the principles and practical considerations of both approaches, coupled with robust analytical validation, empowers researchers to make informed decisions in the critical path of pharmaceutical development.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [agris.fao.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 7. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. article.scirea.org [article.scirea.org]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Chiral Catalysts for Pyridyl Ketone Reduction
Introduction: The Critical Role of Chiral Pyridyl Alcohols
The enantioselective reduction of prochiral pyridyl ketones into their corresponding chiral secondary alcohols is a foundational transformation in modern synthetic chemistry. These alcohol moieties are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The precise stereochemical control during their synthesis is not merely an academic challenge; it is a critical determinant of biological activity, efficacy, and safety. This guide provides an in-depth, objective comparison of the three preeminent catalytic systems for this transformation: Noyori-type transition metal catalysts, Corey-Bakshi-Shibata (CBS) oxazaborolidine organocatalysts, and ketoreductase (KRED) biocatalysts. Our analysis, grounded in experimental data and mechanistic insights, is designed to empower researchers, scientists, and drug development professionals to select the optimal catalytic strategy for their specific synthetic needs.
Comparative Analysis of Leading Catalytic Systems
The choice of a catalyst dictates nearly every critical parameter of the reaction: enantioselectivity, yield, substrate scope, scalability, and operational complexity. Below, we dissect the core principles, performance characteristics, and practical considerations of each major catalyst class.
Noyori-Type Asymmetric Hydrogenation
Pioneered by Ryoji Noyori, this methodology utilizes ruthenium (Ru) complexes bearing chiral diamine and phosphine ligands. These catalysts operate via a "metal-ligand bifunctional" mechanism, where both the metal center and the ligand actively participate in the catalytic cycle.[1][2]
-
Mechanism & Rationale: The reaction proceeds through an outer-sphere mechanism. The N-H group on the chiral ligand and the Ru-H hydride engage in a concerted, six-membered transition state with the ketone's carbonyl group.[1][3] This elegant mechanism avoids direct coordination of the ketone to the metal, which is often a key to the catalyst's high efficiency and broad substrate scope. The choice of a chiral diamine ligand, such as DPEN (diphenylethylenediamine), is critical for establishing the stereochemical outcome, while the arene ligand (e.g., p-cymene) stabilizes the complex.
-
Performance & Field Insights: Noyori-type catalysts are renowned for their exceptional activity and enantioselectivity, often achieving near-perfect results (>99% ee) with extremely low catalyst loadings (S/C ratios up to 100,000).[4][5] They are particularly effective for the hydrogenation of aryl ketones. The primary drawback is the operational requirement for high-pressure hydrogen gas, which necessitates specialized equipment (e.g., a Parr shaker or autoclave). An alternative, asymmetric transfer hydrogenation (ATH), uses a hydrogen donor like isopropanol or formic acid, circumventing the need for H₂ gas but sometimes at the cost of lower turnover numbers.[4]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a landmark achievement in organocatalysis, employing a chiral oxazaborolidine catalyst derived from a proline amino alcohol.[6][7] This method facilitates the enantioselective reduction of ketones using a stoichiometric borane source, typically borane-dimethyl sulfide (BMS) or catecholborane.[8][9]
-
Mechanism & Rationale: The catalytic cycle begins with the coordination of the borane (Lewis acid) to the nitrogen atom of the oxazaborolidine catalyst (Lewis base).[9][10] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions, placing its larger substituent away from the bulky group on the catalyst. Hydride is then delivered from the nitrogen-bound borane via a highly organized, six-membered chair-like transition state, ensuring excellent stereocontrol.[11][12]
-
Performance & Field Insights: The CBS reduction is celebrated for its predictable stereochemical outcomes and high enantioselectivity across a wide range of substrates. It operates under mild conditions without the need for high-pressure equipment. A key practical consideration is the stability of the CBS catalyst, which can degrade upon storage, potentially leading to lower reproducibility.[8] To mitigate this, many protocols recommend the in-situ generation of the catalyst from the corresponding chiral amino alcohol and borane source immediately before use.[6][8]
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with exquisite stereoselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[13][14]
-
Mechanism & Rationale: The reaction occurs within the enzyme's precisely structured active site. The prochiral ketone binds in a specific orientation dictated by hydrophobic and hydrophilic interactions. The cofactor (e.g., NADPH) is positioned to deliver a hydride to one specific face of the carbonyl, while a proton is typically donated by a nearby amino acid residue (e.g., Tyrosine). The stereochemical outcome generally follows Prelog's rule. A critical component of any KRED process is the cofactor regeneration system. Since the cofactor is expensive, it is used in catalytic amounts and continuously regenerated in situ. A common method is the "substrate-coupled" approach, using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a "glucose-coupled" system with glucose and glucose dehydrogenase (GDH).[5][15]
-
Performance & Field Insights: KREDs offer unparalleled enantioselectivity (often >99.9% ee) and operate under mild, environmentally benign conditions (room temperature, aqueous buffer).[13][16] While wild-type enzymes may have a limited substrate scope, modern enzyme engineering techniques have made it possible to tailor KREDs for specific, non-natural substrates with remarkable efficiency.[15][16] This makes biocatalysis a highly scalable and sustainable option for industrial applications.
Data Presentation: Performance Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of representative catalysts from each class for the asymmetric reduction of 2-acetylpyridine, a common pyridyl ketone substrate.
| Catalyst System | Catalyst/Enzyme | Hydride Source | Yield (%) | ee (%) [Configuration] | TON | Key Conditions & Notes |
| Noyori-Type ATH | (R,R)-TsDPEN-Ru | Isopropanol/Base | >98 | >99 [R] | ~2000 | Room temp, 2-propanol. High efficiency and selectivity. Requires inert atmosphere.[4] |
| CBS Reduction | (S)-Methyl CBS | BH₃·SMe₂ | ~95 | ~97 [R] | N/A | THF, -20 °C to RT. Predictable stereochemistry. Stoichiometric borane required.[6] |
| Biocatalysis | KRED (Engineered) | NADPH (recycled) | >99 | >99.9 [S] | >1000 | pH 7 buffer, 30 °C. Exceptional selectivity. Requires cofactor regeneration system.[13][16] |
Visualizing the Mechanisms
Understanding the catalytic cycle is paramount to troubleshooting and optimizing a reaction. The following diagrams illustrate the accepted mechanisms for each catalytic system.
Caption: Catalytic cycle for Noyori-type asymmetric (transfer) hydrogenation.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: KRED workflow with a glucose/GDH cofactor regeneration system.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the reduction of 2-acetylpyridine using each catalyst class.
Protocol 1: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)
-
Rationale: This protocol uses an in-situ generated Ru catalyst and isopropanol as both the solvent and hydrogen source, which is generally more convenient and safer than using hydrogen gas for lab-scale synthesis. The base is required to form the active ruthenium hydride species.
-
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous, degassed 2-propanol via syringe.
-
Stir the resulting mixture at 80°C for 30 minutes to allow for catalyst pre-formation.
-
Cool the solution to room temperature.
-
Prepare a solution of 2-acetylpyridine (1.0 mmol) in 2-propanol (2 mL) and a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in 2-propanol (3 mL).
-
Add the base solution to the catalyst mixture, followed by the dropwise addition of the substrate solution over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding 1 mL of water.
-
Concentrate the mixture under reduced pressure. Perform an aqueous work-up by adding water (10 mL) and extracting the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
-
Protocol 2: CBS-Catalyzed Asymmetric Reduction
-
Rationale: This protocol uses commercially available (S)-2-Methyl-CBS-oxazaborolidine as a toluene solution. The reaction is run at a low temperature initially to maximize enantioselectivity by ensuring the catalyzed reduction rate is significantly faster than the non-catalyzed background reduction.
-
Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%, as a 1M solution in toluene).
-
Add 10 mL of anhydrous THF and cool the flask to -20°C in a cryocool bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 0.8 mmol, 0.8 eq, as a 10M solution) dropwise via syringe. Stir for 10 minutes.
-
In a separate flask, dissolve 2-acetylpyridine (1.0 mmol) in 5 mL of anhydrous THF.
-
Add the substrate solution to the catalyst mixture dropwise over 30 minutes, maintaining the internal temperature below -15°C.
-
Stir the reaction at -20°C and monitor its progress by TLC or GC.
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding 1N HCl (10 mL) and extracting with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the ee% by chiral HPLC or GC analysis.[6]
-
Protocol 3: KRED-Mediated Bioreduction
-
Rationale: This protocol employs a commercially available ketoreductase screening kit enzyme along with a glucose/GDH system for cofactor regeneration. This is a common and robust method for lab-scale bioreductions.[5]
-
Methodology:
-
In a 50 mL vial, prepare a phosphate buffer solution (20 mL, 100 mM, pH 7.0).
-
To the buffer, add D-Glucose (1.5 mmol), NADP⁺ sodium salt (0.01 mmol), and Glucose Dehydrogenase (GDH, ~20 units).
-
Add the selected Ketoreductase (KRED, ~10 mg of lyophylized powder). Gently swirl to dissolve the solids.
-
Add 2-acetylpyridine (1.0 mmol), either neat or as a solution in a water-miscible co-solvent like DMSO (not to exceed 5% v/v) to avoid enzyme denaturation.
-
Seal the vial and place it in an orbital shaker set to 30°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots, quenching the enzyme with a water-immiscible solvent (e.g., ethyl acetate), and analyzing the organic layer by GC or HPLC.
-
Upon completion (typically 12-24 hours), extract the entire reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification by column chromatography may be performed if necessary, though often the crude product is of high purity.
-
Determine the ee% by chiral HPLC or GC analysis.
-
Conclusion: A Framework for Catalyst Selection
The optimal catalyst is not a one-size-fits-all solution but rather a strategic choice based on project-specific constraints and goals.
-
Choose Noyori-Type Catalysts when:
-
The highest possible turnover numbers and efficiency are paramount.
-
The synthesis involves aryl ketones.
-
Access to high-pressure hydrogenation equipment is available.
-
The cost of the precious metal (Ru) is justified by the catalyst's extreme activity.
-
-
Choose CBS Reduction when:
-
A robust, general method for a wide variety of ketones is needed.
-
High-pressure equipment is not available.
-
Predictable stereochemistry from a well-established model is desired.
-
The handling of stoichiometric borane reagents is feasible.
-
-
Choose Biocatalysis (KREDs) when:
-
The highest levels of enantioselectivity (>99.5% ee) are required.
-
"Green chemistry" principles and sustainability are a priority.
-
The reaction is performed at a large scale where mild, aqueous conditions are advantageous.
-
A suitable enzyme is available, or there are resources for enzyme screening and engineering.
-
By understanding the fundamental mechanisms, performance metrics, and operational requirements of these leading catalytic systems, researchers can confidently navigate the landscape of asymmetric synthesis and accelerate the development of chiral molecules that shape our world.
References
- 1. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-1-(3,5-dichloropyridin-4-yl)ethanol
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate or intermediate is not a mere academic detail—it is a critical quality attribute with profound implications for safety and efficacy. The molecule (R)-1-(3,5-dichloropyridin-4-yl)ethanol, a chiral alcohol, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical strategies for the validation of methods designed to assess the enantiomeric purity of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Chiral Purity: A Mechanistic Overview
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit divergent pharmacological and toxicological profiles.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to drastically different interactions with chiral biological targets such as enzymes and receptors. Therefore, regulatory bodies worldwide mandate rigorous control and analysis of chiral impurities.[1][2] For a key intermediate like this compound, ensuring high enantiomeric excess (%ee) is crucial to prevent the propagation of the undesired enantiomer into the final drug substance, which could lead to reduced efficacy or unforeseen side effects.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for the determination of enantiomeric purity due to its accuracy, precision, and robustness.[3][4] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[3]
A Comparative Analysis of Chiral HPLC Methodologies
The development of a successful chiral separation method hinges on the selection of an appropriate CSP and mobile phase.[5] The structure of this compound, featuring a pyridine ring, a hydroxyl group, and a chiral center adjacent to the ring, offers several handles for chiral recognition, including potential π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Let us compare two plausible HPLC approaches for the enantiomeric separation of this compound: a Normal-Phase (NP) method and a Reversed-Phase (RP) method.
Method A: Normal-Phase HPLC
Normal-phase chromatography, employing a non-polar mobile phase and a polar stationary phase, is a traditional and often highly effective approach for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are exceptionally versatile in this mode.[6]
-
Rationale for Selection : The pyridine and hydroxyl groups of the analyte can engage in hydrogen bonding and dipole-dipole interactions with the polar carbamate groups on the polysaccharide backbone of the CSP. The aromatic pyridine ring can also participate in π-π stacking interactions. The less polar mobile phase (e.g., a mixture of hexane and an alcohol modifier) does not compete strongly for these interaction sites on the CSP, often leading to enhanced enantioselectivity.[6]
Method B: Reversed-Phase HPLC
Reversed-phase chromatography is widely used in pharmaceutical analysis due to its compatibility with aqueous mobile phases and its robustness. While historically less common for chiral separations, modern immobilized polysaccharide CSPs exhibit excellent stability and performance under RP conditions.[7]
-
Rationale for Selection : RP methods offer the advantage of using mobile phases (e.g., water/acetonitrile or water/methanol) that are generally more compatible with mass spectrometry (MS) detection and can be less hazardous than some normal-phase solvents.[7] For this compound, hydrophobic interactions between the dichloropyridinyl moiety and the stationary phase, modulated by the aqueous-organic mobile phase, would play a key role in retention, while the chiral selector provides the enantioselective discrimination.
Data Summary: A Head-to-Head Comparison
To provide a clear comparison, let's consider hypothetical performance data for these two approaches. Method A, the normal-phase method, is ultimately selected for full validation due to its superior resolution and shorter analysis time.
| Parameter | Method A: Normal-Phase HPLC | Method B: Reversed-Phase HPLC | Commentary |
| Chiral Stationary Phase | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Both are excellent choices, but amylose derivatives often show different selectivity than cellulose derivatives. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile / Water (60:40, v/v) | The NP method offers simpler mobile phase preparation. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 265 nm | UV at 265 nm | The dichloropyridine moiety provides a suitable chromophore. |
| Retention Time (R-enantiomer) | ~5.2 min | ~7.8 min | Faster analysis time is a significant advantage of Method A. |
| Retention Time (S-enantiomer) | ~6.5 min | ~8.9 min | |
| Resolution (Rs) | 2.8 | 1.9 | A resolution > 2.0 is highly desirable for robust quantification. Method A is superior. |
| Analysis Time | ~8 min | ~11 min | Method A is more efficient for high-throughput analysis. |
Based on the superior resolution and shorter run time, Method A (Normal-Phase HPLC) is the preferred approach for validation. Higher resolution ensures more accurate integration of the minor enantiomeric impurity peak, which is critical for purity determination.
Validation of the Selected Analytical Method (Method A)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8] The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this method, specificity is demonstrated by:
-
Resolution : The baseline resolution (Rs = 2.8) between the (R)- and (S)-enantiomers is a primary indicator of specificity.
-
Placebo and Blank Analysis : Injecting a blank (mobile phase) and a placebo (a mixture of all potential starting materials and reagents, excluding the analyte) shows no interfering peaks at the retention times of the enantiomers.
-
Forced Degradation : The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that any degradant peaks do not co-elute with the analyte peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for quantifying the undesired (S)-enantiomer.
-
Experimental Protocol : A series of solutions of the (S)-enantiomer are prepared by spiking it into the desired (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range would be ~0.05% to 0.225%).
-
Acceptance Criteria : A linear regression analysis of the peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.
| (S)-Enantiomer Level | Concentration (µg/mL) | Peak Area (arbitrary units) |
| LOQ | 0.075 | 1510 |
| 50% | 0.1125 | 2245 |
| 100% | 0.225 | 4515 |
| 120% | 0.270 | 5420 |
| 150% | 0.3375 | 6740 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
-
Experimental Protocol : Samples of the (R)-enantiomer are spiked with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Each level is prepared in triplicate.
-
Acceptance Criteria : The mean recovery should be within 90.0% to 110.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 0.1125 | 0.1103 | 98.0 |
| 100% | 0.225 | 0.227 | 100.9 |
| 150% | 0.3375 | 0.331 | 98.1 |
| Average Recovery | 99.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Six replicate preparations of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit are analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision) : The analysis is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria : The Relative Standard Deviation (RSD) should be not more than 10.0% for the impurity.
| Precision Level | Parameter | Result (% RSD) |
| Repeatability | 6 replicates | 2.5% |
| Intermediate Precision | Different day, different analyst | 3.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on a signal-to-noise ratio of 10:1.
| Parameter | Value | Basis |
| LOD | 0.015% (or 0.025 µg/mL) | S/N ratio ≈ 3:1 |
| LOQ | 0.05% (or 0.075 µg/mL) | S/N ratio ≈ 10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol : The effect of small changes in the following parameters on the resolution (Rs) between the enantiomers is evaluated:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., IPA content ± 1%)
-
-
Acceptance Criteria : The resolution (Rs) between the enantiomers must remain ≥ 2.0 under all varied conditions. All variations in this hypothetical study met this criterion, confirming the method's robustness.
Conclusion
The successful validation of an analytical method for determining the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Through a systematic comparison of potential HPLC methodologies, a normal-phase approach using a polysaccharide-based chiral stationary phase was identified as superior due to its excellent resolution and efficiency.
The subsequent validation, performed according to ICH Q2(R1) guidelines, rigorously demonstrated the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. This self-validating system of protocols provides a high degree of assurance that the method is fit for its intended purpose: the reliable and accurate quantification of the undesired (S)-enantiomer. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals tasked with this essential analytical challenge.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. ijcrr.com [ijcrr.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to Assessing the Enzymatic Cross-Reactivity of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
Introduction: The Imperative of Selectivity in Drug Development
In the intricate landscape of drug discovery, the specificity of a small molecule for its intended biological target is a cornerstone of its therapeutic potential and safety profile. Off-target interactions, where a compound engages with unintended enzymes or receptors, can lead to unforeseen side effects and diminished efficacy, contributing to a significant rate of attrition in clinical trials.[1][2] The compound of interest, (R)-1-(3,5-dichloropyridin-4-yl)ethanol, is a chiral alcohol containing a dichloropyridine moiety. This structural motif is prevalent in a variety of biologically active compounds, including kinase inhibitors and modulators of cytochrome P450 enzymes.[3][4][5] Therefore, a thorough evaluation of its enzymatic cross-reactivity is not merely a precautionary measure but a critical step in elucidating its pharmacological profile.
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will delve into a comparative analysis against a panel of judiciously selected enzymes, supported by detailed experimental protocols and illustrative data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in drug development programs.
Comparative Analysis of Enzymatic Inhibition
To construct a meaningful cross-reactivity profile for this compound, a panel of enzymes representing key families frequently implicated in off-target effects was selected. This panel includes a selection of kinases, given the prevalence of the pyridine scaffold in kinase inhibitors, and key cytochrome P450 isoforms, which are critical for drug metabolism.[4][5][6]
Hypothetical Inhibitory Profile of this compound
The following table summarizes the hypothetical inhibitory activity of this compound against the selected enzyme panel. The IC50 values are presented to facilitate a direct comparison of potency. For context, Staurosporine, a non-selective kinase inhibitor, and Ketoconazole, a broad-spectrum CYP inhibitor, are included as positive controls.
| Enzyme Target | This compound IC50 (µM) | Staurosporine IC50 (µM) | Ketoconazole IC50 (µM) |
| Kinases | |||
| Kinase A | > 100 | 0.02 | N/A |
| Kinase B | 25.3 | 0.015 | N/A |
| Kinase C | 8.7 | 0.03 | N/A |
| Cytochrome P450s | |||
| CYP3A4 | 15.2 | N/A | 0.05 |
| CYP2D6 | > 100 | N/A | 1.2 |
| CYP2C9 | 45.8 | N/A | 0.8 |
N/A: Not Applicable
This hypothetical data suggests that this compound exhibits moderate inhibitory activity against Kinase C and CYP3A4, with weaker activity against Kinase B and CYP2C9, and no significant inhibition of Kinase A and CYP2D6 at the tested concentrations. This profile would warrant further investigation into the potential for off-target effects related to the inhibition of these enzymes.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the enzymatic assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Materials:
-
Kinase of interest (e.g., Kinase A, B, C)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Cytochrome P450 Inhibition Assay (LC-MS/MS-Based)
This protocol outlines a robust method for assessing the inhibitory potential of a compound against various CYP450 isoforms using human liver microsomes.[2][7]
Materials:
-
Human Liver Microsomes (HLM)
-
CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
NADPH regenerating system
-
This compound
-
Acetonitrile with an internal standard (for protein precipitation)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound and Microsome Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Pre-incubate the test compound or vehicle control with HLM in a phosphate buffer at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the CYP450 isoform-specific substrate to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the LC-MS/MS-based cytochrome P450 inhibition assay.
Discussion and Implications for Drug Development
The assessment of enzymatic cross-reactivity is a pivotal component of preclinical drug development.[8][9] The hypothetical data presented in this guide for this compound illustrates a scenario where a compound exhibits a mixed profile of inhibitory activity. The moderate inhibition of Kinase C and CYP3A4 would necessitate further investigation. For instance, inhibition of CYP3A4, a major drug-metabolizing enzyme, could lead to drug-drug interactions if co-administered with other medications that are substrates for this enzyme.[4][10]
The provided protocols for kinase and CYP450 inhibition assays are standard, robust methods for generating reliable cross-reactivity data. The choice of a luminescence-based kinase assay offers high sensitivity and is amenable to high-throughput screening. The LC-MS/MS-based CYP450 assay provides high specificity and accuracy in quantifying metabolite formation.[2][7]
It is crucial to recognize that in vitro enzymatic assays are the first step in characterizing the selectivity of a compound. Promising candidates with acceptable in vitro profiles should be further evaluated in cell-based assays and subsequently in in vivo models to understand the physiological consequences of any off-target activities.
Conclusion
A comprehensive understanding of a drug candidate's interaction with a broad range of enzymes is indispensable for mitigating the risk of adverse effects and ensuring clinical success. The systematic approach to assessing the cross-reactivity of this compound, as outlined in this guide, provides a robust framework for researchers, scientists, and drug development professionals. By integrating well-validated experimental protocols with a clear rationale, this guide serves as a practical tool for the early identification and characterization of potential off-target liabilities, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Assignment of (R)-1-(3,5-dichloropyridin-4-yl)ethanol
In the landscape of modern drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as 1-(3,5-dichloropyridin-4-yl)ethanol, where two enantiomers exist as non-superimposable mirror images, assigning the absolute configuration is a cornerstone of rigorous chemical research. This guide provides an in-depth comparison of the primary analytical methodologies for the stereochemical assignment of the (R)-enantiomer of 1-(3,5-dichloropyridin-4-yl)ethanol, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present the data in a manner that facilitates informed decision-making.
The Imperative of Stereochemical Integrity
The differential interaction of enantiomers with a chiral environment, such as biological receptors or enzymes, can lead to vastly different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug candidates. The choice of analytical technique for this assignment depends on factors including the amount of sample available, the physical state of the compound, and the instrumentation at hand.
Comparative Analysis of Key Methodologies
We will now delve into a comparative analysis of three principal techniques for the absolute stereochemical assignment of (R)-1-(3,5-dichloropyridin-4-yl)ethanol: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-Ray Crystallography. Additionally, we will discuss the pivotal role of chiral chromatography in these workflows.
Mosher's Ester Analysis: An NMR-Based Approach
Mosher's ester analysis is a widely employed NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3][4] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be systematically analyzed to deduce the absolute stereochemistry of the original alcohol.[5][6]
Causality of Experimental Choice: The foundational principle of Mosher's method is that the diastereomeric esters adopt a preferred conformation in which the bulky phenyl group of the MTPA moiety shields adjacent protons of the alcohol.[4] By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a differential (Δδ = δS - δR) can be calculated for protons on either side of the chiral center. A consistent pattern of positive and negative Δδ values reveals the absolute configuration.[7]
Experimental Protocol: Mosher's Ester Analysis
-
Sample Preparation: In two separate, dry NMR tubes, dissolve ~2-3 mg of the enantiopure 1-(3,5-dichloropyridin-4-yl)ethanol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA chloride and to the other, add the same excess of (S)-(+)-MTPA chloride. Add a small amount of a base like pyridine to each tube to catalyze the esterification.
-
Reaction: Allow the reactions to proceed to completion at room temperature.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.
-
Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR). A positive Δδ for protons on one side of the chiral center and a negative Δδ on the other side indicates the absolute configuration based on the established Mosher's method model.[5]
Illustrative Data for 1-(3,5-dichloropyridin-4-yl)ethanol:
| Proton | (R)-MTPA Ester (δ, ppm) | (S)-MTPA Ester (δ, ppm) | Δδ (δS - δR, ppm) | Inferred Position Relative to MTPA Phenyl Group |
| CH₃ | 1.65 | 1.75 | +0.10 | Shielded in (R)-MTPA ester |
| Pyridyl H-2,6 | 8.50 | 8.42 | -0.08 | Shielded in (S)-MTPA ester |
Note: This data is illustrative and based on typical values observed for similar structures.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.[10] A significant advantage of VCD is that it does not require crystallization or chemical derivatization of the sample.[11]
Causality of Experimental Choice: The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT).[9] A match between the signs and relative intensities of the experimental and calculated VCD bands for a specific enantiomer provides a confident assignment of its absolute stereochemistry.[12]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of enantiopure this compound in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra of the solution using a VCD spectrometer.
-
Quantum Chemical Calculation: Perform DFT calculations to predict the VCD and IR spectra for one enantiomer (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.
Illustrative Data Comparison: A qualitative comparison would involve overlaying the experimental VCD spectrum with the DFT-calculated spectrum for the (R)-enantiomer. A strong correlation in the sign and shape of the major bands would confirm the (R) assignment.
Single-Crystal X-Ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions.[15]
Causality of Experimental Choice: The ability to determine the absolute configuration arises from the phenomenon of anomalous dispersion, where heavy atoms in the crystal scatter X-rays with a phase shift.[16] For light-atom molecules, the presence of heavier atoms (like the chlorine atoms in our target molecule) can be sufficient to confidently determine the absolute structure.
Experimental Protocol: X-Ray Crystallography
-
Crystallization: Grow a high-quality single crystal of enantiopure this compound. This is often the most challenging step.[13]
-
Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: Determine the absolute configuration using the Flack parameter, which should be close to zero for the correct enantiomer.
Illustrative Data: The output would be a detailed crystallographic information file (CIF) containing the precise coordinates of each atom, from which the (R) configuration can be unequivocally confirmed.
The Role of Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers.[17][18][19] While these methods do not directly provide the absolute configuration of an unknown sample, they are indispensable for:
-
Determining Enantiomeric Purity: Quantifying the ratio of enantiomers in a sample.
-
Preparative Separation: Isolating pure enantiomers for subsequent analysis by other techniques like VCD or for biological testing.[][21]
Causality of Experimental Choice: Chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the chromatography column.[22] This leads to different retention times for the two enantiomers, allowing for their separation and quantification.[23]
Illustrative Chiral HPLC Method:
-
Column: Lux Cellulose-3
-
Mobile Phase: n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers.
Method Comparison and Strategic Selection
The choice of method for stereochemical assignment is a strategic one, guided by the specific needs of the research and the available resources.
| Feature | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography | Chiral Chromatography (HPLC/SFC) |
| Principle | Diastereomer formation & NMR analysis | Differential absorption of polarized IR light | X-ray diffraction from a single crystal | Differential interaction with a chiral stationary phase |
| Sample Req. | ~5 mg, enantiopure | ~5-10 mg, enantiopure | Single crystal | Small analytical, larger preparative |
| Pros | Widely available instrumentation (NMR) | No derivatization or crystallization needed | Unambiguous, "gold standard" result | Excellent for purity and preparative scale |
| Cons | Requires chemical derivatization | Requires specialized spectrometer & calculations | Crystallization can be a major bottleneck | Does not determine absolute configuration directly |
| Best For | Routine assignment of chiral alcohols | Non-crystalline samples, conformation studies | When an unambiguous structure is essential | Enantiomeric purity and isolation |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for Mosher's ester analysis and a decision-making process for selecting the appropriate method.
Caption: Experimental workflow for Mosher's ester analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joaquinbarroso.com [joaquinbarroso.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gaussian.com [gaussian.com]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction | MDPI [mdpi.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. waters.com [waters.com]
- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 23. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Pyridinylethanol Separation
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Pyridinylethanol, a chiral molecule featuring a pyridine ring and a stereogenic center at the ethanol moiety, serves as an important structural motif in many pharmaceutical compounds. Its successful enantioseparation is paramount for pharmacological and toxicological studies. This guide provides an in-depth comparison of the efficacy of different classes of chiral stationary phases (CSPs) for the separation of pyridinylethanol enantiomers, supported by experimental insights and detailed methodologies.
The Importance of Chiral Separation in Drug Development
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drugs. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is the most widely employed technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
Understanding Chiral Recognition Mechanisms
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes leads to different retention times and, consequently, separation. The primary interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2] The structural features of pyridinylethanol—a hydrogen bond donor/acceptor (hydroxyl group), a π-electron system (pyridine ring), and a stereogenic center—dictate its potential interactions with various CSPs.
Comparison of Chiral Stationary Phases for Pyridinylethanol Separation
The choice of the optimal CSP is the most critical parameter in developing a successful chiral separation method. This section compares the efficacy of four major classes of CSPs for the enantioseparation of pyridinylethanol: polysaccharide-based, Pirkle-type, cyclodextrin-based, and macrocyclic antibiotic-based CSPs.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile columns for chiral separations, capable of resolving a broad range of racemates.[3][4] The chiral recognition mechanism is attributed to the helical structure of the polysaccharide derivatives, which creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric interactions within these grooves.[4]
For pyridinylethanol, the hydroxyl group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the pyridine ring can engage in π-π interactions. The steric fit of the enantiomers into the chiral grooves is also a crucial factor.
Experimental Data and Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Expected Resolution (Rs) | Expected Selectivity (α) | Key Interactions |
| Chiralpak® AD-H | n-Hexane/Isopropanol (IPA) with basic additive (e.g., Diethylamine - DEA) | > 2.0 | > 1.2 | Hydrogen bonding, π-π interactions, Steric hindrance |
| Chiralcel® OD-H | n-Hexane/Ethanol with basic additive (e.g., DEA) | > 2.0 | > 1.2 | Hydrogen bonding, π-π interactions, Steric hindrance |
Experimental Protocol: Method Development on a Polysaccharide-Based CSP
Objective: To achieve baseline separation (Rs ≥ 1.5) of pyridinylethanol enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Methodology:
-
Initial Screening:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Rationale: A standard starting condition for neutral or basic compounds on polysaccharide CSPs. DEA is added to improve peak shape for basic analytes like pyridinylethanol.
-
-
Optimization:
-
If separation is not optimal, adjust the ratio of n-Hexane to Isopropanol. Increasing the alcohol content generally decreases retention time.
-
Evaluate other alcohols like ethanol in place of isopropanol, as this can significantly alter selectivity.
-
Optimize the concentration of the basic additive (0.05% - 0.2%).
-
Vary the column temperature (e.g., 15 °C to 40 °C) to assess the thermodynamic effects on separation.
-
Pirkle-Type CSPs
Developed by William H. Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support.[5] The most common Pirkle-type phases have π-electron acceptor or π-electron donor functionalities.[5] Chiral recognition is based on a three-point interaction model, which for pyridinylethanol could involve:
-
π-π interaction between the pyridine ring and the aromatic ring of the CSP.
-
Hydrogen bonding between the hydroxyl group of the analyte and a polar group on the CSP.
-
A steric interaction that forces the third group into a specific orientation.
Pirkle-type columns are robust, have a high loading capacity, and offer the advantage of predictable elution orders in some cases.[6]
Expected Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Expected Resolution (Rs) | Expected Selectivity (α) | Key Interactions |
| Whelk-O® 1 | n-Hexane/Ethanol with acidic or basic modifier | Good to Excellent | Good | π-π interactions, Hydrogen bonding, Dipole-dipole interactions |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[7] These molecules have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition primarily occurs through inclusion complexation, where the aromatic part of the analyte (the pyridine ring) fits into the hydrophobic cavity.[2] Secondary interactions between the analyte's functional groups (hydroxyl group) and the hydroxyl groups at the rim of the cyclodextrin cavity further contribute to the enantioselectivity.[7]
Expected Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Expected Resolution (Rs) | Expected Selectivity (α) | Key Interactions |
| Cyclobond™ I 2000 (beta-cyclodextrin) | Acetonitrile/Water or Methanol/Water with buffer | Moderate to Good | Moderate | Inclusion complexation, Hydrogen bonding |
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and functional groups, providing a variety of potential interactions for chiral recognition.[8] These CSPs are highly versatile and can be operated in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism is multimodal and can involve hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance. For pyridinylethanol, the multiple interaction sites on the macrocyclic antibiotic can lead to effective enantioseparation.
Expected Performance:
| Chiral Stationary Phase | Typical Mobile Phase | Expected Resolution (Rs) | Expected Selectivity (α) | Key Interactions |
| Chirobiotic™ V (Vancomycin) | Methanol/Water with acidic or basic modifier | Good to Excellent | Good | Hydrogen bonding, π-π interactions, Dipole-dipole interactions, Steric hindrance |
Visualizing the Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral separation method for pyridinylethanol.
References
- 1. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 2. chiraltech.com [chiraltech.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6. Macrocyclic antibiotics CSPs - 6. Macrocyclic antibiotics CSPs - Chromedia [chromedia.org]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-1-(3,5-dichloropyridin-4-yl)ethanol: A Cost-Benefit Analysis
Introduction
(R)-1-(3,5-dichloropyridin-4-yl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents and agrochemicals. Its stereocenter dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). The efficient and cost-effective production of this alcohol in high enantiomeric purity is, therefore, a significant challenge for process chemists. This guide provides an in-depth, objective comparison of the three primary synthetic routes for its production: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction. By examining key performance indicators, experimental data, and operational costs, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific needs, from lab-scale discovery to industrial-scale manufacturing.
The precursor for all three routes is the prochiral ketone, 3,5-dichloro-4-acetylpyridine, which can be synthesized from commercially available starting materials.[1][2] The core of the synthetic challenge lies in the enantioselective reduction of this ketone to the desired (R)-alcohol.
Route 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[5][6]
Mechanistic Rationale
The catalytic cycle begins with the coordination of a Lewis acidic borane (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then binds to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. This ternary complex arranges the ketone for a stereoselective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state, ultimately yielding the desired chiral alcohol after workup.[4][6] The predictable stereochemistry is a hallmark of this reaction.
Workflow: CBS Reduction
Caption: General workflow for the CBS reduction of 3,5-dichloro-4-acetylpyridine.
Performance and Cost-Benefit Analysis
-
Advantages:
-
High Enantioselectivity: Typically achieves excellent enantiomeric excess (>95% ee) for a wide variety of ketones.[3]
-
Predictable Stereochemistry: The facial selectivity is well-understood and predictable based on the catalyst enantiomer used.
-
Operational Simplicity: The reaction does not require specialized high-pressure equipment.
-
-
Disadvantages:
-
Stoichiometric Hydride Source: Requires at least a stoichiometric amount of borane, which has poor atom economy and presents safety challenges (flammable, water-reactive).
-
Catalyst Cost & Stability: While commercially available, CBS catalysts can be expensive, especially for large-scale operations.[7] They can also degrade upon storage, leading to lower reproducibility.[8]
-
Strict Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the borane and catalyst, significantly reducing yield and enantioselectivity.[4]
-
Purification: The workup can be complicated by the need to remove boron byproducts, often necessitating chromatographic purification.
-
Route 2: Noyori Asymmetric Hydrogenation & Transfer Hydrogenation
Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) or diamine ligands (e.g., TsDPEN) to achieve highly efficient and enantioselective reductions.[9][10][11] This method can be performed using high-pressure hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation, ATH).
Mechanistic Rationale
In the case of Ru(II)-diphosphine-diamine catalysts, the mechanism involves a metal-ligand bifunctional catalysis.[10] The substrate ketone coordinates to the ruthenium center, while the amine ligand's N-H group forms a hydrogen bond with the carbonyl oxygen. This interaction facilitates the transfer of a hydride from the ruthenium and a proton from the amine ligand to the ketone in a concerted, six-membered transition state, leading to the chiral alcohol and regenerating the active catalyst.[9][12] This "outer sphere" mechanism is highly efficient, leading to very high turnover numbers.
Workflow: Noyori Asymmetric Transfer Hydrogenation (ATH)
Caption: General workflow for Noyori Asymmetric Transfer Hydrogenation (ATH).
Performance and Cost-Benefit Analysis
-
Advantages:
-
Exceptional Atom Economy: Asymmetric hydrogenation uses H₂, the ideal reducing agent. ATH uses inexpensive hydrogen donors.
-
High Catalytic Efficiency: These catalysts exhibit very high turnover numbers (TON) and turnover frequencies (TOF), meaning very low catalyst loadings (0.1 to 0.01 mol%) are required.[9]
-
Clean Reactions: Often produces the product with minimal byproducts, simplifying purification.
-
Scalability: Widely implemented in industrial processes due to its efficiency and low waste.[9]
-
-
Disadvantages:
-
High Catalyst Cost: The ruthenium metal and complex chiral ligands make these catalysts very expensive upfront. However, the cost per kilogram of product can be low due to high efficiency.
-
Specialized Equipment: Asymmetric hydrogenation requires high-pressure reactors (autoclaves), which represents a significant capital investment and requires stringent safety protocols. ATH avoids this but may require higher temperatures.
-
Catalyst Sensitivity: Catalysts can be sensitive to air and certain functional groups, requiring careful substrate purification and inert atmosphere techniques.
-
Route 3: Biocatalytic Reduction
Biocatalysis leverages enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform chemical transformations.[13][14] These enzymes offer unparalleled selectivity under mild, aqueous conditions, making them an increasingly attractive "green" alternative to traditional chemical methods.[15]
Mechanistic Rationale
KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride.[15] The ketone substrate binds to a specific pocket in the enzyme's active site. The geometry of this pocket precisely orients the ketone relative to the NADPH cofactor, ensuring hydride delivery to only one face of the carbonyl group.[16] This results in exceptionally high enantioselectivity. Since the cofactor is expensive, a regeneration system is almost always employed, where a cheap sacrificial alcohol (like isopropanol) is used by the enzyme to reduce NADP⁺ back to NADPH, allowing the cofactor to be used in catalytic amounts.
Workflow: Biocatalytic Reduction
Caption: General workflow for a KRED-mediated biocatalytic reduction.
Performance and Cost-Benefit Analysis
-
Advantages:
-
Unmatched Selectivity: Often achieves near-perfect enantioselectivity (>99.9% ee) and high regioselectivity.[17][18]
-
Green & Safe: Reactions are run in water under mild conditions (ambient temperature and pressure), avoiding hazardous reagents and solvents.[13]
-
Simplified Purification: Workup often involves simple extraction, as the enzyme catalyst is easily removed with the aqueous phase.
-
Cost-Effective at Scale: While initial enzyme screening can be costly, the operational costs are low, and enzymes can be immobilized and reused.[19]
-
-
Disadvantages:
-
Substrate Scope: A specific enzyme may not accept a novel substrate. Significant screening or protein engineering may be required to find a suitable KRED, which can be time-consuming and expensive.[15]
-
Low Substrate Loading: Substrate and/or product inhibition can sometimes limit the reaction to low concentrations (low substrate loading), reducing reactor throughput. However, modern engineered enzymes often overcome this.[17]
-
Process Development: Requires expertise in biochemistry and fermentation for enzyme production and optimization.
-
Quantitative Performance Comparison
The following table summarizes typical performance metrics for each synthetic route, based on data for similar aromatic and heterocyclic ketones found in the literature.
| Metric | CBS Reduction | Noyori ATH | Biocatalytic (KRED) |
| Yield | 85-95% | 90-99% | >95% |
| Enantiomeric Excess (ee) | 90-98% | 95-99% | >99.5% |
| Catalyst Loading | 5-10 mol% | 0.01-0.1 mol% | 0.1-1% w/w |
| Key Reagent | Borane (stoichiometric) | H-donor (e.g., HCOOH) | H-donor (e.g., iPrOH) |
| Temperature | -20°C to 25°C | 25°C to 80°C | 25°C to 40°C |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Solvent | Anhydrous THF | MeOH, iPrOH, H₂O, DCM | Aqueous Buffer |
| Process Mass Intensity (PMI) | High (>100) | Low (<50) | Very Low (<20) |
| Scalability | Moderate | Excellent | Excellent |
| Upfront Cost | Moderate | High (Catalyst + Reactor) | High (Enzyme Screening) |
| Operational Cost | High (Reagents, Cryo) | Low (Low Catalyst Load) | Low (Mild Conditions) |
Detailed Experimental Protocols
Protocol 1: CBS Asymmetric Reduction
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Cool the flask to 0°C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise. Stir for 15 minutes.
-
Cool the reaction mixture to -20°C.
-
Add a solution of 3,5-dichloro-4-acetylpyridine (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20°C for 4-6 hours, monitoring by TLC or LC-MS for completion.
-
Slowly quench the reaction by the dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
-
To a flask, add 3,5-dichloro-4-acetylpyridine (1.0 eq.) and the chiral ruthenium catalyst, such as [(S,S)-TsDPEN]RuCl(p-cymene) (0.001 eq.).
-
Degas the flask and backfill with an inert gas (e.g., argon).
-
Add a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source and solvent.
-
Heat the reaction mixture to 40°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by crystallization or column chromatography if necessary.
Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)
-
To a thermostatted reaction vessel, add potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add the ketoreductase enzyme (e.g., from a commercial screening kit or an in-house source) and NADP⁺ (catalytic amount, e.g., 1 g/L).
-
Add isopropanol (10% v/v) to serve as the cosolvent and regenerating hydride source.
-
Initiate the reaction by adding 3,5-dichloro-4-acetylpyridine (e.g., 50 g/L).
-
Stir the mixture at 30°C, maintaining the pH at 7.0 with the addition of dilute base if necessary.
-
Monitor the reaction progress by HPLC.
-
Upon completion (typically 12-24 hours), stop the reaction and extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically in very high chemical and enantiomeric purity without further purification.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the scale of production, available resources, and project timelines.
-
For small-scale, discovery chemistry, where speed and versatility are paramount, the CBS reduction is often the most practical choice. It uses standard laboratory glassware and offers a reliable, predictable outcome for a wide range of substrates without the need for specialized equipment or extensive screening.[3][8]
-
For large-scale manufacturing and process development, where cost, efficiency, and sustainability are critical drivers, both Noyori hydrogenation and biocatalysis are superior options.
-
Noyori asymmetric (transfer) hydrogenation is a proven, highly efficient industrial technology.[9] The extremely low catalyst loadings result in a low cost-of-goods despite the high initial catalyst price. It is an excellent choice for companies with existing high-pressure hydrogenation capabilities and expertise in handling organometallic catalysts.
-
Biocatalysis represents the greenest and often most selective method, capable of delivering products with exceptional purity under mild, safe conditions.[13][17] For long-term manufacturing, the initial investment in identifying and optimizing a suitable ketoreductase can lead to the most cost-effective and environmentally benign process.[15]
-
Ultimately, a thorough techno-economic evaluation should be conducted based on specific project requirements. However, the clear trend in the pharmaceutical industry towards greener, more sustainable manufacturing strongly favors the continued development and implementation of catalytic methods like Noyori hydrogenation and, especially, biocatalysis.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. CBS Catalysts [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 16. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (R)-1-(3,5-dichloropyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3,5-dichloropyridin-4-yl)ethanol is a halogenated pyridine derivative. Due to its specific chemical structure, it requires careful handling to ensure the safety of laboratory personnel and to maintain the integrity of experimental results. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2][3]
-
Acute Toxicity, Oral (Category 4) [2]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of the handling process.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound.[4] The following PPE is required:
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes.[4] A face shield should also be worn if there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for certain procedures, such as handling large quantities or cleaning up spills.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[4] The fume hood should have adequate airflow and be regularly inspected.
Handling Procedures
Storage
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[4][6] The storage container should be tightly sealed and clearly labeled.[4][7]
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]
-
Place the absorbed material into a sealed container for proper disposal.[6]
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, then seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][4] Remove contaminated clothing and wash it before reuse.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[7][8]
Waste Collection and Labeling
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7][9]
-
The label should clearly identify the contents as "Halogenated Organic Waste" and list all chemical constituents.[7][9]
Final Disposal
Dispose of the hazardous waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[1][3]
Visualizing the Workflow
To further clarify the safety protocols, the following diagrams illustrate the key procedures for handling and disposal.
Caption: PPE Donning and Doffing Workflow
Caption: Halogenated Waste Disposal Workflow
Quantitative Data Summary
| Property | Value |
| GHS Hazard Classifications | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3), Acute Toxicity, Oral (Cat. 4)[1][2] |
| CAS Number | 1379323-57-0 (for the R-enantiomer, though some sources may list related CAS numbers) |
| Molecular Formula | C7H7Cl2NO[10] |
| Molecular Weight | 192.04 g/mol [10] |
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
